Perfosfamide
Description
This compound is the active metabolite of the nitrogen mustard cyclophosphamide with potent antineoplastic and immunosuppressive properties. This compound alkylates DNA, thereby inhibiting DNA replication and RNA and protein synthesis. (NCI04)
Properties
CAS No. |
62435-42-1 |
|---|---|
Molecular Formula |
C7H15Cl2N2O4P |
Molecular Weight |
293.08 g/mol |
IUPAC Name |
(2S,4S)-N,N-bis(2-chloroethyl)-4-hydroperoxy-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C7H15Cl2N2O4P/c8-2-4-11(5-3-9)16(13)10-7(15-12)1-6-14-16/h7,12H,1-6H2,(H,10,13)/t7-,16-/m0/s1 |
InChI Key |
VPAWVRUHMJVRHU-GYKQLYQFSA-N |
SMILES |
C1COP(=O)(NC1OO)N(CCCl)CCCl |
Isomeric SMILES |
C1CO[P@@](=O)(N[C@H]1OO)N(CCCl)CCCl |
Canonical SMILES |
C1COP(=O)(NC1OO)N(CCCl)CCCl |
Other CAS No. |
62435-42-1 |
Synonyms |
4-hydroperoxycyclophosphamide NSC 181815 NSC-181815 perfosfamide |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Perfosfamide in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfosfamide (4-hydroperoxycyclophosphamide, 4-HC) is a pre-activated synthetic analog of the widely used alkylating agent cyclophosphamide.[1] Unlike its parent compound, which requires metabolic activation by hepatic cytochrome P450 enzymes, this compound spontaneously hydrolyzes in aqueous solution to form 4-hydroxycyclophosphamide (4-OHCP), the key active metabolite.[2][3] This property makes it an invaluable tool for in vitro and ex vivo studies, as it bypasses the need for a metabolic activation system and allows for direct, quantifiable exposure of cells to the active cytotoxic species. This compound was explored experimentally for purging malignant cells from autologous bone marrow grafts but never reached the market.[4] This guide provides a detailed technical overview of its chemical activation, core cytotoxic mechanism, induction of apoptotic pathways, and relevant experimental methodologies for its study.
This compound Activation Pathway
This compound does not require enzymatic activation and undergoes a multi-step chemical degradation to yield its ultimate cytotoxic metabolites. Upon dissolution in an aqueous environment, this compound rapidly converts to 4-hydroxycyclophosphamide (4-OHCP). 4-OHCP exists in a dynamic equilibrium with its open-ring tautomer, aldophosphamide.[5][6] Aldophosphamide is the crucial intermediate that subsequently decomposes via β-elimination into two products: phosphoramide mustard and acrolein.[5] Phosphoramide mustard is the principal DNA alkylating moiety responsible for the compound's antitumor effects, while acrolein is a highly reactive aldehyde that contributes significantly to cellular toxicity, including hemorrhagic cystitis observed in vivo.[5]
Caption: Chemical activation pathway of this compound.
Core Mechanism: DNA Alkylation
The primary mechanism of cytotoxicity for this compound is mediated by its metabolite, phosphoramide mustard. As a bifunctional alkylating agent, it possesses two reactive chloroethyl groups that covalently bind to nucleophilic sites on DNA bases. The predominant target is the N7 position of guanine.[5] This interaction leads to three major types of DNA damage:
-
Monofunctional Adducts: A single chloroethyl group binds to a guanine base.
-
Intrastrand Cross-links: Both chloroethyl groups react with two guanine bases on the same DNA strand.
-
Interstrand Cross-links (ICLs): The two chloroethyl groups bind to guanine bases on opposite DNA strands.
Interstrand cross-links are the most cytotoxic lesions, as they physically prevent the separation of the DNA double helix, thereby blocking the processes of both DNA replication and transcription.[5] This leads to catastrophic DNA damage, particularly in rapidly dividing cancer cells, triggering cell cycle arrest and programmed cell death.[3]
Induction of Apoptosis and Cellular Signaling
The extensive DNA damage caused by this compound initiates a complex cellular response culminating in apoptosis.
4.1 DNA Damage Response and Cell Cycle Arrest The formation of DNA adducts and cross-links is recognized by the cell's DNA damage response (DDR) machinery. This activates sensor kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which in turn phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2. Activation of these pathways leads to cell cycle arrest, primarily at the S and G2 phases, providing the cell an opportunity to repair the damage.[3] Studies with the related analog mafosfamide have shown that it induces S-phase accumulation and G2-phase arrest in leukemia cells.[3]
4.2 p53-Mediated Apoptosis In cells with functional p53, the DDR robustly activates and stabilizes this critical tumor suppressor protein. Activated p53 functions as a transcription factor, upregulating the expression of genes involved in both cell cycle arrest (e.g., p21) and apoptosis. A key role of p53 in this context is to lower the apoptotic threshold by transcriptionally activating pro-apoptotic members of the Bcl-2 family (e.g., PUMA, Bax) and executioner caspases, such as caspase-6.[7]
4.3 Mitochondrial (Intrinsic) Pathway this compound treatment can activate the mitochondrial pathway of apoptosis.[8] The upregulation of pro-apoptotic Bcl-2 family proteins promotes mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytosol. This event triggers the assembly of the apoptosome and the activation of the initiator caspase-9, which in turn cleaves and activates executioner caspases like caspase-3 and -7.[9]
4.4 Oxidative Stress In addition to direct DNA alkylation, this compound has been shown to induce oxidative DNA damage through the generation of hydrogen peroxide (H₂O₂).[1] This can lead to the formation of lesions like 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), contributing to the overall genotoxic stress and pushing the cell towards apoptosis.[1]
Caption: Signaling pathway for this compound-induced apoptosis.
Quantitative Analysis of Cytotoxicity
The cytotoxic potency of this compound (4-HC) has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) and other measures of cell killing are dependent on the cell type and exposure duration.
| Cell Line | Cancer Type | Parameter | Value (μM) | Exposure Time | Reference |
| U87 | Glioblastoma | IC50 | 15.67 ± 0.58 | 24 hours | [10] |
| T98 | Glioblastoma | IC50 | 19.92 ± 1.00 | 24 hours | [10] |
| D283 Med (Sensitive) | Medulloblastoma | 1-log cell kill | 25 | Not Specified | [11] |
| D283 Med (Sensitive) | Medulloblastoma | 2-log cell kill | 50 | Not Specified | [11] |
| D283 Med (4-HCR) | Medulloblastoma | 1-log cell kill | 125 | Not Specified | [11] |
| D283 Med (4-HCR) | Medulloblastoma | 2-log cell kill | 165 | Not Specified | [11] |
Mechanisms of Resistance
Cancer cells can develop resistance to this compound through several mechanisms, often mirroring those seen with cyclophosphamide:
-
Increased Drug Detoxification: Elevated levels of aldehyde dehydrogenase (ALDH) can rapidly oxidize aldophosphamide to the inactive carboxyphosphamide, preventing its conversion to phosphoramide mustard.[6]
-
Enhanced DNA Repair: Upregulation of DNA repair pathways, particularly those involved in resolving interstrand cross-links, can remove the cytotoxic lesions before they trigger apoptosis. Medulloblastoma cells resistant to 4-HC showed significantly faster removal of DNA cross-links compared to sensitive cells.[11]
-
Altered Apoptotic Pathways: Mutations in key apoptotic genes like TP53 or the overexpression of anti-apoptotic proteins such as Bcl-2 can raise the threshold for triggering programmed cell death.[8]
Experimental Methodologies
Studying the mechanism of action of this compound involves a standard set of cell-based assays to quantify its effects on cell viability, apoptosis, and specific signaling pathways.
Caption: Workflow for analyzing this compound's effects.
7.1 Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[12]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose cells to a range of this compound concentrations for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Remove the treatment medium and add fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 5 mg/mL stock diluted 1:10). Incubate for 3-4 hours at 37°C.[13]
-
Solubilization: Aspirate the MTT medium and add a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[13]
-
Measurement: Shake the plate for 15 minutes and measure the absorbance at approximately 590 nm using a microplate reader.[13][14]
-
Analysis: Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value.
7.2 Apoptosis Detection (Annexin V / Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15]
-
Cell Preparation: Seed cells in 6-well plates, treat with this compound, and incubate for the desired time.
-
Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.[16]
-
Staining: Resuspend approximately 1-5 x 10⁵ cells in 100 µL of 1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂).[16][17] Add fluorescently-conjugated Annexin V (e.g., Annexin V-FITC) and Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[17][18]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each sample and analyze immediately by flow cytometry.[17]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
7.3 Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify specific proteins to elucidate signaling pathway activation.[9]
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[19]
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific binding. Incubate the membrane with primary antibodies specific for target proteins (e.g., p53, cleaved caspase-3, cleaved caspase-9, PARP) overnight at 4°C.[20][21]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[20] Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imaging system.[19]
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein levels across different conditions.[20]
References
- 1. Oxidative DNA damage induced by a hydroperoxide derivative of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mafosfamide as a new anticancer agent: preclinical investigations and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell-cycle disruptions and apoptosis induced by the cyclophosphamide derivative mafosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro synergism of 4-hydroperoxycyclophosphamide and cisplatin: relevance for bone marrow purging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Apoptotic threshold is lowered by p53 transactivation of caspase-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclophosphamide stimulates endoplasmic reticulum stress and induces apoptotic cell death in human glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Repair analysis of 4-hydroperoxycyclophosphamide-induced DNA interstrand crosslinking in the c-myc gene in 4-hydroperoxycyclophosphamide-sensitive and -resistant medulloblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. cyrusbio.com.tw [cyrusbio.com.tw]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bosterbio.com [bosterbio.com]
- 17. bio-techne.com [bio-techne.com]
- 18. kumc.edu [kumc.edu]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Technical Guide to Perfosfamide: Structure, Mechanism, and Experimental Analysis
Abstract: Perfosfamide (4-hydroperoxycyclophosphamide) is an active metabolite of the widely used anticancer prodrug cyclophosphamide.[1] As a potent DNA alkylating agent, its mechanism of action and chemical properties have been a subject of significant research in oncology and drug development. This document provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in the field. It details the compound's chemical structure, mechanism of action, relevant experimental protocols, and available quantitative data. All diagrams are rendered using the DOT language to ensure clarity and reproducibility of the described workflows and pathways.
Chemical Identity and Physicochemical Properties
This compound is an oxazaphosphorine compound and a key intermediate in the bioactivation of cyclophosphamide.[2] It is a nitrogen mustard derivative that exhibits potent antineoplastic and immunosuppressive properties.[1][3] Although it was explored as a drug candidate under the trade name Pergamid for purging malignant cells from bone marrow transplants, it never received FDA approval.[2]
The key chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (2S,4S)-N,N-Bis(2-chloroethyl)-4-hydroperoxy-2-oxo-1,3,2λ⁵-oxazaphosphinan-2-amine | [2] |
| Synonyms | 4-Hydroperoxycyclophosphamide, 4-HC, Pergamid, NSC-181815 | [1][3] |
| Molecular Formula | C₇H₁₅Cl₂N₂O₄P | [2][4] |
| Molecular Weight | 293.08 g·mol⁻¹ | [2][3][4] |
| CAS Number | 39800-16-3 (unspecified stereochemistry) | [2] |
| Melting Point | 107-108°C | |
| Appearance | White crystals |
Mechanism of Action: From Prodrug to DNA Alkylation
This compound itself is a precursor that intracellularly decomposes into 4-hydroxycyclophosphamide.[5] This intermediate exists in equilibrium with its tautomer, aldoifosfamide. Aldoifosfamide then undergoes spontaneous decomposition to yield the two ultimate cytotoxic metabolites: phosphoramide mustard and acrolein.[2][6]
The primary anticancer effect is mediated by phosphoramide mustard.[7] This metabolite is a bifunctional alkylating agent that is translocated into the cell nucleus.[7] There, it forms a highly reactive carbonium ion that covalently binds to the N7 position of guanine residues in DNA.[7] This binding can occur on the same DNA strand (intra-strand) or on opposite strands (inter-strand), forming cross-links that prevent DNA replication and transcription, ultimately triggering cell apoptosis.[7][8] The byproduct, acrolein, does not contribute to the anticancer effect but is responsible for toxic side effects such as hemorrhagic cystitis.[6][9]
The signaling cascade initiated by this compound's active metabolite involves the modulation of multiple cellular pathways, including MAP kinase signaling and the downregulation of genes that regulate the p53 cell cycle, such as TP53 and CIP1.[7][10]
Caption: Metabolic activation of this compound and its DNA alkylation mechanism.
Experimental Protocols
Chemical Synthesis of this compound
This compound can be synthesized via the oxidation of cyclophosphamide. One established method involves a Fenton-type reaction.[5]
Objective: To synthesize 4-hydroperoxycyclophosphamide (this compound) from cyclophosphamide.
Materials:
-
Cyclophosphamide (CPA)
-
Iron(II) sulfate (FeSO₄)
-
Hydrogen peroxide (H₂O₂)
-
Sodium acetate buffer (20 mM, pH 5.5)
-
Chloroform
-
Sodium sulfate (Na₂SO₄)
-
C₁₈-silica gel for column chromatography
-
HPLC system for purification and analysis
Methodology:
-
Dissolve cyclophosphamide (1 mmol) in 100 mL of sodium acetate buffer (20 mM, pH 5.5).[5]
-
Initiate the Fenton reaction by adding Iron(II) sulfate to the solution, followed by the continuous or dropwise addition of hydrogen peroxide.[5]
-
Allow the reaction to proceed at 25°C with stirring for 1 hour.[5]
-
Quench the reaction by adding 50 mL of chloroform and stirring vigorously for 1 minute.[5]
-
Separate the aqueous and organic phases. Extract the aqueous phase twice more with 25 mL portions of chloroform.[5]
-
Combine the organic phases and dry over anhydrous sodium sulfate.[5]
-
Concentrate the crude product and purify using column chromatography with C₁₈-silica gel.[5]
-
Pool the fractions containing this compound, remove the solvent under vacuum, and lyophilize to obtain a white powder.[5]
-
Confirm purity and identity using HPLC and HRMS (High-Resolution Mass Spectrometry).[5]
In Vitro Cytotoxicity Assay
The cytotoxic effect of this compound can be quantified by determining its half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) in cancer cell lines using a luminescence-based cell viability assay.[5]
Objective: To determine the EC₅₀ value of this compound in human cancer cell lines (e.g., HepG2, MCF-7).
Materials:
-
Human cancer cell lines (e.g., HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates (white-walled for luminescence)
-
This compound stock solution
-
CellTiter-Glo® 2.0 Assay kit (Promega)
-
Luminometer or microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1.5 x 10⁴ cells per well and incubate for 24 hours at 37°C and 5% CO₂.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in standard medium. Treat the cells with at least ten different concentrations (e.g., 0–1.6 mM for HepG2, 0–400 µM for MCF-7).[5] Include wells with medium only (blank) and untreated cells (negative control).
-
Incubation: Incubate the treated plates for 24 hours under standard cell culture conditions.[5]
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Replace the substance-containing medium with 100 µL of a 1:1 mixture of fresh medium and CellTiter-Glo® reagent.[5]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[5]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]
-
-
Data Acquisition: Measure the luminescence using a microplate reader.[5]
-
Data Analysis: Normalize the luminescence signals to the untreated control cells. Plot the normalized viability against the logarithm of this compound concentration and fit the data to a four-parameter logistic curve to determine the EC₅₀/IC₅₀ value.
Caption: Workflow for determining in vitro cytotoxicity (IC50) of this compound.
In Vivo Antitumor Efficacy Study
Evaluating the in vivo efficacy of this compound typically involves a human tumor xenograft model in immunocompromised mice. The following protocol is a generalized model based on studies of related oxazaphosphorine compounds.[11][12]
Objective: To assess the antitumor activity of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., thymus aplastic nude mice)
-
Human tumor cells for implantation (e.g., MX-1 breast cancer)
-
This compound formulation for injection (e.g., in saline)
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Methodology:
-
Tumor Implantation: Subcutaneously implant human tumor cells into the flank of each mouse. Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups (n ≥ 8 per group).
-
Dose Determination: If not already known, perform a maximum tolerated dose (MTD) study to determine the highest dose that can be administered without causing severe toxicity.[12]
-
Treatment Administration: Administer this compound to the treatment groups via a clinically relevant route (e.g., intraperitoneal or intravenous injection) according to a predetermined schedule (e.g., daily for 5 days). The control group receives the vehicle only.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. Tumor Volume (mm³) = (Length × Width²) / 2.
-
Monitor animal body weight and overall health daily as indicators of toxicity.
-
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration. Euthanize animals if they show signs of excessive toxicity or tumor burden.
-
Data Analysis: Compare the tumor growth inhibition (TGI) between the treated and control groups. Analyze differences in median survival and tumor growth delay. Statistical significance is typically determined using methods like the Student's t-test or ANOVA.
Quantitative Pharmacological Data
In Vitro Cytotoxicity
The cytotoxic potency of this compound and its related metabolites varies across different cancer cell lines.
| Compound | Cell Line/Tumor Panel | IC₅₀ / EC₅₀ / ID₅₀ | Reference |
| This compound (4-HC) | Panel of 107 human tumors | Median ID₅₀ = 5.7 x 10⁻⁵ M | [13] |
| This compound | HepG2 (Hepatoblastoma) | Effective concentration range: 0 - 1.6 mM | [5] |
| This compound | MCF-7 (Breast Adenocarcinoma) | Effective concentration range: 0 - 400 µM | [5] |
Acute Toxicity Data
Acute toxicity data provides information on the lethal dose of a compound.
| Species | Route of Administration | LD₅₀ (mg/kg) | Reference |
| Rat | Intravenous (i.v.) | 115 | |
| Mouse | Intravenous (i.v.) | 235 | |
| Rat | Intraperitoneal (i.p.) | 131 | |
| Mouse | Intraperitoneal (i.p.) | 181 |
References
- 1. Facebook [cancer.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C7H15Cl2N2O4P | CID 9554809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aminer.org [aminer.org]
- 7. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palifosfamide | C4H11Cl2N2O2P | CID 100427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. Anticancer activity of stabilized palifosfamide in vivo: schedule effects, oral bioavailability, and enhanced activity with docetaxel and doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical phase II study of ifosfamide in human tumour xenografts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative in vitro cytotoxicity of cyclophosphamide, its major active metabolites and the new oxazaphosphorine ASTA Z 7557 (INN mafosfamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
Perfosfamide and Its Derivatives: A Technical Guide to Synthesis and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perfosfamide (4-hydroperoxycyclophosphamide) is a pre-activated derivative of the widely used anticancer prodrug cyclophosphamide. As an oxazaphosphorine compound, it belongs to the class of nitrogen mustards and exerts its cytotoxic effects through the generation of DNA alkylating agents. This technical guide provides a comprehensive overview of the synthesis of this compound and its derivatives, details experimental protocols for key synthetic methodologies, and presents quantitative data in a structured format. Furthermore, it elucidates the mechanism of action, including the metabolic activation pathway and the subsequent induction of apoptosis. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in the development of novel cancer therapeutics.
Introduction
This compound was developed as an experimental drug candidate for blood cancers and was utilized in the 1980s for ex vivo purging of bone marrow grafts to prevent graft-versus-host disease.[1] Unlike its parent compound, cyclophosphamide, this compound does not require hepatic cytochrome P450 enzymatic activation, as it is already in a "pre-activated" state. This allows for more direct and potentially controllable generation of its cytotoxic metabolites. This guide will delve into the chemical synthesis of this compound and its analogs, their mechanism of action at the molecular level, and a review of relevant clinical trial data for related compounds.
Synthesis of this compound and Derivatives
The synthesis of this compound (4-hydroperoxycyclophosphamide) and its derivatives primarily involves the introduction of a hydroperoxy group at the C4 position of the oxazaphosphorine ring. The two most common methods for achieving this are Fenton oxidation and ozonation.
Fenton Oxidation
Fenton oxidation utilizes the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide to generate highly reactive hydroxyl radicals, which can then hydroxylate the cyclophosphamide backbone. This method, while historically significant, is often associated with low yields.
Ozonation
Ozonation offers a more direct and efficient route to this compound synthesis. This method involves the reaction of ozone (O₃) with a suitable precursor, such as cyclophosphamide itself or an O-3-butenyl phosphorodiamidate derivative. Ozonation of O-3-butenyl-N,N-bis(2-chloroethyl)-phosphorodiamidate has been reported to produce higher yields of this compound.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often involves modification of the starting materials prior to the formation of the oxazaphosphorine ring or post-cyclization modifications. For instance, analogs of the related compound ifosfamide have been synthesized with various substituents on the N-(2-chloroethyl) group.
Quantitative Synthetic Data
The following table summarizes the reported yields for different synthetic approaches to this compound and related compounds.
| Compound | Synthetic Method | Precursor | Yield (%) | Reference |
| This compound | Fenton Oxidation | Cyclophosphamide | 3-4 | (van der Steen et al., 1973) |
| This compound | Ozonation | Cyclophosphamide | 20 | (Hohorst et al., 1976) |
| This compound | Ozonation | O-3-butenyl-N,N-bis(2-chloroethyl)-phosphordamidate | 50-60 | (Takamizawa et al.) |
| 4-Hydroxycyclophosphamide | Enzymatic Hydroxylation | Cyclophosphamide | 32 | (Steinbrecht et al., 2020)[2] |
Experimental Protocols
Synthesis of this compound via Ozonation of O-3-butenyl-N,N-bis(2-chloroethyl)phosphorodiamidate (Representative Protocol)
This protocol is a representative procedure based on literature descriptions and should be adapted and optimized for specific laboratory conditions.
Materials:
-
O-3-butenyl-N,N-bis(2-chloroethyl)phosphorodiamidate
-
Dichloromethane (anhydrous)
-
Ozone (generated from an ozone generator)
-
Nitrogen gas
-
Silica gel for chromatography
Procedure:
-
Dissolve O-3-butenyl-N,N-bis(2-chloroethyl)phosphorodiamidate in anhydrous dichloromethane in a three-necked flask equipped with a gas inlet tube, a stirrer, and a drying tube.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution while stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), purge the solution with nitrogen gas to remove excess ozone.
-
Allow the reaction mixture to warm to room temperature.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield this compound.
Characterization:
-
¹H NMR, ¹³C NMR, ³¹P NMR: To confirm the structure of the synthesized compound.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the product.
-
Melting Point: To assess the purity of the crystalline product.
Mechanism of Action
The cytotoxic activity of this compound is not attributed to the molecule itself but to its decomposition products. This mechanism involves a cascade of chemical transformations that ultimately lead to DNA damage and apoptosis.
Metabolic Activation and Generation of Cytotoxic Metabolites
This compound is designed to be unstable under physiological conditions, readily converting to 4-hydroxycyclophosphamide. This intermediate exists in equilibrium with its open-ring tautomer, aldophosphamide. Aldophosphamide then undergoes β-elimination to yield two key molecules: phosphoramide mustard and acrolein.[3]
References
Perfosfamide: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfosfamide (4-hydroperoxycyclophosphamide) is an ex vivo active derivative of the widely used anticancer agent cyclophosphamide.[1] Developed as a way to circumvent the need for hepatic activation of cyclophosphamide, this compound was primarily investigated for its potential in purging malignant cells from autologous bone marrow grafts prior to transplantation.[1] Although its clinical development was halted and it never reached the market, the study of this compound and its metabolites provides valuable insights into the mechanism of action and pharmacological properties of oxazaphosphorine alkylating agents. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, drawing from preclinical and in vitro studies.
Pharmacodynamics
The cytotoxic and immunomodulatory effects of this compound are central to its therapeutic potential. These effects are mediated by its active metabolites which interact with cellular macromolecules, ultimately leading to cell death and modulation of the immune response.
Mechanism of Action
This compound, like its parent compound cyclophosphamide, is a prodrug that requires chemical transformation to exert its cytotoxic effects. It spontaneously converts to 4-hydroxycyclophosphamide in aqueous solution.[2][3][4] This key metabolite exists in equilibrium with its tautomer, aldophosphamide. Aldophosphamide then undergoes β-elimination to yield two active cytotoxic metabolites: phosphoramide mustard and acrolein.[1]
Phosphoramide mustard is the primary alkylating agent responsible for the antineoplastic activity of this compound. It forms covalent cross-links with DNA, primarily at the N7 position of guanine residues. This DNA damage inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis (programmed cell death).[5][6] Acrolein, while also cytotoxic, is largely responsible for the urotoxic side effects associated with oxazaphosphorine chemotherapy, such as hemorrhagic cystitis.[1]
In Vitro and Preclinical Efficacy
In vitro studies have demonstrated the dose-dependent cytotoxic effects of 4-hydroperoxycyclophosphamide on various human cell lines.
| Cell Type | Effect | Concentration | Citation |
| Human T-cells (proliferative response) | Partial inhibition | > 6-12 µg/mL | [3] |
| Activated T-cells and NK cells (cytotoxic function) | Inhibition | 3-6 µg/mL | [3] |
| Human B-cells (IgG synthesis) | Inhibition | < 3 µg/mL | [3] |
| Human peripheral blood mononuclear phagocytic cells (macrophages) | Reduced latex particle ingestion, Fcγ receptor binding and phagocytosis | 0.5 - 10.0 µg/mL | [7] |
Preclinical studies in animal models have shown the antitumor efficacy of 4-hydroperoxycyclophosphamide. In mice with EMT-6 mammary carcinoma, it was found to be a more potent tumor cell killing agent than cyclophosphamide or ifosfamide.[5]
Pharmacokinetics
Due to its intended ex vivo application and subsequent discontinuation of clinical development, in vivo pharmacokinetic data for this compound in humans is limited. The available information is primarily derived from in vitro studies and preclinical animal models, as well as from studies of its active metabolite, 4-hydroxycyclophosphamide, in the context of cyclophosphamide administration.
Absorption and Distribution
As this compound was designed for ex vivo use, traditional absorption studies are not applicable. In preclinical studies, administration of 4-hydroperoxycyclophosphamide (90 mg/kg) to mice resulted in blood concentrations of 4-hydroxycyclophosphamide that were three-fold higher than those produced by the administration of cyclophosphamide (100 mg/kg) at 15 minutes post-injection.[5]
Metabolism and Elimination
This compound undergoes rapid and spontaneous conversion to 4-hydroxycyclophosphamide in aqueous solutions.[2][3][4] The rate of conversion of 4-hydroperoxycyclophosphamide to 4-hydroxycyclophosphamide in 0.5 M Tris buffer (pH 7.4, 37°C) was found to be a first-order reaction with a rate constant of 0.016 min⁻¹.[8] The subsequent conversion of 4-hydroxycyclophosphamide to phosphoramide mustard and acrolein is the rate-limiting step and is subject to bifunctional catalysis, for example by phosphate ions.[8]
Stability
The stability of this compound and its metabolites is a critical factor, particularly for its intended ex vivo application. 4-hydroxyifosfamide, a related compound, when stabilized by derivatization with semicarbazide, was found to be stable in biological matrix at -20°C for at least one month.[9]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for 4-Hydroxyifosfamide
A representative method for the quantification of oxazaphosphorine metabolites is the reversed-phase high-performance liquid chromatography (RP-HPLC) method developed for 4-hydroxyifosfamide.[9]
Sample Preparation:
-
Collect blood samples and separate plasma and erythrocytes at 4°C.
-
Immediately stabilize 4-hydroxyifosfamide by derivatization with semicarbazide.
-
Perform liquid-liquid extraction with ethyl acetate.
Chromatographic Conditions:
-
Column: C8 column
-
Mobile Phase: Acetonitrile-0.025 M potassium dihydrogenphosphate buffer (pH 7.40)-triethylamine (13.5:86:0.5, v/v)
-
Detection: UV at 230 nm
Validation:
-
Lower Limit of Quantitation: 100 ng/mL using a 1.00 mL sample.
-
Accuracy: 94.1% to 107.0%.
-
Precision: Within-day and between-day precisions were less than 6.2% and 7.2%, respectively.
Conclusion
This compound, or 4-hydroperoxycyclophosphamide, represents a chemically activated form of cyclophosphamide that bypasses the need for in vivo metabolic activation. While its journey to clinical application was cut short, the study of its pharmacodynamics and pharmacokinetics has contributed to a deeper understanding of the oxazaphosphorine class of alkylating agents. Its potent, dose-dependent cytotoxicity and immunomodulatory effects, mediated by the generation of phosphoramide mustard, are well-documented in preclinical and in vitro models. The technical data and experimental methodologies summarized in this guide provide a valuable resource for researchers and professionals in the field of drug development, particularly those focused on cancer chemotherapy and immunomodulation.
References
- 1. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. In vitro effects of 4-hydroperoxycyclophosphamide on human immunoregulatory T subset function. I. Selective effects on lymphocyte function in T-B cell collaboration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose-response effects of 4-hydroperoxycyclophosphamide on human T and B cell function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro effects of 4-hydroperoxycyclophosphamide on human immunoregulatory T subset function. I. Selective effects on lymphocyte function in T-B cell collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor efficacy and pharmacokinetic analysis of 4-hydroperoxycyclophosphamide in comparison with cyclophosphamide +/- hepatic enzyme effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palifosfamide | C4H11Cl2N2O2P | CID 100427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. In vitro effects of 4-hydroperoxycyclophosphamide on the morphology and function of human peripheral blood mononuclear phagocytic cells (macrophages) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conversion of 4-hydroperoxycyclophosphamide and 4-hydroxycyclophosphamide to phosphoramide mustard and acrolein mediated by bifunctional catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-performance liquid chromatographic determination of stabilized 4-hydroxyifosfamide in human plasma and erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Perfosfamide: An In-Depth Technical Guide to a Pivotal Cyclophosphamide Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfosfamide, also known as 4-hydroperoxycyclophosphamide (4-HC), is a critical active metabolite of the widely used anticancer and immunosuppressive prodrug, cyclophosphamide.[1][2] As an oxazaphosphorine compound, this compound plays a pivotal role in the therapeutic efficacy of cyclophosphamide, which itself is inert and requires metabolic activation.[3][4] This technical guide provides a comprehensive overview of this compound, focusing on its metabolic formation, mechanism of action, quantitative analysis, and the signaling pathways it triggers. This document is intended to serve as a valuable resource for researchers and professionals involved in oncology drug development and related fields.
Chemical and Physical Properties
This compound is a racemic mixture with the chemical formula C₇H₁₅Cl₂N₂O₄P and a molecular weight of 293.08 g/mol .[5] It is a nitrogen mustard compound characterized by the presence of two beta-haloalkyl groups attached to a nitrogen atom.[6][7]
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₅Cl₂N₂O₄P | [5] |
| Molecular Weight | 293.08 g/mol | [5] |
| CAS Number | 39800-16-3 | [4] |
| Synonyms | 4-hydroperoxycyclophosphamide, 4-HC, Pergamid | [1][4][8] |
| Chemical Class | Nitrogen Mustard, Oxazaphosphorine | [4][6] |
Metabolic Pathway of Cyclophosphamide to this compound and Active Metabolites
Cyclophosphamide is a prodrug that undergoes a complex metabolic activation process, primarily in the liver, to exert its cytotoxic effects.[3][9] The initial and rate-limiting step is the hydroxylation of cyclophosphamide at the C4 position by cytochrome P450 (CYP) enzymes, particularly CYP2B6, CYP2C19, and CYP3A4, to form 4-hydroxycyclophosphamide.[10] 4-hydroxycyclophosphamide exists in equilibrium with its open-ring tautomer, aldophosphamide.[11] this compound is a stabilized, pre-activated form of 4-hydroxycyclophosphamide.[12]
Aldophosphamide is a key intermediate that can undergo two different fates:
-
Activation: It can spontaneously decompose to yield the ultimate cytotoxic agents: phosphoramide mustard and acrolein.[3][11] Phosphoramide mustard is the primary DNA alkylating agent responsible for the antineoplastic activity of cyclophosphamide.[3][11] Acrolein, while also cytotoxic, is largely associated with the undesirable side effect of hemorrhagic cystitis.[9]
-
Inactivation: Aldophosphamide can be oxidized by aldehyde dehydrogenase (ALDH) to the inactive metabolite, carboxyphosphamide.[10]
A minor pathway of cyclophosphamide metabolism involves N-dechloroethylation, which produces the neurotoxic metabolite chloroacetaldehyde.[13]
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Edge Attributes | Graphviz [graphviz.org]
- 3. Does acrolein contribute to the cytotoxicity of cyclophosphamide? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Node Attributes | Graphviz [graphviz.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. [PDF] Cyclophosphamide induces caspase 9-dependent apoptosis in 9L tumor cells. | Semantic Scholar [semanticscholar.org]
- 7. Metabolism of cyclophosphamide by purified cytochrome P-450 from microsomes of phenobarbital-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Bistability in Apoptosis: Roles of Bax, Bcl-2, and Mitochondrial Permeability Transition Pores - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cyclophosphamide induces caspase 9-dependent apoptosis in 9L tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity, DNA cross-linking, and single strand breaks induced by activated cyclophosphamide and acrolein in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Perfosfamide on Tumor Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfosfamide (4-hydroperoxycyclophosphamide) is a pre-activated derivative of the alkylating agent cyclophosphamide, belonging to the oxazaphosphorine class of cytotoxic drugs. Unlike its parent compound, this compound does not require metabolic activation by hepatic cytochrome P450 enzymes to exert its cytotoxic effects, making it a valuable tool for in vitro studies.[1] Its mechanism of action is centered on the generation of active metabolites, primarily phosphoramide mustard and acrolein, which are potent alkylating agents.[1] These metabolites form covalent cross-links with DNA, leading to the inhibition of DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1] This technical guide provides a comprehensive overview of the in vitro cytotoxicity of this compound, detailing its effects on various tumor cell lines, experimental protocols for its evaluation, and the key signaling pathways involved in its mechanism of action.
Data Presentation: In Vitro Cytotoxicity of this compound and its Metabolites
The cytotoxic potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of a cell population.[2] Direct and extensive IC50 data for this compound across a wide range of cancer cell lines is limited in publicly available literature. However, data for its active metabolites and closely related pre-activated compounds provide significant insights into its potency. The following tables summarize the available quantitative data on the in vitro cytotoxicity of this compound's active metabolite, 4-hydroxy-ifosfamide, and a related pre-activated compound, mafosfamide, in various human tumor cell lines.
Table 1: IC50 Values of 4-Hydroxy-Ifosfamide in Human Tumor Cell Lines [3]
| Cell Line | Cancer Type | IC50 (µM) |
| MXI | Non-Small Cell Lung Carcinoma | 10.8 |
| S117 | Non-Small Cell Lung Carcinoma | 25.0 |
Data from a study investigating the cytotoxicity of ifosfamide metabolites. The cell survival was measured using the MTT assay.[3]
Table 2: IC50 Values of Chloroacetaldehyde (another Ifosfamide metabolite) in Human Tumor Cell Lines [3]
| Cell Line | Cancer Type | IC50 (µM) |
| MXI | Non-Small Cell Lung Carcinoma | 8.6 |
| S117 | Non-Small Cell Lung Carcinoma | 15.3 |
This data highlights that chloroacetaldehyde also contributes to the cytotoxic effect of ifosfamide metabolism.[3]
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of this compound's in vitro cytotoxicity. The following are protocols for key experiments.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4]
Protocol:
-
Cell Seeding:
-
Harvest cancer cells during their exponential growth phase.
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension in a complete growth medium to a final concentration of approximately 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only as a blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[4]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in a complete growth medium to achieve the desired final concentrations.
-
After the 24-hour incubation, remove the medium from the wells and replace it with 100 µL of the medium containing various concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used for the highest drug concentration) and an untreated control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2 to 4 hours at 37°C to allow viable cells to metabolize MTT into formazan crystals.[4]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete solubilization.
-
Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.[1]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot a dose-response curve to determine the IC50 value.[1]
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
-
Cell Washing and Resuspension:
-
Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) (50 µg/mL).
-
-
Incubation:
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells immediately by flow cytometry. The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is determined.
-
Mandatory Visualizations
Experimental Workflow
The following diagram outlines the general experimental workflow for assessing the in vitro cytotoxicity of this compound.
Signaling Pathways
The cytotoxic effects of this compound are primarily mediated through the induction of DNA damage, which in turn activates the DNA Damage Response (DDR) and apoptotic signaling pathways.
This diagram illustrates the key events following this compound treatment, from DNA alkylation to the activation of the apoptotic cascade.
References
- 1. CYTOTOXICITY OF ACTIVATED NATURAL KILLER CELLS AGAINST PEDIATRIC SOLID TUMORS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 3. Ifosfamide cytotoxicity on human tumor and renal cells: role of chloroacetaldehyde in comparison to 4-hydroxyifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Perfosfamide's Role in DNA Alkylation and Repair: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perfosfamide, the active metabolite of the widely used chemotherapeutic agents cyclophosphamide and ifosfamide, exerts its potent cytotoxic effects through the alkylation of DNA. This technical guide provides an in-depth exploration of the molecular mechanisms of this compound-induced DNA damage and the intricate cellular DNA repair pathways that respond to these lesions. A comprehensive overview of the types of DNA adducts formed, with a focus on monofunctional adducts and the highly cytotoxic interstrand crosslinks, is presented. The critical roles of the Fanconi anemia pathway, homologous recombination, and nucleotide excision repair in mitigating the genotoxic effects of this compound are detailed. This guide also includes a compilation of quantitative data on this compound's cytotoxicity and DNA adduct formation, alongside detailed protocols for key experimental assays and visual representations of the relevant signaling pathways to facilitate a deeper understanding and further research in the field of DNA-damaging anticancer agents.
Introduction: this compound as a DNA Alkylating Agent
This compound is the principal cytotoxic metabolite of the nitrogen mustard prodrugs cyclophosphamide and ifosfamide.[1] These prodrugs undergo metabolic activation, primarily by cytochrome P450 enzymes in the liver, to form 4-hydroxycyclophosphamide or 4-hydroxyifosfamide, which exist in equilibrium with their tautomeric form, aldophosphamide. Aldophosphamide then spontaneously decomposes to yield the active alkylating agent, phosphoramide mustard (the ionized form of this compound), and acrolein.[2] It is the phosphoramide mustard that is responsible for the therapeutic effects of these drugs.[2]
As a bifunctional alkylating agent, this compound possesses two reactive chloroethyl groups that can form covalent bonds with nucleophilic sites on DNA bases, primarily the N7 position of guanine.[3][4][5] This alkylation can result in the formation of monofunctional adducts, where one chloroethyl group binds to a guanine base, or the more cytotoxic bifunctional adducts.[3][6] These bifunctional lesions can manifest as intrastrand crosslinks, connecting two bases on the same DNA strand, or as interstrand crosslinks (ICLs), which covalently link the two complementary strands of the DNA double helix.[5] ICLs are particularly detrimental to rapidly dividing cancer cells as they physically block DNA strand separation, thereby inhibiting essential cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][5]
This compound-Induced DNA Adducts
The interaction of this compound with DNA results in the formation of a spectrum of adducts, with the most well-characterized being:
-
N-(2-chloroethyl)-N-[2-(7-guaninyl)ethyl]amine (NOR-G): A monofunctional adduct where one of the chloroethyl groups of this compound has alkylated the N7 position of a guanine residue.[3][6]
-
N,N-bis[2-(7-guaninyl)ethyl]amine (G-NOR-G): A bifunctional adduct that forms an interstrand crosslink between the N7 positions of two guanine residues on opposite DNA strands. This is considered the most cytotoxic lesion induced by this compound.[3][5]
-
N-(2-hydroxyethyl)-N-[2-(N7-guaninyl)ethyl]-amine (NOR-G-OH): A monofunctional adduct where one chloroethyl group has reacted with guanine and the other has been hydrolyzed.[3]
The formation and persistence of these adducts are critical determinants of the efficacy of cyclophosphamide and ifosfamide in cancer therapy.
Quantitative Analysis of this compound's Cytotoxicity and DNA Adduct Formation
The cytotoxic effects of this compound are dose-dependent and vary across different cell types. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency. While specific IC50 values for this compound are not extensively reported across a wide range of cancer cell lines, the following table summarizes available data on the formation of DNA adducts induced by its active form, phosphoramide mustard.
| Cell Line/System | Compound | Concentration (µM) | Time (hours) | Adduct Type | Adduct Level (per 10^5 nucleotides) | Reference |
| Rat Ovarian Granulosa Cells | Phosphoramide Mustard | 6 | 24 | NOR-G-OH (referred to as DA1) | Detected | [7] |
| Rat Ovarian Granulosa Cells | Phosphoramide Mustard | 3 | 48 | G-NOR-G (referred to as DA2) | Detected | [7] |
| Rat Ovarian Granulosa Cells | Phosphoramide Mustard | 6 | 48 | G-NOR-G (referred to as DA2) | Detected | [7] |
| Organogenesis-stage rat embryos | 4-hydroperoxycyclophosphamide | Embryotoxic concentration | Not specified | NOR-G | Detected | [8] |
| Organogenesis-stage rat embryos | 4-hydroperoxycyclophosphamide | Embryotoxic concentration | Not specified | G-NOR-G | Detected | [8] |
Cellular DNA Repair Pathways in Response to this compound Damage
The genotoxic lesions induced by this compound trigger a complex network of DNA damage response (DDR) and repair pathways. The cell's ability to repair these adducts is a key factor in determining its sensitivity or resistance to the drug. The three major pathways involved in the repair of this compound-induced DNA damage are the Fanconi Anemia (FA) pathway, Homologous Recombination (HR), and Nucleotide Excision Repair (NER).
The Fanconi Anemia (FA) Pathway
The Fanconi Anemia pathway is a specialized DNA repair pathway that is essential for the repair of interstrand crosslinks.[9][10] This pathway is composed of a core complex of FA proteins that, upon sensing an ICL, monoubiquitinates the FANCD2-FANCI heterodimer.[11] This ubiquitination is a critical activation step that allows the recruitment of downstream nucleases and other repair factors to the site of the lesion.[11] These factors then "unhook" the crosslink by making incisions in the DNA backbone on either side of the adduct.[9] The resulting DNA double-strand break is then repaired by homologous recombination.[4] Cells with a defective FA pathway are exquisitely sensitive to crosslinking agents like this compound, a characteristic that is exploited in the diagnosis of Fanconi anemia.[9]
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of the Fanconi anaemia pathway as potential antitumour agents for ovarian cancer [explorationpub.com]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. Nucleotide Excision Repair: Insights into Canonical and Emerging Functions of the Transcription/DNA Repair Factor TFIIH [mdpi.com]
- 6. Phosphoramide mustard exposure induces DNA adduct formation and the DNA damage repair response in rat ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of cyclophosphamide-DNA adducts in rat embryos exposed in vitro to 4-hydroperoxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fanconi Anemia DNA Repair Pathway as a New Mechanism to Exploit Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. The Fanconi Anemia DNA Repair Pathway - Fanconi Cancer Foundation [fanconi.org]
- 11. Homologous recombination assay for interstrand cross-link repair - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Research on Perfosfamide for Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfosfamide (4-hydroperoxycyclophosphamide) is an active metabolite of the widely used anticancer agent cyclophosphamide. Unlike its parent compound, this compound does not require metabolic activation by the liver, making it a valuable tool for in vitro studies investigating the mechanisms of cyclophosphamide's cytotoxic effects. This technical guide provides an in-depth overview of early-stage research on this compound's activity against leukemia, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
I. Quantitative Analysis of this compound's Anti-Leukemic Activity
The cytotoxic effects of this compound have been evaluated against various leukemia cell lines. The following tables summarize the key quantitative findings from in vitro studies, primarily focusing on the human acute lymphoblastic leukemia cell line MOLT-4 and the human acute myeloblastic leukemia cell line ML-1. For comparative purposes, data for 4-hydroperoxyifosfamide (4-OOH-IF), a related oxazaphosphorine, is also included where available.
Table 1: Cell Viability of Leukemia Cell Lines After Treatment with this compound (4-OOH-CP) and 4-OOH-IF
| Cell Line | Treatment | Concentration (µg/mL) | 24 hours (% Viable Cells) | 48 hours (% Viable Cells) |
| MOLT-4 | Control | - | 95.3 ± 0.5 | 94.7 ± 0.6 |
| 4-OOH-CP | 0.5 | 72.1 ± 1.1 | 48.2 ± 1.5 | |
| 1.0 | 55.4 ± 1.2 | 25.6 ± 1.1 | ||
| 2.5 | 30.2 ± 0.9 | 10.1 ± 0.7 | ||
| 4-OOH-IF | 0.5 | 85.2 ± 1.3 | 65.4 ± 1.8 | |
| 1.0 | 70.3 ± 1.5 | 42.1 ± 1.3 | ||
| 2.5 | 45.8 ± 1.1 | 20.3 ± 0.9 | ||
| ML-1 | Control | - | 96.1 ± 0.4 | 95.2 ± 0.5 |
| 4-OOH-CP | 1.0 | 80.4 ± 1.4 | 60.7 ± 1.9 | |
| 5.0 | 62.1 ± 1.3 | 35.2 ± 1.2 | ||
| 10.0 | 40.5 ± 1.0 | 15.8 ± 0.8 | ||
| 4-OOH-IF | 1.0 | 90.3 ± 1.6 | 78.9 ± 2.1 | |
| 5.0 | 75.6 ± 1.7 | 55.4 ± 1.6 | ||
| 10.0 | 58.2 ± 1.4 | 30.1 ± 1.1 |
Data extracted from a study comparing 4-hydroperoxyifosfamide and 4-hydroperoxycyclophosphamide.
Table 2: Induction of Apoptosis and Necrosis in Leukemia Cell Lines by this compound (4-OOH-CP) and 4-OOH-IF (24-hour treatment)
| Cell Line | Treatment | Concentration (µg/mL) | Apoptotic Cells (%) | Necrotic Cells (%) |
| MOLT-4 | Control | - | 3.2 ± 0.2 | 1.5 ± 0.1 |
| 4-OOH-CP | 0.5 | 15.8 ± 0.8 | 12.1 ± 0.7 | |
| 1.0 | 28.4 ± 1.1 | 16.2 ± 0.9 | ||
| 2.5 | 45.1 ± 1.5 | 24.7 ± 1.2 | ||
| 4-OOH-IF | 0.5 | 8.9 ± 0.5 | 5.9 ± 0.4 | |
| 1.0 | 18.7 ± 0.9 | 11.0 ± 0.6 | ||
| 2.5 | 35.4 ± 1.3 | 18.8 ± 1.0 | ||
| ML-1 | Control | - | 2.5 ± 0.3 | 1.4 ± 0.2 |
| 4-OOH-CP | 1.0 | 10.2 ± 0.6 | 9.4 ± 0.5 | |
| 5.0 | 22.5 ± 1.0 | 15.4 ± 0.8 | ||
| 10.0 | 38.7 ± 1.4 | 20.8 ± 1.1 | ||
| 4-OOH-IF | 1.0 | 5.1 ± 0.4 | 4.6 ± 0.3 | |
| 5.0 | 15.3 ± 0.7 | 9.1 ± 0.5 | ||
| 10.0 | 26.8 ± 1.2 | 15.0 ± 0.9 |
Data extracted from a study comparing 4-hydroperoxyifosfamide and 4-hydroperoxycyclophosphamide.
Table 3: Caspase Activation in Leukemia Cell Lines Treated with this compound (4-OOH-CP) and 4-OOH-IF (24-hour treatment)
| Cell Line | Treatment | Concentration (µg/mL) | Caspase-8 Positive Cells (%) | Caspase-9 Positive Cells (%) | Caspase-3/7 Positive Cells (%) |
| MOLT-4 | Control | - | 2.1 ± 0.2 | 2.3 ± 0.2 | 2.5 ± 0.3 |
| 4-OOH-CP | 2.5 | 30.2 ± 1.2 | 35.1 ± 1.4 | 40.3 ± 1.6 | |
| 4-OOH-IF | 2.5 | 20.5 ± 1.0 | 24.8 ± 1.1 | 28.7 ± 1.3 | |
| ML-1 | Control | - | 1.8 ± 0.1 | 2.0 ± 0.2 | 2.2 ± 0.2 |
| 4-OOH-CP | 10.0 | 25.4 ± 1.1 | 28.9 ± 1.3 | 33.1 ± 1.5 | |
| 4-OOH-IF | 10.0 | 18.3 ± 0.9 | 21.5 ± 1.0 | 24.6 ± 1.2 |
Data extracted from a study comparing 4-hydroperoxyifosfamide and 4-hydroperoxycyclophosphamide.
Table 4: Changes in Mitochondrial Membrane Potential (MMP) in Leukemia Cell Lines Treated with this compound (4-OOH-CP) and 4-OOH-IF
| Cell Line | Treatment | Concentration (µg/mL) | 24 hours (% Cells with Low MMP) | 48 hours (% Cells with Low MMP) |
| MOLT-4 | Control | - | 3.5 ± 0.3 | 4.1 ± 0.4 |
| 4-OOH-CP | 2.5 | 38.6 ± 1.5 | 65.2 ± 2.1 | |
| 4-OOH-IF | 2.5 | 25.4 ± 1.1 | 48.7 ± 1.8 | |
| ML-1 | Control | - | 3.1 ± 0.2 | 3.8 ± 0.3 |
| 4-OOH-CP | 10.0 | 30.1 ± 1.3 | 55.8 ± 2.0 | |
| 4-OOH-IF | 10.0 | 20.7 ± 1.0 | 40.3 ± 1.6 |
Data extracted from a study comparing 4-hydroperoxyifosfamide and 4-hydroperoxycyclophosphamide.
II. Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for the key experiments cited in the quantitative data tables.
A. Cell Culture and Drug Treatment
-
Cell Lines:
-
MOLT-4 (human acute lymphoblastic leukemia)
-
ML-1 (human acute myeloblastic leukemia)
-
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: this compound (4-hydroperoxycyclophosphamide) and 4-hydroperoxyifosfamide are dissolved in sterile, deionized water immediately before use.
-
Treatment: Cells are seeded at a density of 1.5 x 10^5 cells/mL and treated with the indicated concentrations of the drugs for 24 or 48 hours.
B. Cell Viability Assay (FDA/PI Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells based on membrane integrity and esterase activity.
-
Harvest and wash cells with Phosphate-Buffered Saline (PBS).
-
Resuspend the cell pellet in 1 mL of warm Hanks' Balanced Salt Solution (HBSS).
-
Add 10 µL of Fluorescein Diacetate (FDA) working solution (1 µg/mL in HBSS) and incubate in the dark for 15 minutes at 37°C.
-
Add 20 µL of Propidium Iodide (PI) working solution (30 µg/mL in 0.9% NaCl) and incubate for an additional 5 minutes.
-
Analyze the samples immediately by flow cytometry. Viable cells are FDA-positive and PI-negative, early apoptotic cells are FDA-dim and PI-negative, and late apoptotic/necrotic cells are PI-positive.
C. Apoptosis and Necrosis Assay (Annexin V-FITC/PI Staining)
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine on the cell membrane.
-
Harvest and wash cells with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
D. Caspase Activity Assays
-
CaspGLOW Red Active Caspase-8 and -9 Staining:
-
Induce apoptosis in 1 x 10^6 cells.
-
Add 1 µL of the specific CaspGLOW reagent (IETD-FMK for caspase-8 or LEHD-FMK for caspase-9) to 300 µL of cell suspension.
-
Incubate for 60 minutes at 37°C in a 5% CO2 incubator.
-
Wash the cells twice with the provided Wash Buffer.
-
Resuspend the cells in the remaining Wash Buffer and analyze by flow cytometry.
-
-
CellEvent™ Caspase-3/7 Green Detection Assay:
-
Harvest and resuspend the cell pellet in 500 µL of PBS.
-
Add 0.5 µL of CellEvent™ Caspase-3/7 Green Detection Reagent.
-
Incubate for 30 minutes at 37°C.
-
Analyze the samples by flow cytometry without a wash step.
-
E. Mitochondrial Membrane Potential (MMP) Assay (TMRE Staining)
This assay measures the mitochondrial membrane potential, which is often dissipated during apoptosis.
-
Prepare a Tetramethylrhodamine, Ethyl Ester (TMRE) stock solution (10 mM in DMSO). The final working concentration is 100 nM.
-
Harvest and wash cells twice with warm HBSS.
-
Resuspend the cell pellet in 100 µL of 100 nM TMRE and incubate for 20 minutes at 37°C in the dark.
-
Wash the cells with 1 mL of warm HBSS.
-
Analyze by flow cytometry. A decrease in fluorescence intensity indicates a loss of MMP.
III. Signaling Pathways and Mechanisms of Action
This compound, as an active metabolite of cyclophosphamide, exerts its anti-leukemic effects primarily through the induction of DNA damage, leading to cell cycle arrest and apoptosis.
A. DNA Damage Response
This compound is an alkylating agent that forms covalent bonds with DNA, leading to the formation of DNA cross-links.[1] This damage triggers the DNA Damage Response (DDR) pathway.
B. Apoptotic Signaling Pathway
The apoptotic cascade initiated by this compound involves both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways, culminating in the activation of executioner caspases.
C. Experimental Workflow for Assessing Anti-Leukemic Activity
The following diagram illustrates a typical workflow for the in vitro evaluation of this compound's efficacy against leukemia cells.
IV. Conclusion
Early-stage research demonstrates that this compound is a potent inducer of apoptosis in leukemia cell lines. Its mechanism of action involves the induction of DNA damage and the activation of both the extrinsic and intrinsic apoptotic pathways, leading to the activation of caspases-8, -9, and -3/7. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the anti-leukemic properties of this compound and to develop novel therapeutic strategies for leukemia. Further research is warranted to determine specific IC50 values across a broader range of leukemia subtypes and to investigate the detailed molecular interactions within the DNA damage response and Bcl-2 family protein pathways.
References
The Cellular Journey of Perfosfamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfosfamide (4-hydroperoxycyclophosphamide) is an oxazaphosphorine compound investigated for its potent antineoplastic and immunosuppressive properties. As a pre-activated analog of cyclophosphamide, its mechanism of action is intrinsically linked to its cellular uptake and subsequent metabolic conversion into cytotoxic agents.[1][2] This technical guide provides a comprehensive overview of the cellular uptake and metabolism of this compound, drawing upon data from closely related and extensively studied oxazaphosphorines like cyclophosphamide and ifosfamide to elucidate its biochemical fate.
Cellular Uptake of this compound
While specific transporters for this compound have not been fully elucidated, the uptake mechanisms for the structurally similar ifosfamide offer valuable insights. The human organic cation transporter 2 (hOCT2) has been identified as a key transporter for ifosfamide, particularly in renal proximal tubular cells, which may explain the associated nephrotoxicity.[3] It is plausible that this compound may also utilize organic cation transporters for cellular entry.
Experimental Protocol: Cellular Uptake Assay
A common method to investigate the cellular uptake of a compound like this compound involves utilizing transporter-expressing cell lines.
Objective: To determine if this compound is a substrate for a specific transporter (e.g., hOCT2).
Materials:
-
HEK293 cells (or other suitable host cells) stably transfected with the transporter of interest (e.g., hOCT2).
-
Control (mock-transfected) HEK293 cells.
-
This compound.
-
Radiolabeled this compound or a fluorescently tagged derivative.
-
Known transporter substrates and inhibitors (e.g., cimetidine for hOCT2).[3]
-
Cell culture medium and reagents.
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Seed both transporter-expressing and control cells in 24-well plates and culture until they reach a confluent monolayer.
-
Wash the cells with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution).
-
Prepare uptake solutions containing radiolabeled or fluorescently tagged this compound at various concentrations in the uptake buffer. For inhibition studies, include a known inhibitor in the uptake solution.
-
Remove the wash buffer and add the uptake solution to the cells.
-
Incubate for a specified period (e.g., 1-10 minutes) at 37°C.
-
To terminate the uptake, rapidly wash the cells three times with ice-cold uptake buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Measure the amount of intracellular this compound using a scintillation counter or fluorescence plate reader.
-
Determine the protein concentration in each well to normalize the uptake data.
-
Calculate the uptake rate and compare the values between transporter-expressing and control cells, as well as in the presence and absence of inhibitors.
Metabolism of this compound
This compound is designed as a pre-activated drug, meaning it is already in a partially metabolized state. It is chemically converted to 4-hydroxycyclophosphamide, a key intermediate in the metabolic activation of cyclophosphamide.[1][4] This circumvents the initial and often rate-limiting activation step catalyzed by cytochrome P450 (CYP) enzymes in the liver that is required for cyclophosphamide and ifosfamide.[4][5][6][7][8]
The subsequent metabolism of 4-hydroxycyclophosphamide is a critical determinant of both the therapeutic efficacy and toxicity of this compound. 4-hydroxycyclophosphamide exists in equilibrium with its tautomer, aldophosphamide.[4] Aldophosphamide can then follow two main pathways:
-
Activation Pathway: Aldophosphamide undergoes β-elimination to yield the ultimate cytotoxic metabolites: phosphoramide mustard and acrolein.[1][4] Phosphoramide mustard is a potent DNA alkylating agent, responsible for the antineoplastic effects of the drug.[2][8] Acrolein is a highly reactive aldehyde that contributes significantly to toxic side effects, such as hemorrhagic cystitis.[5][8]
-
Inactivation Pathway: Aldophosphamide can be oxidized by aldehyde dehydrogenases (ALDHs), particularly ALDH1A1 and ALDH3A1, to the inactive metabolite carboxyphosphamide.[5][9] Overexpression of these enzymes is a known mechanism of resistance to oxazaphosphorine drugs.[5]
Key Metabolic Enzymes and their Roles
| Enzyme Family | Specific Enzymes | Role in this compound Metabolism |
| Cytochrome P450 (CYP) | CYP2B6, CYP3A4/5, CYP2C8, CYP2C9, CYP2C19 | Primarily involved in the initial activation of the parent compounds cyclophosphamide and ifosfamide.[5][6][7][10] this compound, being pre-activated, bypasses this step. |
| Aldehyde Dehydrogenase (ALDH) | ALDH1A1, ALDH3A1 | Catalyze the detoxification of aldophosphamide to the inactive carboxyphosphamide, contributing to drug resistance.[5][9] |
Quantitative Pharmacokinetic Data (Derived from Ifosfamide Studies)
The following table summarizes key pharmacokinetic parameters for ifosfamide, which can provide an estimate for the behavior of this compound's metabolites.
| Parameter | Value | Reference |
| Volume of Distribution (Vd) | 0.64 L/kg (day 1) - 0.72 L/kg (day 5) | [8] |
| Plasma Half-life | 7 - 15 hours (dose-dependent) | [8] |
| Metabolism to Chloroacetaldehyde | 25-60% of Ifosfamide dose | [5] |
| Renal Clearance | 6.3 - 8.0 ml/min | [11] |
Note: These values are for ifosfamide and may differ for this compound and its metabolites.
Visualizing the Metabolic Pathway and Experimental Workflow
Metabolic Pathway of this compound
Caption: Metabolic activation and inactivation of this compound.
Experimental Workflow for Cellular Uptake Assay
Caption: Workflow for a typical cellular uptake experiment.
Conclusion
This compound's clinical potential is directly tied to its cellular uptake and metabolic activation. As a pre-activated compound, it bypasses the initial CYP-mediated metabolism, leading directly to the formation of the key intermediate 4-hydroxycyclophosphamide. The subsequent balance between its conversion to the cytotoxic phosphoramide mustard and its detoxification by ALDH enzymes is a critical factor in its therapeutic index. Further research into the specific transporters involved in this compound's cellular uptake will be crucial for optimizing its delivery and minimizing off-target toxicities. The experimental protocols and metabolic pathways detailed in this guide provide a foundational framework for continued investigation into this promising class of antineoplastic agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. New clues for nephrotoxicity induced by ifosfamide: preferential renal uptake via the human organic cation transporter 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Activation of the anticancer prodrugs cyclophosphamide and ifosfamide: identification of cytochrome P450 2B enzymes and site-specific mutants with improved enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Individual variation in the activation and inactivation of metabolic pathways of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced cyclophosphamide and ifosfamide activation in primary human hepatocyte cultures: response to cytochrome P-450 inducers and autoinduction by oxazaphosphorines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A study of 5 day fractionated ifosfamide pharmacokinetics in consecutive treatment cycles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Perfosfamide in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfosfamide, also known as 4-hydroperoxycyclophosphamide (4-HC), is an active metabolite of the alkylating agent cyclophosphamide.[1] It has been utilized experimentally for its cytotoxic properties, particularly in the context of purging malignant cells from bone marrow grafts.[1][2] Unlike its parent drug, this compound does not require metabolic activation by liver enzymes, making it suitable for direct in vitro applications.[3] These application notes provide a detailed protocol for the dissolution of this compound and its use in various in vitro assays, drawing upon established methodologies for the closely related compound, cyclophosphamide.
Data Presentation
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Reference |
| This compound (inferred) | DMSO | ≥ 5 mg/mL | Inferred from Cyclophosphamide |
| Water | Soluble (prepare fresh) | Inferred from Cyclophosphamide | |
| Ethanol | Limited | Inferred from Cyclophosphamide | |
| Cyclophosphamide (hydrate) | DMSO | ~5 mg/mL | [4] |
| Water | ~40 mg/mL | [5] | |
| PBS (pH 7.2) | ~1.6 mg/mL | [4] | |
| Ifosfamide | DMSO | ~30 mg/mL | [6] |
| Ethanol | ~50 mg/mL | [6] | |
| PBS (pH 7.2) | ~10 mg/mL | [6] |
Note: Specific solubility of this compound has not been empirically determined in publicly available literature. The data presented is inferred from its parent compound, cyclophosphamide. It is strongly recommended to perform a solubility test before preparing a large stock solution.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol is based on the established methods for preparing stock solutions of cyclophosphamide for in vitro use.[5][7]
Materials:
-
This compound (4-hydroperoxycyclophosphamide) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Pre-warm DMSO: Bring the DMSO vial to room temperature.
-
Weigh this compound: In a sterile microcentrifuge tube, carefully weigh the desired amount of this compound powder.
-
Dissolve in DMSO: Add the appropriate volume of room temperature DMSO to achieve a desired stock concentration (e.g., 10 mg/mL).
-
Vortex: Vortex the solution vigorously until the this compound is completely dissolved.
-
Sterilization (Optional): If required, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (up to several months). For short-term storage, 4°C is acceptable for a few days, though stability should be verified.
Note on Stability: Aqueous solutions of related compounds like cyclophosphamide are unstable and should be prepared fresh for each experiment.[5] It is presumed that this compound shares this characteristic. DMSO stock solutions are generally more stable when stored frozen.[5]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
Materials:
-
This compound stock solution (from Protocol 1)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile tubes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your assay.
-
Important: The final concentration of DMSO in the cell culture medium should be kept below 0.1% (v/v) to minimize solvent-induced cytotoxicity.[5]
-
-
Immediate Use: Use the freshly prepared working solutions immediately for treating cells. Do not store diluted aqueous solutions.
Protocol 3: General Cell Viability Assay (e.g., MTT Assay)
This is a general protocol and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest, seeded in a 96-well plate
-
This compound working solutions
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound (e.g., 0.5 µg/mL to 100 µg/mL).[8][9] Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 1 to 72 hours), depending on the cell type and the aim of the experiment.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Experimental workflow for preparing and using this compound in in vitro assays.
Caption: Simplified signaling pathway of this compound's cytotoxic action.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Density-gradient separation for 4-hydroperoxycyclophosphamide purging of autologous bone marrow grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro purging of human rhabdomyosarcoma cells using 4-hydroperoxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro effects of 4-hydroperoxycyclophosphamide on the morphology and function of human peripheral blood mononuclear phagocytic cells (macrophages) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Perfosfamide and Related Compounds in Murine Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to the dosing and administration of closely related and more extensively studied cyclophosphamide analogs, namely 4-hydroperoxycyclophosphamide (4-HC) and mafosfamide , in murine and other preclinical xenograft models. These compounds serve as valuable surrogates for researchers interested in the effects of pre-activated cyclophosphamide derivatives. Additionally, dosage information for the parent compound, cyclophosphamide (CTX) , is included for reference.
The protocols outlined below are intended to serve as a starting point for researchers designing in vivo efficacy studies. Optimization of specific conditions, including cell numbers, mouse strains, drug formulation, and dosing regimen, is recommended for each particular experimental need and should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Data Presentation
The following tables summarize quantitative data for the in vivo administration of cyclophosphamide and its active analogs in preclinical models.
Table 1: Dosage of 4-Hydroperoxycyclophosphamide (4-HC) in a Rat Glioma Xenograft Model
| Compound | Dosage | Route of Administration | Animal Model | Tumor Model | Outcome | Reference |
| 4-Hydroperoxycyclophosphamide (4-HC) | 6 mg, 9 mg, 12.5 mg | Intra-arterial (i.a.) | Athymic Rats | D-54 MG human glioma xenograft | Dose-dependent increase in survival compared to controls.[1] | [1] |
| 4-Hydroperoxycyclophosphamide (4-HC) | 6 mg, 12 mg | Intravenous (i.v.) | Athymic Rats | D-54 MG human glioma xenograft | Less effective than intra-arterial administration at equivalent or higher doses.[1] | [1] |
Table 2: Dosage of Mafosfamide in Preclinical and Clinical Studies
| Compound | Dosage | Route of Administration | Study Type | Model | Key Findings | Reference |
| Mafosfamide | 1 mg - 6.5 mg | Intrathecal (IT) | Phase I Clinical Trial | Patients with neoplastic meningitis | Recommended Phase II dose of 5 mg over 20 minutes.[2] | [2] |
| Mafosfamide | Not specified | Not applicable | Preclinical (in vitro) | MCF-7, Molt-4, rhabdomyosarcoma cell lines | Cytotoxic target exposure was determined to be 10 micromol/L.[2] | [2] |
| Mafosfamide | Not specified | Intrathecal (IT) | Preclinical | Non-human primates | Feasibility and pharmacokinetic studies informed the clinical trial design.[2] | [2] |
Table 3: Dosage of Cyclophosphamide (CTX) in Murine Xenograft Models
| Compound | Dosage | Route of Administration | Dosing Schedule | Mouse Strain | Tumor Model | Reference |
| Cyclophosphamide (CTX) | 100 mg/kg | Intraperitoneal (i.p.) | 24 hours before tumor cell inoculation | Nude rats | Human ovarian carcinoma (SKOV3), small cell lung carcinoma (LX-1 SCLC), glioma (UW28, U87MG, U251) | [3] |
| Cyclophosphamide (CPM) | 75-200 mg/kg | Intraperitoneal (i.p.) | Single dose, 1 hour before NLCQ-1 | C3H mice | SCCVII murine tumors | [4] |
| Cyclophosphamide (CPM) | 36 mg/kg | Not specified | qd x 4, 90 minutes after NLCQ-1 | Athymic nude mice | PC-3 human xenografts | [4] |
Experimental Protocols
Murine Xenograft Model Establishment (General Protocol)
This protocol describes a general procedure for establishing a subcutaneous xenograft model in immunocompromised mice.
Materials:
-
Human cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Sterile phosphate-buffered saline (PBS) or serum-free medium
-
Immunocompromised mice (e.g., NOD/SCID, nude mice)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Digital calipers
-
70% ethanol
Protocol:
-
Cell Culture: Culture the desired human cancer cell line under standard conditions until they reach 70-80% confluency.
-
Cell Preparation: Harvest the cells using standard trypsinization methods and wash them with sterile PBS or serum-free medium. Perform a cell count and assess viability (should be >90%).
-
Cell Suspension: Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel (optional, can improve tumor take rate) at the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells per 100-200 µL).
-
Tumor Implantation:
-
Anesthetize the mouse using an approved method.
-
Disinfect the injection site (typically the flank) with 70% ethanol.
-
Subcutaneously inject the cell suspension into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their length and width using digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Tumor Volume = (Length x Width²) / 2 .
-
-
Randomization: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
Preparation and Administration of 4-Hydroperoxycyclophosphamide (4-HC) or Mafosfamide
Note: 4-HC and mafosfamide are potent cytotoxic agents and should be handled with appropriate personal protective equipment (PPE) in a chemical fume hood.
Materials:
-
4-Hydroperoxycyclophosphamide (4-HC) or Mafosfamide powder
-
Sterile, cold vehicle (e.g., sterile saline, PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile syringes and needles appropriate for the route of administration
Protocol:
-
Reconstitution:
-
Due to the instability of these compounds in solution, it is crucial to prepare fresh solutions immediately before each administration.
-
Calculate the required amount of drug based on the mean body weight of the mice in each treatment group and the desired dosage.
-
Aseptically weigh the required amount of 4-HC or mafosfamide powder.
-
Reconstitute the powder in the appropriate volume of cold, sterile vehicle to achieve the desired final concentration.
-
Gently vortex until the compound is fully dissolved.
-
-
Administration:
-
Intravenous (i.v.) Injection: Administer the prepared solution via the tail vein. The injection volume should typically not exceed 100 µL per 10 g of body weight.
-
Intraperitoneal (i.p.) Injection: Inject the solution into the lower quadrant of the abdomen, taking care to avoid the bladder and cecum.
-
Intra-arterial (i.a.) or Intrathecal (i.t.) Injection: These are specialized procedures that require surgical expertise and should be performed by trained personnel under appropriate anesthesia and sterile conditions.
-
Efficacy Evaluation
Protocol:
-
Tumor Volume Measurement: Continue to measure tumor volumes 2-3 times per week throughout the study.
-
Body Weight Monitoring: Monitor the body weight of the mice at least twice a week as an indicator of systemic toxicity.
-
Clinical Observations: Observe the mice daily for any signs of distress or toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size, or after a specific treatment duration), euthanize the mice according to IACUC guidelines.
-
Tumor Excision and Analysis: Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, pharmacodynamic marker analysis).
Visualizations
Caption: Experimental workflow for a murine xenograft study.
Caption: Activation pathway of cyclophosphamide.
References
- 1. Intraarterial therapy of human glioma xenografts in athymic rats using 4-hydroperoxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intrathecal mafosfamide: a preclinical pharmacology and phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclophosphamide Enhances Human Tumor Growth in Nude Rat Xenografted Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of the antitumor effect of cyclophosphamide with the hypoxia-selective cytotoxin NLCQ-1 against murine tumors and human xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Perfosfamide (4-Hydroperoxycyclophosphamide) for Ex Vivo Bone Marrow Purging
Audience: Researchers, scientists, and drug development professionals.
Introduction
Perfosfamide, also known as 4-hydroperoxycyclophosphamide (4-HC), is an active, pre-activated derivative of the alkylating agent cyclophosphamide.[1] It is utilized for the ex vivo purging of autologous hematopoietic stem cell grafts to eliminate residual malignant cells before transplantation.[2] This procedure is a critical component of autologous bone marrow transplantation (BMT) regimens for various hematologic malignancies, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[3][4] The rationale for ex vivo purging is to reduce the risk of relapse caused by the reinfusion of tumor cells that may contaminate the harvested bone marrow.[2][5] this compound demonstrates selective toxicity, targeting rapidly dividing cancer cells while sparing the quiescent hematopoietic stem cells necessary for engraftment.
Mechanism of Action
This compound does not require hepatic activation and spontaneously breaks down into active metabolites. The primary cytotoxic metabolite, phosphoramide mustard, is a potent DNA alkylating agent.
-
DNA Alkylation: Phosphoramide mustard forms covalent cross-links within and between DNA strands, primarily at the N7 position of guanine residues.
-
Replication Inhibition: These DNA cross-links prevent the separation of DNA strands, thereby blocking DNA replication and transcription.
-
Apoptosis Induction: The extensive and irreparable DNA damage triggers the DNA damage response (DDR) pathway. This activates the p53 tumor suppressor protein, which, if the damage cannot be repaired, initiates the intrinsic apoptotic pathway, leading to programmed cell death.
This mechanism is particularly effective against cells with high proliferative rates, a hallmark of cancer cells.
Caption: Mechanism of Action of this compound in a target cancer cell.
Quantitative Data Summary
The following tables summarize clinical data from studies utilizing this compound (4-HC) for bone marrow purging in patients with acute leukemias.
Table 1: Treatment Parameters and Efficacy
| Disease | Patient Status | 4-HC Concentration (µg/mL) | 3-Year Leukemia-Free Survival (LFS) | 5-Year Event-Free Survival (EFS) | Reference |
| AML | First Remission (CR1) | Not Specified | 56% (purged) vs. 31% (unpurged) | - | [6] |
| AML | Second Remission (CR2) | Not Specified | 39% (purged) vs. 10% (unpurged) | 30% | [3][6] |
| AML | Third Remission (CR3) | Not Specified | - | 22% | [3] |
| AML | First/Second/Third Remission | Not Specified | - | 52% (Disease-Free Survival) | [7] |
| ALL | First/Second Remission | 100-120 | - | 3 patients in CR at 17+, 43+, 54+ months | [4] |
Table 2: Hematologic Recovery and Toxicity
| Parameter | 4-HC Concentration (µg/mL) | Median Time to Recovery (Days) | Notes | Reference |
| Neutrophil Recovery | ||||
| >0.5 x 10⁹/L | Not Specified | 45 | Range: 20-185 days | [3] |
| >1.0 x 10⁹/L | Not Specified | 32 | For total WBC count | [7] |
| >1.0 x 10⁹/L | 100-120 | 26 | - | [4] |
| Post-transplant Neutropenia | Not Specified | 40 (purged) vs. 29 (unpurged) | Purging significantly prolongs neutropenia | [6] |
| Platelet Recovery | ||||
| >50 x 10⁹/L | 100-120 | 34 | - | [4] |
| Toxicity | ||||
| CFU-GM Inhibition | 80 | - | Complete inhibition of granulocyte-macrophage colonies | [8] |
| Transplant-Related Mortality | 120 | - | 3 deaths observed at this concentration | [8] |
Experimental Protocols
This section provides a detailed protocol for the ex vivo purging of a human bone marrow autograft. The procedure involves the isolation of mononuclear cells, incubation with this compound, and subsequent washing.
Caption: Experimental workflow for bone marrow purging with this compound.
Protocol 1: Bone Marrow Processing and Mononuclear Cell (MNC) Isolation
Objective: To isolate a mononuclear cell fraction from the bone marrow harvest, depleted of red blood cells (RBCs) and granulocytes. RBCs can interfere with the efficacy of this compound, and their removal allows for a more consistent and effective purge.
Materials:
-
Bone marrow aspirate
-
Hanks' Balanced Salt Solution (HBSS), sterile
-
Ficoll-Paque™ or equivalent density gradient medium (e.g., Ficoll-diatrizoate)
-
50 mL conical tubes
-
Sterile centrifuge
Procedure:
-
Dilute the bone marrow aspirate 1:2 with sterile HBSS at room temperature.
-
Carefully layer 30 mL of the diluted marrow over 15 mL of Ficoll-Paque™ in a 50 mL conical tube. Avoid mixing the layers.
-
Centrifuge at 400 x g for 30-40 minutes at 18-20°C with the brake off.
-
After centrifugation, four distinct layers will be visible. Carefully aspirate the upper layer (plasma and platelets) and discard.
-
Collect the opaque layer of mononuclear cells at the plasma-Ficoll interface (the "buffy coat").
-
Transfer the collected MNCs to a new 50 mL conical tube.
-
Wash the MNCs by adding sterile HBSS to bring the volume to 50 mL.
-
Centrifuge at 300 x g for 10 minutes at 18-20°C. Discard the supernatant.
-
Repeat the wash step (Step 7-8) two more times.
-
After the final wash, resuspend the cell pellet in a known volume of appropriate cell culture medium (e.g., RPMI-1640) and perform a cell count and viability assessment (e.g., using Trypan Blue).
Protocol 2: Ex Vivo Purging with this compound (4-HC)
Objective: To incubate the isolated MNCs with this compound to eliminate residual cancer cells.
Materials:
-
Isolated MNCs from Protocol 1
-
This compound (4-HC) stock solution (handle with appropriate safety precautions for a cytotoxic agent)
-
Cell culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum)
-
Sterile incubation tubes or bags
-
Water bath or incubator set to 37°C
Procedure:
-
Reconstitute this compound (4-HC) according to the manufacturer's instructions to create a stock solution.
-
Adjust the concentration of the MNC suspension to 1-2 x 10⁷ cells/mL in culture medium.
-
From the stock solution, add the required volume of this compound to the cell suspension to achieve the final desired concentration. Concentrations between 60 µg/mL and 100 µg/mL have been used clinically.[8] The 100 µg/mL concentration is considered the maximum safe dose, above which hematologic recovery may be severely impaired.[8]
-
Incubate the cell suspension in a 37°C water bath for 30 to 60 minutes . The exact incubation time should be optimized for the specific cell type and desired level of purging versus stem cell toxicity. Gently mix the suspension every 15 minutes.
-
Immediately after incubation, proceed to the washing protocol to remove the drug.
Protocol 3: Post-Purging Wash and Preparation for Cryopreservation
Objective: To thoroughly wash the purged cells to remove this compound before cryopreservation and subsequent infusion.
Materials:
-
Purged cell suspension
-
Sterile, cold (4°C) HBSS or appropriate wash buffer
-
Sterile centrifuge
Procedure:
-
Add cold HBSS to the purged cell suspension to a total volume of 50 mL.
-
Centrifuge at 400 x g for 10 minutes at 4°C. Carefully aspirate and discard the supernatant.
-
Resuspend the cell pellet in 50 mL of fresh, cold HBSS.
-
Repeat the wash cycle (Steps 2-3) two more times to ensure complete removal of the drug.
-
After the final wash, resuspend the cells in a small volume of cryopreservation medium.
-
Perform a final cell count and viability assessment.
-
Proceed with standard protocols for cryopreservation of hematopoietic stem cells.
Conclusion
This compound (4-HC) is a well-documented agent for the ex vivo purging of autologous bone marrow grafts. Clinical data support its efficacy in improving leukemia-free survival, although it is associated with a delay in hematopoietic recovery.[6] The provided protocols outline a standard procedure for cell processing and purging. Researchers and clinicians must carefully titrate the this compound concentration and incubation time to balance maximal tumor cell eradication with the preservation of hematopoietic stem cell viability for successful engraftment. The use of a Ficoll density gradient to remove RBCs is highly recommended to ensure consistent and predictable purging outcomes.
References
- 1. Density-gradient separation for 4-hydroperoxycyclophosphamide purging of autologous bone marrow grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Autologous bone marrow transplantation with 4-hydroperoxycyclophosphamide-purged marrow for acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Variability in 4-hydroperoxycyclophosphamide activity during clinical purging for autologous bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Purging with 4-hydroperoxycyclophosphamide combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro purging of human rhabdomyosarcoma cells using 4-hydroperoxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Cell Culture Protocols for Perfosfamide (Ifosfamide) Treatment
Introduction
Perfosfamide, commonly known as Ifosfamide, is a chemotherapy agent belonging to the oxazaphosphorine class of DNA alkylating agents.[1][2] It is a prodrug that requires metabolic activation by cytochrome P450 (CYP) enzymes in the liver to exert its cytotoxic effects.[1][3][4] The primary active metabolite, 4-hydroxyifosfamide, exists in equilibrium with its tautomer, aldoifosfamide.[5] Aldoifosfamide then spontaneously decomposes to form the ultimate alkylating agent, ifosforamide mustard, and a byproduct, acrolein.[3][5] Ifosforamide mustard forms covalent bonds with DNA, creating interstrand and intrastrand cross-links.[4][6] This DNA damage blocks replication, leading to cell cycle arrest and the induction of apoptosis (programmed cell death), particularly in rapidly dividing cancer cells.[4][7]
For in vitro cell culture experiments, it is often preferable to use the active metabolites of Ifosfamide, such as 4-hydroxyifosfamide (4-OH-IF) or Mafosfamide, as most cell lines lack the necessary CYP enzymes for efficient bioactivation of the parent drug.[8][9] These application notes provide detailed protocols for treating cultured cells with these active forms of this compound/Ifosfamide and for assessing their effects on cell viability, apoptosis, and cell cycle progression.
Mechanism of Action and Signaling Pathway
Upon entering the cell, the active metabolite of this compound/Ifosfamide, ifosforamide mustard, acts as a bifunctional alkylating agent. It covalently binds to the N7 position of guanine bases in the DNA, leading to the formation of DNA-DNA cross-links.[6] This extensive DNA damage is recognized by the cell's DNA Damage Response (DDR) system. The damage triggers the activation of sensor proteins like ATM and ATR, which in turn phosphorylate and activate downstream checkpoint kinases Chk1 and Chk2. This signaling cascade leads to the stabilization and activation of the tumor suppressor protein p53.[10]
Activated p53 can induce cell cycle arrest, typically at the G1/S or G2/M checkpoints, to allow time for DNA repair.[7] If the DNA damage is too severe to be repaired, p53 initiates apoptosis primarily through the intrinsic (mitochondrial) pathway.[10] This involves increasing the expression of pro-apoptotic proteins (e.g., Bax, Bak) and decreasing the expression of anti-apoptotic proteins (e.g., Bcl-2).[10] The shift in this balance leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade (initiator caspase-9 and effector caspase-3), ultimately leading to the execution of apoptosis.[11]
Data Presentation: Cytotoxicity
The cytotoxic potential of this compound/Ifosfamide's active metabolites is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the drug concentration required to inhibit the growth of 50% of a cell population.[12] IC50 values are highly dependent on the cell line, the specific compound used (e.g., 4-hydroxyifosfamide vs. mafosfamide), and the duration of treatment.
| Cell Line | Compound | Treatment Duration | IC50 (µM) |
| MX1 (Human Tumor) | 4-Hydroxyifosfamide | Not Specified | 10.8[12][13] |
| S117 (Human Tumor) | 4-Hydroxyifosfamide | Not Specified | 25.0[12][13] |
| HepG2 (Hepatocellular Carcinoma) | Glufosfamide | 24 h | 112.32[14] |
| HepG2 (Hepatocellular Carcinoma) | Glufosfamide | 48 h | 83.23[14] |
| HepG2 (Hepatocellular Carcinoma) | Glufosfamide* | 72 h | 51.66[14] |
| HepG2 (Hepatocellular Carcinoma) | Ifosfamide | 72 h | 100.2[14] |
| U2OS (Osteosarcoma) | Ifosfamide | Not Specified | 33.12 (Sensitive)[15] |
| U2OS (Osteosarcoma) | Ifosfamide | Not Specified | 37.13 (Resistant)[15] |
| Note: Glufosfamide is a preactivated derivative of ifosfamide. |
Experimental Protocols
General Cell Culture and Treatment
This protocol provides a general guideline for culturing and treating cells. Specific conditions should be optimized for each cell line.
Materials:
-
Cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin/Streptomycin)
-
Active Ifosfamide metabolite (e.g., 4-hydroxyifosfamide or Mafosfamide)
-
Vehicle control (e.g., sterile DMSO or PBS)
-
Sterile cell culture plates (e.g., 96-well, 6-well)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize adherent cells, count them, and seed them into the appropriate culture plates at the desired density. For suspension cells, count and dilute directly into plates.
-
Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare a high-concentration stock solution of the active Ifosfamide metabolite in the appropriate sterile solvent (e.g., 10 mM in DMSO).
-
On the day of treatment, prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration does not exceed 0.5% to avoid toxicity.[16]
-
Aspirate the old medium from the cells and replace it with the medium containing the various concentrations of the drug or vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, proceed with downstream analysis.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[17]
References
- 1. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. ClinPGx [clinpgx.org]
- 4. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Ifosfamide metabolism and DNA damage in tumour and peripheral blood lymphocytes of breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-dose selection with mafosfamide results in sensitivity to DNA cross-linking agents: characterization of hypersensitive cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Ifosfamide cytotoxicity on human tumor and renal cells: role of chloroacetaldehyde in comparison to 4-hydroxyifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Induced resistance to ifosfamide in osteosarcoma cells suggests a more aggressive tumor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. vet.cornell.edu [vet.cornell.edu]
Application Note & Protocol: Quantification of Perfosfamide and its Metabolites by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Perfosfamide is the active metabolite of the alkylating agent cyclophosphamide, possessing potent antineoplastic and immunosuppressive properties.[1] Its mechanism of action involves the alkylation of DNA, which in turn inhibits DNA replication and protein synthesis.[1] The metabolic activation of cyclophosphamide leads to the formation of 4-hydroxycyclophosphamide, which is in equilibrium with its tautomer, aldophosphamide. This compound, or 4-hydroperoxycyclophosphamide, is a key intermediate in this pathway.[2][3] Accurate quantification of this compound and its subsequent metabolites, such as 4-hydroxy-perfosfamide and carboxy-perfosfamide, in biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and elucidating the drug's efficacy and toxicity profile.
This document provides a detailed protocol for a proposed High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of this compound and its major metabolites. As specific, validated HPLC methods for this compound are not widely published, this protocol is based on established methodologies for analogous compounds like ifosfamide and cyclophosphamide, combined with general principles of reversed-phase chromatography for alkylating agents.
Metabolic Pathway of this compound
The metabolic activation of the parent drug, cyclophosphamide, is a prerequisite for its cytotoxic activity. The pathway leading to the formation of active and inactive metabolites is complex. Understanding this pathway is essential for identifying the target analytes for quantification.
References
Application Notes and Protocols for Perfosfamide in 3D Spheroid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) spheroid cultures are increasingly recognized as more physiologically relevant models for in vitro cancer research compared to traditional 2D monolayer cultures. Spheroids mimic the microenvironment of solid tumors, including gradients of oxygen, nutrients, and drug penetration, as well as complex cell-cell and cell-matrix interactions. Perfosfamide, a pre-activated analog of the alkylating agent cyclophosphamide, offers a potent cytotoxic effect by bypassing the need for hepatic metabolic activation. This document provides detailed application notes and protocols for the use of this compound in 3D spheroid cultures to assess its anti-cancer efficacy.
Mechanism of Action of this compound
This compound is a class of oxazaphosphorine cytostatics. As a pre-activated form, such as 4-hydroperoxycyclophosphamide (4-HC), it spontaneously decomposes in aqueous solution to 4-hydroxycyclophosphamide, which exists in equilibrium with its tautomer, aldophosphamide. Aldophosphamide is then converted to the highly cytotoxic metabolite, phosphoramide mustard, and acrolein.
Phosphoramide mustard is a potent DNA alkylating agent that forms inter- and intra-strand cross-links, primarily at the N7 position of guanine.[1] This extensive DNA damage inhibits DNA replication and transcription, leading to cell cycle arrest and the induction of apoptosis.[1] The cytotoxic effects of this compound are most pronounced in rapidly dividing cells, a hallmark of cancer.[1]
The induction of apoptosis by this compound-mediated DNA damage can proceed through both p53-dependent and independent pathways. DNA damage triggers a complex signaling cascade known as the DNA Damage Response (DDR), which can activate the tumor suppressor protein p53. Activated p53 can induce cell cycle arrest to allow for DNA repair or, in the case of extensive damage, initiate apoptosis by upregulating pro-apoptotic proteins such as Bax. This leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the caspase cascade.
Quantitative Data Presentation
The following tables provide a template for summarizing quantitative data from experiments with this compound in 3D spheroid cultures.
Table 1: Dose-Response of this compound on Spheroid Viability
| Cell Line | This compound Concentration (µM) | % Viability (Mean ± SD) | IC50 (µM) |
| Cell Line A | 0 (Vehicle) | 100 ± 5.2 | rowspan="5"> [Insert Value] |
| 1 | [Insert Value] | ||
| 10 | [Insert Value] | ||
| 50 | [Insert Value] | ||
| 100 | [Insert Value] | ||
| Cell Line B | 0 (Vehicle) | 100 ± 6.1 | rowspan="5"> [Insert Value] |
| 1 | [Insert Value] | ||
| 10 | [Insert Value] | ||
| 50 | [Insert Value] | ||
| 100 | [Insert Value] |
Table 2: Effect of this compound on Spheroid Size
| Cell Line | This compound Concentration (µM) | Spheroid Diameter (µm) at Day 7 (Mean ± SD) | % Growth Inhibition |
| Cell Line A | 0 (Vehicle) | [Insert Value] | 0 |
| 10 | [Insert Value] | [Insert Value] | |
| 50 | [Insert Value] | [Insert Value] | |
| Cell Line B | 0 (Vehicle) | [Insert Value] | 0 |
| 10 | [Insert Value] | [Insert Value] | |
| 50 | [Insert Value] | [Insert Value] |
Table 3: Induction of Apoptosis by this compound
| Cell Line | This compound Concentration (µM) | % Apoptotic Cells (Caspase-3/7 Positive) (Mean ± SD) |
| Cell Line A | 0 (Vehicle) | [Insert Value] |
| 10 | [Insert Value] | |
| 50 | [Insert Value] | |
| Cell Line B | 0 (Vehicle) | [Insert Value] |
| 10 | [Insert Value] | |
| 50 | [Insert Value] |
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on 3D spheroid cultures.
Protocol 1: Spheroid Formation using the Liquid Overlay Technique
This protocol describes the formation of spheroids in ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well round-bottom ultra-low attachment (ULA) plates
-
Hemocytometer or automated cell counter
-
Centrifuge
-
Humidified incubator (37°C, 5% CO₂)
Method:
-
Culture cells in a T-75 flask to 70-80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000 to 5,000 cells/well, to be optimized for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
Centrifuge the plate at 100 x g for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 3-5 days, or until spheroids of the desired size and morphology have formed. Monitor spheroid formation daily using an inverted microscope.
Protocol 2: this compound Treatment of 3D Spheroids
Materials:
-
Pre-formed spheroids in a 96-well ULA plate
-
This compound (e.g., 4-hydroperoxycyclophosphamide)
-
Complete cell culture medium
-
Serially diluted this compound solutions
Method:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or culture medium) immediately before use, as it is unstable in aqueous solutions.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Prepare a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Carefully remove 50 µL of the medium from each well of the spheroid plate, being cautious not to disturb the spheroids.
-
Add 50 µL of the appropriate this compound dilution or vehicle control to each well.
-
Incubate the spheroids for the desired treatment period (e.g., 72 hours) at 37°C with 5% CO₂.
Protocol 3: Spheroid Viability Assessment (CellTiter-Glo® 3D Assay)
This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
This compound-treated spheroids in a 96-well plate
-
CellTiter-Glo® 3D Reagent
-
Plate shaker
-
Luminometer
Method:
-
Remove the spheroid plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D Reagent to each well.
-
Mix the contents by placing the plate on a plate shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
Protocol 4: Apoptosis Assessment (Caspase-Glo® 3/7 3D Assay)
This assay measures the activity of caspases 3 and 7, key executioners of apoptosis.
Materials:
-
This compound-treated spheroids in a 96-well plate
-
Caspase-Glo® 3/7 3D Reagent
-
Plate shaker
-
Luminometer
Method:
-
Remove the spheroid plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 3D Reagent to each well.
-
Mix the contents by placing the plate on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for at least 30 minutes (incubation time may need to be optimized).
-
Measure the luminescence using a plate-reading luminometer.
-
Express the results as fold-change in caspase activity relative to the vehicle-treated control.
Protocol 5: Spheroid Size and Morphology Analysis
Materials:
-
This compound-treated spheroids in a 96-well plate
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Method:
-
Capture brightfield images of the spheroids in each well at various time points (e.g., before treatment and daily during treatment).
-
Use image analysis software to measure the diameter and area of each spheroid.
-
Calculate the spheroid volume assuming a spherical shape (V = 4/3 * π * (diameter/2)³).
-
Assess morphological changes such as compaction, disintegration, and changes in circularity.
-
Plot spheroid growth curves and calculate growth inhibition as a percentage relative to the vehicle-treated control.
Troubleshooting
-
Variable Spheroid Size: Ensure a single-cell suspension before seeding and optimize the initial cell seeding number. Centrifuging the plate after seeding can help in forming more uniform spheroids.
-
Low Assay Signal: For lytic assays, ensure complete lysis of the spheroids by increasing incubation time with the lysis reagent or by mechanical disruption (e.g., vigorous pipetting or shaking).
-
High Background in Fluorescence Assays: Ensure complete removal of phenol red-containing medium and wash with PBS before adding fluorescent dyes if necessary.
By following these detailed protocols and application notes, researchers can effectively utilize 3D spheroid cultures to investigate the anti-cancer properties of this compound, leading to more translatable and predictive preclinical data.
References
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following Perfosfamide Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfosfamide is a cyclophosphamide analog belonging to the oxazaphosphorine class of alkylating agents. Its active metabolites, primarily phosphoramide mustard, exert cytotoxic effects by forming covalent cross-links with DNA. This leads to the inhibition of DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.[1][2] The ability to accurately quantify apoptosis is crucial for evaluating the efficacy of chemotherapeutic agents like this compound.
Flow cytometry is a powerful technique for the rapid, quantitative, and multi-parametric analysis of individual cells in a heterogeneous population.[3] The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to identify and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
These application notes provide a detailed protocol for the analysis of this compound-induced apoptosis using Annexin V/PI staining and flow cytometry. It includes information on the mechanism of action, expected quantitative data, and visual representations of the signaling pathway and experimental workflow.
Mechanism of this compound-Induced Apoptosis
This compound, like other oxazaphosphorine drugs, is a prodrug that requires metabolic activation to exert its cytotoxic effects. Its active metabolites are potent alkylating agents that bind to the N7 position of guanine in DNA, leading to the formation of inter- and intra-strand cross-links.[1][2] This DNA damage can initiate apoptosis through two primary, dose-dependent mechanisms:
-
Low-Dose Exposure: At lower concentrations, the primary trigger for apoptosis is the blockage of DNA replication.[1][2] As the cell attempts to replicate its damaged DNA, the replication machinery stalls, leading to the activation of the Ataxia Telangiectasia Mutated (ATM) and Rad3-related (ATR) kinases. These kinases, in turn, activate checkpoint kinases Chk1 and Chk2, which phosphorylate and stabilize the tumor suppressor protein p53.[1][2] Stabilized p53 then acts as a transcription factor, upregulating the expression of pro-apoptotic proteins such as Bax, leading to the intrinsic apoptosis pathway.
-
High-Dose Exposure: At higher concentrations, in addition to replication blockage, the inhibition of transcription also significantly contributes to the apoptotic response.[1][2] Widespread DNA damage prevents the transcription of essential genes, further stressing the cell and activating p53-dependent and independent apoptotic pathways.
The convergence of these signals on the mitochondria leads to the release of cytochrome c, which activates a cascade of caspases, the executioners of apoptosis.[5]
Figure 1: Signaling pathway of this compound-induced apoptosis.
Data Presentation
The following tables provide representative quantitative data from a flow cytometry analysis of apoptosis induced by a this compound analog, mafosfamide, in a cancer cell line. The data illustrates a typical dose- and time-dependent increase in the percentage of apoptotic cells.
Table 1: Dose-Dependent Induction of Apoptosis by this compound Analog (48-hour exposure)
| Concentration (µg/mL) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 1 | 85.6 ± 3.5 | 8.1 ± 1.2 | 6.3 ± 1.0 |
| 5 | 62.3 ± 4.2 | 20.7 ± 2.5 | 17.0 ± 2.1 |
| 10 | 40.1 ± 5.1 | 35.2 ± 3.8 | 24.7 ± 3.2 |
| 25 | 15.8 ± 3.9 | 48.9 ± 4.5 | 35.3 ± 4.0 |
Data are presented as mean ± standard deviation and are representative based on published studies of this compound analogs.[1][2]
Table 2: Time-Course of Apoptosis Induction by this compound Analog (10 µg/mL)
| Time (hours) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 96.1 ± 1.8 | 2.1 ± 0.6 | 1.8 ± 0.4 |
| 12 | 80.4 ± 2.9 | 12.5 ± 1.9 | 7.1 ± 1.1 |
| 24 | 65.7 ± 3.7 | 22.8 ± 2.8 | 11.5 ± 1.7 |
| 48 | 40.1 ± 5.1 | 35.2 ± 3.8 | 24.7 ± 3.2 |
| 72 | 22.5 ± 4.3 | 41.3 ± 4.9 | 36.2 ± 4.5 |
Data are presented as mean ± standard deviation and are representative based on published studies of this compound analogs.[1][2]
Experimental Protocols
Principle of the Annexin V/PI Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet. Annexin V is a calcium-dependent protein with a high affinity for PS. When conjugated to a fluorochrome such as FITC, Annexin V can be used to identify early apoptotic cells.
Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells.[4] However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, emitting a strong red fluorescence.[4]
By co-staining with FITC Annexin V and PI, flow cytometry can distinguish four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often grouped with late apoptotic cells).
Materials
-
This compound
-
Cell line of interest (e.g., Jurkat, HL-60)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
FITC Annexin V Apoptosis Detection Kit (containing FITC Annexin V, Propidium Iodide, and 1X Binding Buffer)
-
Microcentrifuge tubes
-
Flow cytometer
Protocol for Apoptosis Analysis
Figure 2: Experimental workflow for flow cytometry analysis.
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in a multi-well plate or flask to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with varying concentrations of this compound for the desired time points. Include an untreated control (vehicle only).
-
-
Cell Harvesting:
-
For suspension cells, transfer the cell suspension to a microcentrifuge tube.
-
For adherent cells, collect the culture medium (which contains floating apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin. Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing:
-
Carefully aspirate the supernatant.
-
Wash the cells by resuspending the pellet in 1 mL of cold PBS and centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of FITC Annexin V to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide to the cell suspension.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Set up appropriate compensation controls using single-stained samples (FITC Annexin V only and PI only) to correct for spectral overlap.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data using appropriate software to gate on the cell population and quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Conclusion
The protocol and information provided in these application notes offer a comprehensive guide for researchers utilizing flow cytometry to analyze apoptosis induced by this compound. By following these detailed methodologies, scientists can obtain reliable and quantitative data on the apoptotic effects of this chemotherapeutic agent, aiding in drug development and the elucidation of its mechanism of action. The provided diagrams and data tables serve as valuable references for experimental design and data interpretation.
References
- 1. Apoptotic death induced by the cyclophosphamide analogue mafosfamide in human lymphoblastoid cells: contribution of DNA replication, transcription inhibition and Chk/p53 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Perfosfamide in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfosfamide, also known as Ifosfamide (IFO), is a widely used chemotherapeutic agent belonging to the oxazaphosphorine class of DNA alkylating agents. It is a prodrug that requires metabolic activation by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6, in the liver. Its cytotoxic effects are exerted through the formation of active metabolites that cross-link DNA, leading to the inhibition of DNA synthesis and induction of apoptosis in rapidly dividing cancer cells. These application notes provide detailed protocols for the in vivo administration of this compound in common animal models, a summary of relevant quantitative data, and visualizations of its mechanism of action and experimental workflows.
Data Presentation
The following tables summarize quantitative data compiled from various preclinical studies investigating the administration of this compound in animal models.
Table 1: Pharmacokinetic Parameters of this compound Following a Single Administration in Rodents
| Parameter | Intravenous (IV) | Intraperitoneal (IP) | Oral (PO) | Animal Model | Dose | Source(s) |
| Cmax (µg/mL) | - | - | 58.08 ± 5.01 | Mouse | 300 mg/kg | [1] |
| Tmax (min) | - | - | 10.83 ± 1.28 | Mouse | 300 mg/kg | [1] |
| AUC (µg*min/mL) | - | - | 2110.36 ± 114.98 | Mouse | 300 mg/kg | [1] |
| Half-life (t½) (min) | (R)-IFO: 34.2(S)-IFO: 41.8 | - | 23.55 ± 1.86 | Rat (Male) | 40 mg/kg | [2] |
| Half-life (t½) (min) | (R)-IFO: 62.1(S)-IFO: 75.1 | - | - | Rat (Female) | 40 mg/kg | [2] |
| Bioavailability | 100% (assumed) | - | ~92% (in humans) | - | - | [3] |
Note: Direct comparative pharmacokinetic data across all routes in a single animal study is limited. The data presented is compiled from different studies and should be interpreted with caution.
Table 2: Summary of Dosing Regimens and Therapeutic Outcomes for this compound in Rodent Tumor Models
| Administration Route | Dose | Dosing Schedule | Animal Model | Tumor Model | Therapeutic Outcome | Source(s) |
| Intraperitoneal (IP) | 100-300 mg/kg | Single dose | C57BL/6 Mice | MCA205 fibrosarcoma | Significant delay in tumor growth at all doses. | [4] |
| Intraperitoneal (IP) | 40 mg/kg/day | Daily for 3 days, every 3 weeks for 4 courses | Lew Rats | - | Induced subclinical Fanconi syndrome. | [5] |
| Intraperitoneal (IP) | 80 mg/kg/day | Daily for 3 days, every 3 weeks for 4 courses | Lew Rats | - | Induced low-grade glucosuria, phosphaturia, and proteinuria. | [5] |
| Subcutaneous (SC) | 130 mg/kg/day | Days 1-3 and 15-17 | Nude Mice | Human tumor xenografts | 6% lethality after 21 days. | [6] |
| Intraperitoneal (IP) | 130 mg/kg/day | Days 1-3 and 15-17 | Nude Mice | Human tumor xenografts | 14% lethality after 21 days. Tumor regression in 36% of tested xenografts. | [6] |
Experimental Protocols
Preparation of this compound for Administration
Materials:
-
This compound (Ifosfamide) powder
-
Sterile 0.9% saline solution
-
Sterile vials
-
Vortex mixer
-
0.22 µm syringe filter (if not using sterile powder)
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the body weight of the animals.
-
Aseptically weigh the this compound powder and transfer it to a sterile vial.
-
Add the calculated volume of sterile 0.9% saline to the vial to achieve the desired final concentration.
-
Gently vortex the vial until the this compound is completely dissolved.
-
If the solution was not prepared from a sterile powder, sterilize it by passing it through a 0.22 µm syringe filter into a new sterile vial.
Intravenous (IV) Administration Protocol (Mouse)
Materials:
-
Prepared this compound solution
-
Sterile syringes (e.g., 1 mL) with appropriate needles (e.g., 27-30 gauge)
-
Mouse restrainer
-
Heat lamp (optional, for tail vein dilation)
Procedure:
-
Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the mouse in a restrainer to secure it and expose the tail.
-
Disinfect the tail with 70% ethanol.
-
Load the syringe with the calculated volume of this compound solution, ensuring there are no air bubbles.
-
Position the needle, with the bevel facing up, parallel to the lateral tail vein and insert it into the vein.
-
Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw it and re-attempt.
-
After successful injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
Intraperitoneal (IP) Administration Protocol (Rat/Mouse)
Materials:
-
Prepared this compound solution
-
Sterile syringes with appropriate needles (e.g., 23-25 gauge for rats, 25-27 gauge for mice)
-
70% ethanol
Procedure:
-
Properly restrain the animal, exposing the abdomen. For mice, tilting the head slightly downwards can help shift the abdominal organs.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid the bladder and cecum.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-40° angle into the peritoneal cavity.
-
Gently aspirate to ensure that no fluid (urine or blood) is drawn back, which would indicate incorrect placement.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any immediate adverse reactions.
Subcutaneous (SC) Administration Protocol (Mouse)
Materials:
-
Prepared this compound solution
-
Sterile syringes with appropriate needles (e.g., 25-27 gauge)
-
70% ethanol
Procedure:
-
Restrain the mouse and lift the loose skin over the shoulders or flank to form a "tent".
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, with the bevel facing up, into the base of the skin tent, parallel to the body.
-
Gently aspirate to ensure the needle has not entered a blood vessel.
-
Slowly inject the this compound solution. A small bleb will form under the skin.
-
Withdraw the needle and gently massage the area to help disperse the solution.
-
Return the mouse to its cage and monitor for any local or systemic reactions.
Oral Gavage Administration Protocol (Rat/Mouse)
Materials:
-
Prepared this compound solution
-
Sterile, ball-tipped gavage needle (e.g., 18-20 gauge for mice, 16-18 gauge for rats)
-
Syringe
Procedure:
-
Select the appropriate size gavage needle. The length should be pre-measured from the tip of the animal's nose to the last rib to ensure it reaches the stomach without causing perforation.
-
Firmly restrain the animal, keeping its head and body in a straight line to facilitate passage of the needle.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The animal should swallow as the needle is advanced. Do not force the needle.
-
Once the needle is in the stomach (up to the pre-measured mark), slowly administer the this compound solution.
-
After administration, gently remove the needle along the same path of insertion.
-
Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing.
Visualizations
Caption: this compound's mechanism of action.
Caption: General experimental workflow.
References
- 1. Pharmacokinetic parameters of ifosfamide in mouse pre-administered with grapefruit juice or naringin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective pharmacokinetics of ifosfamide in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism and pharmacokinetics of oral and intravenous ifosfamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nephrotoxicity of ifosfamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical phase II study of ifosfamide in human tumour xenografts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Combining Perfosfamide with other Chemotherapeutic Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfosfamide, an active metabolite of the alkylating agent ifosfamide, and its analogues such as palifosfamide, have been investigated for their potential in combination chemotherapy regimens for various cancers. As DNA alkylating agents, these compounds function by forming covalent bonds with DNA, leading to the inhibition of DNA replication and transcription, ultimately inducing cancer cell death. The rationale for combining this compound and its analogues with other chemotherapeutic agents lies in the potential for synergistic or additive anti-tumor effects, the ability to overcome drug resistance, and the possibility of reducing individual drug dosages to minimize toxicity.
This document provides detailed application notes summarizing the preclinical and clinical findings on the combination of this compound and its analogues with other anticancer drugs. It also includes detailed protocols for key in vitro experiments to assess drug synergy, catering to researchers and professionals in drug development.
Mechanism of Action: DNA Alkylation and the DNA Damage Response
This compound and its analogues are classified as oxazaphosphorine alkylating agents. They are bifunctional, meaning they possess two alkylating groups, allowing them to form both mono-adducts and interstrand cross-links in the DNA of cancer cells. This DNA damage triggers a complex cellular signaling network known as the DNA Damage Response (DDR).
The DDR pathway is a critical determinant of a cell's fate following treatment with DNA-damaging agents. Key proteins such as ATM, ATR, and DNA-PK are activated in response to DNA lesions, initiating signaling cascades that lead to cell cycle arrest, DNA repair, or, if the damage is too extensive, apoptosis (programmed cell death). The synergistic effect of combining this compound with other chemotherapeutics often stems from the targeting of different components of the cell cycle or the DDR pathway.
Application Notes and Protocols for Assessing DNA Cross-linking by Perfosfamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfosfamide is a cyclophosphamide analog belonging to the oxazaphosphorine class of alkylating agents. It functions as a prodrug, requiring metabolic activation to form its cytotoxic metabolites. These active metabolites, primarily phosphoramide mustard, are bifunctional alkylating agents that react with nucleophilic sites on DNA, with a preference for the N7 position of guanine. This reaction can result in the formation of monoadducts, intrastrand cross-links, and highly cytotoxic interstrand cross-links (ICLs). ICLs are particularly detrimental as they covalently link the two strands of the DNA double helix, physically blocking essential cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
The assessment of DNA cross-linking is crucial for understanding the mechanism of action of this compound, evaluating its efficacy, and for the development of novel cancer therapeutics. These application notes provide an overview and detailed protocols for key techniques used to detect and quantify this compound-induced DNA cross-links.
Metabolic Activation of this compound
This compound, like its parent compounds ifosfamide and trofosfamide, requires metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver, to exert its cytotoxic effects.[1][2][3][4][5] The activation pathway involves the 4-hydroxylation of the oxazaphosphorine ring to form 4-hydroxythis compound. This intermediate exists in equilibrium with its open-ring tautomer, aldothis compound. Aldothis compound can then spontaneously decompose to yield the ultimate alkylating agent, phosphoramide mustard, and acrolein, a urotoxic metabolite.[1][5] Phosphoramide mustard is a highly reactive electrophile that readily forms covalent bonds with DNA.
Diagram of this compound Metabolic Activation
Caption: Metabolic activation of this compound to its DNA-alkylating metabolite.
Techniques for Assessing DNA Cross-linking
Several techniques are available to detect and quantify DNA cross-links, each with its own advantages and limitations. The choice of method often depends on the specific research question, the required sensitivity, and the available resources.
Comparison of Key Techniques
| Feature | Modified Alkaline Comet Assay | Alkaline Elution | HPLC-MS/MS |
| Principle | Measures the retardation of DNA migration in an electric field due to cross-links after inducing random strand breaks.[6][7][8] | Measures the rate of elution of single-stranded DNA from a filter under denaturing conditions. Cross-linked DNA elutes more slowly.[9][10][11] | Separates and quantifies specific DNA adducts based on their mass-to-charge ratio after enzymatic or chemical hydrolysis of DNA.[12][13][14][15][16] |
| Type of Damage Detected | Primarily interstrand cross-links (ICLs). Can also detect DNA-protein cross-links.[7][9] | Interstrand and DNA-protein cross-links.[11][17] | Specific DNA adducts (e.g., N7-guanine monoadducts, specific cross-linked bases).[15][16][18] |
| Sensitivity | High; can detect cross-links at the single-cell level.[6] | High; sensitive to low levels of cross-linking.[10] | Very high; can detect adducts at levels of 1 in 10^7 - 10^9 nucleotides.[15][19] |
| Specificity | Moderate; measures the overall level of cross-linking, not specific adducts. | Moderate; distinguishes between DNA-DNA and DNA-protein cross-links with proteinase K treatment.[17] | High; provides structural information and absolute quantification of specific adducts.[13][18] |
| Throughput | High, especially with high-throughput versions like CometChip.[20] | Low to medium; can be laborious. | Low to medium; requires specialized equipment and expertise. |
| Cost | Relatively low. | Moderate. | High. |
| Quantitative Nature | Semi-quantitative (relative reduction in tail moment). | Quantitative (elution rate). | Absolute quantification with the use of internal standards.[16] |
Experimental Protocols
Modified Alkaline Comet Assay (Single Cell Gel Electrophoresis - SCGE) for Interstrand Cross-links
This protocol is adapted for the detection of ICLs induced by this compound. The principle relies on introducing a known number of random single-strand breaks (SSBs) into the cellular DNA, typically through irradiation. In the absence of cross-links, this damaged DNA will migrate out of the nucleus during electrophoresis, forming a "comet tail". In the presence of ICLs, the DNA strands are held together, retarding their migration and resulting in a smaller comet tail.[7][8]
Diagram of Modified Alkaline Comet Assay Workflow
Caption: Workflow for the modified alkaline comet assay to detect ICLs.
Materials:
-
This compound
-
Cultured cells or isolated primary cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Low melting point agarose (LMPA), 1% in PBS
-
Normal melting point agarose (NMPA), 1% in PBS
-
Microscope slides
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10), freshly prepared
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Gold or Propidium Iodide)
-
X-ray source or other means of inducing DNA strand breaks
-
Horizontal gel electrophoresis tank
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration. Include a negative control (untreated cells) and a positive control (a known cross-linking agent).
-
Irradiation: After treatment, wash the cells with ice-cold PBS. Resuspend the cells in PBS at a concentration of approximately 1 x 10^5 cells/mL. Irradiate the cell suspension on ice with a fixed dose of X-rays (e.g., 5-10 Gy) to induce a consistent level of SSBs.
-
Slide Preparation: Pre-coat microscope slides with a layer of 1% NMPA and allow it to solidify.
-
Embedding Cells: Mix the irradiated cell suspension with 1% LMPA at a 1:10 ratio (v/v) at 37°C. Quickly pipette 75 µL of this mixture onto the pre-coated slide and cover with a coverslip. Place the slides at 4°C for 10 minutes to solidify the agarose.
-
Lysis: Carefully remove the coverslips and immerse the slides in ice-cold lysis solution for at least 1 hour at 4°C.
-
Alkaline Unwinding: Gently place the slides in a horizontal electrophoresis tank filled with freshly prepared, ice-cold alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes at 4°C.
-
Electrophoresis: Apply a voltage of approximately 25 V and adjust the current to 300 mA. Perform electrophoresis for 20-30 minutes at 4°C.
-
Neutralization: Carefully remove the slides from the tank and gently immerse them in neutralization buffer for 5 minutes. Repeat this step three times.
-
Staining: Stain the slides with a fluorescent DNA dye according to the manufacturer's instructions.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using comet scoring software to determine the percentage of DNA in the tail and the tail moment. A decrease in these parameters in this compound-treated cells compared to the irradiated control indicates the presence of DNA cross-links.
Alkaline Elution Assay
The alkaline elution assay measures the rate at which single-stranded DNA passes through a filter under denaturing (alkaline) conditions. Larger DNA fragments elute more slowly. DNA cross-links effectively increase the size of the DNA, leading to a slower elution rate.[9][10][11]
Diagram of Alkaline Elution Workflow
Caption: Workflow for the alkaline elution assay to measure DNA cross-links.
Materials:
-
This compound
-
Cultured cells
-
Radiolabeled thymidine (e.g., [¹⁴C]thymidine or [³H]thymidine)
-
PBS, ice-cold
-
Lysis solution (2 M NaCl, 0.04 M EDTA, 0.2% Sarkosyl, pH 10)
-
Proteinase K
-
Eluting solution (e.g., tetrapropylammonium hydroxide-EDTA, pH 12.1)
-
Polyvinyl chloride (PVC) or polycarbonate filters (2 µm pore size)
-
Elution apparatus (syringes, filter holders, peristaltic pump, fraction collector)
-
Scintillation counter and vials
Protocol:
-
Cell Labeling and Treatment: Label cellular DNA by growing cells in the presence of a low concentration of radiolabeled thymidine for one to two cell cycles. Treat the labeled cells with this compound.
-
Irradiation: Irradiate the cells on ice with X-rays to introduce random SSBs.
-
Loading onto Filters: Carefully layer the cell suspension onto the filters in the elution apparatus.
-
Lysis: Lyse the cells directly on the filter by passing the lysis solution through. To distinguish between DNA-DNA and DNA-protein cross-links, a parallel set of filters can be treated with proteinase K during lysis.
-
Elution: Elute the DNA from the filter using the alkaline eluting solution at a constant flow rate, driven by a peristaltic pump.
-
Fraction Collection: Collect fractions of the eluate at regular time intervals using a fraction collector.
-
DNA Quantification: After elution, quantify the amount of radiolabeled DNA in each fraction and the amount remaining on the filter using a scintillation counter.
-
Data Analysis: Plot the fraction of DNA remaining on the filter versus the elution time. A slower elution rate for this compound-treated cells compared to the irradiated control indicates the presence of DNA cross-links. The degree of cross-linking can be quantified by comparing the elution profiles.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a highly sensitive and specific method for the absolute quantification of specific DNA adducts.[12][13][14][15][16] This technique involves the enzymatic or chemical hydrolysis of DNA to its constituent nucleosides or bases, followed by chromatographic separation and mass spectrometric detection.
Diagram of HPLC-MS/MS Workflow
Caption: Workflow for HPLC-MS/MS analysis of DNA adducts.
Materials:
-
This compound
-
Cultured cells or tissue samples
-
DNA isolation kit
-
Enzymes for DNA hydrolysis (e.g., DNase I, nuclease P1, alkaline phosphatase)
-
Stable isotope-labeled internal standards for the specific adducts of interest
-
HPLC system with a suitable column (e.g., C18)
-
Tandem mass spectrometer (e.g., triple quadrupole or Orbitrap)
-
Solvents for HPLC (e.g., acetonitrile, formic acid)
Protocol:
-
Cell Treatment and DNA Isolation: Treat cells or animals with this compound and isolate genomic DNA using a standard protocol that minimizes oxidative damage.
-
DNA Hydrolysis: Digest the purified DNA to individual nucleosides using a cocktail of enzymes. Alternatively, for the analysis of N7-guanine adducts, neutral thermal or mild acid hydrolysis can be used to release the adducted purine bases.[15][18]
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard corresponding to the this compound adduct of interest. This is crucial for accurate quantification.
-
Sample Cleanup: Purify the DNA hydrolysate to remove enzymes and other interfering substances, for example, by solid-phase extraction.
-
HPLC Separation: Inject the sample onto an HPLC column to separate the different nucleosides and adducts. A gradient of solvents is typically used for optimal separation.
-
MS/MS Detection: The eluent from the HPLC is introduced into the mass spectrometer. The instrument is set to specifically detect and fragment the parent ion of the target adduct and its internal standard, and then detect specific fragment ions (Selected Reaction Monitoring or SRM).
-
Data Analysis: Quantify the amount of the specific adduct by comparing the peak area of the analyte to that of the internal standard.
Cellular Response to this compound-Induced DNA Cross-links: The Fanconi Anemia Pathway
The Fanconi Anemia (FA) pathway is the primary DNA repair pathway responsible for resolving ICLs.[21][22][23][24] Defects in this pathway lead to the genetic disorder Fanconi anemia, which is characterized by extreme sensitivity to cross-linking agents. The FA pathway is a complex signaling network involving at least 23 proteins.[25]
Upon encountering an ICL, the replication fork stalls, which triggers the activation of the FA pathway. A key event is the monoubiquitination of the FANCI-FANCD2 (ID) complex by the FA core complex, an E3 ubiquitin ligase.[22][25] This ubiquitinated ID complex then coordinates the recruitment of nucleases (such as XPF-ERCC1) to "unhook" the cross-link by incising one of the DNA strands on either side of the ICL.[22] The resulting gap is then filled by translesion synthesis (TLS) polymerases, and the double-strand break that is formed is repaired by homologous recombination, using the sister chromatid as a template.
Diagram of the Fanconi Anemia Pathway for ICL Repair
Caption: The Fanconi Anemia pathway for the repair of interstrand cross-links.
Conclusion
The choice of technique for assessing this compound-induced DNA cross-linking depends on the specific research goals. The modified alkaline Comet assay is a versatile and sensitive method for detecting overall ICLs at the single-cell level. Alkaline elution provides a quantitative measure of cross-linking but is more labor-intensive. For the precise identification and absolute quantification of specific this compound-DNA adducts, HPLC-MS/MS is the gold standard. Understanding the intricacies of these techniques and the cellular response to the DNA damage induced by this compound is essential for advancing its therapeutic application and for the development of more effective cancer treatments.
References
- 1. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Trofosfamide metabolism in different species--ifosfamide is the predominant metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. ClinPGx [clinpgx.org]
- 6. Detection of DNA-crosslinking agents with the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of DNA interstrand crosslinks using the modified alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid detection of DNA-interstrand and DNA-protein cross-links in mammalian cells by gravity-flow alkaline elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The alkaline elution technique for measuring DNA single strand breaks: increased reliability and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Liquid chromatography-mass spectrometry screening of cyclophosphamide DNA damage in vitro and in patients undergoing chemotherapy treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
- 14. A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simultaneous determination of N7-alkylguanines in DNA by isotope-dilution LC-tandem MS coupled with automated solid-phase extraction and its application to a small fish model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-performance liquid chromatography electrospray ionization tandem mass spectrometry for the detection and quantitation of pyrrolizidine alkaloid-derived DNA adducts in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. DNA cross-linking and cytotoxicity of the alkylating cyanomorpholino derivative of doxorubicin in multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Formation and Biological Significance of N7-Guanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Capillary HPLC-Accurate Mass MS/MS Quantitation of N7-(2, 3, 4-trihydroxybut-1-yl)-guanine Adducts of 1,3-Butadiene in Human Leukocyte DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sensitive CometChip assay for screening potentially carcinogenic DNA adducts by trapping DNA repair intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fanconi Anemia Proteins, DNA Interstrand Crosslink Repair Pathways, and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Regulation of DNA cross-link repair by the Fanconi anemia/BRCA pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. The Fanconi anemia pathway and DNA interstrand cross-link repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The Fanconi Anemia DNA Repair Pathway - Fanconi Cancer Foundation [fanconi.org]
Troubleshooting & Optimization
Technical Support Center: Minimizing Perfosfamide Off-Target Toxicity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Perfosfamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments, with a focus on minimizing off-target toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the active metabolite of the alkylating agent cyclophosphamide.[1] Its potent antineoplastic and immunosuppressive properties stem from its ability to alkylate DNA, which in turn inhibits DNA replication, RNA, and protein synthesis, ultimately leading to cell death.[1]
Q2: What are the main off-target toxicities associated with this compound?
A2: The clinical use of cyclophosphamide, and by extension the effects of its active metabolite this compound, is often limited by significant off-target toxicities. The most notable of these are:
-
Urotoxicity: Damage to the bladder, manifesting as hemorrhagic cystitis, is a common and dose-limiting side effect.[2][3][4]
-
Cardiotoxicity: Particularly at high doses, this compound can cause severe cardiac damage.[3][4]
-
Hepatotoxicity: Liver injury is another potential off-target effect.[5][6]
-
Immunosuppression: While sometimes a therapeutic goal, undesired immunosuppression is a frequent side effect.[2]
-
Other toxicities: Alopecia (hair loss), nausea, and vomiting are also commonly observed.[2][3]
Q3: What causes the off-target toxicity of this compound?
A3: this compound itself is a metabolite of the prodrug cyclophosphamide. The metabolic activation of cyclophosphamide produces not only the therapeutically active phosphoramide mustard but also a highly reactive and toxic byproduct called acrolein.[7] Acrolein is implicated in much of the off-target toxicity, particularly urotoxicity and cardiotoxicity, through mechanisms involving oxidative stress and apoptosis induction.[7][8][9]
Q4: How can I mitigate urotoxicity (hemorrhagic cystitis) in my experiments?
A4: The standard approach to prevent hemorrhagic cystitis is the co-administration of Mesna (sodium 2-mercaptoethane sulfonate).[3][10] Mesna is a uroprotective agent that localizes in the bladder and neutralizes the toxic effects of acrolein.[10] Adequate hydration is also crucial to help dilute acrolein in the urine and reduce bladder irritation.[11]
Q5: What strategies can be employed to reduce this compound-induced cardiotoxicity?
A5: N-acetylcysteine (NAC) has shown significant promise in mitigating this compound-induced cardiotoxicity.[1][12][13] NAC is an antioxidant that works by replenishing glutathione stores and scavenging reactive oxygen species, thereby reducing oxidative stress on cardiac tissue.[1][12]
Q6: Are there any alternative or emerging strategies to minimize this compound toxicity?
A6: Yes, several innovative approaches are being explored:
-
Development of Analogs: Researchers are designing this compound analogs with modified chemical structures to reduce the formation of toxic metabolites without compromising anti-tumor efficacy.[14][15][16]
-
Targeted Drug Delivery: Strategies like Gene-Directed Enzyme Prodrug Therapy (GDEPT) aim to activate the prodrug (cyclophosphamide) directly at the tumor site, thereby concentrating the active this compound where it's needed and reducing systemic exposure and toxicity.[7][17][18][19][20] Polymeric nanocarriers and other drug delivery systems are also being investigated to improve tumor targeting.[21][22]
Troubleshooting Guides
Issue 1: Inconsistent or unexpectedly high toxicity observed in animal models.
-
Possible Cause: Variability in the metabolic activation of cyclophosphamide. The enzymes responsible for metabolizing cyclophosphamide to this compound, primarily cytochrome P450 (CYP) enzymes, can have genetic polymorphisms that affect their activity.[23] This can lead to inter-individual differences in drug efficacy and toxicity.
-
Troubleshooting Steps:
-
Genotyping: If feasible, genotype your animal models for relevant CYP polymorphisms to assess for metabolic variability.
-
Pharmacokinetic Analysis: Measure plasma levels of this compound and its metabolites to correlate with observed toxicity.
-
Standardize Animal Strain: Use a well-characterized and genetically homogenous animal strain to minimize inter-individual variability.
-
Environmental Factors: Be aware that external factors, such as co-administration of other drugs or even anesthetic agents, can influence drug metabolism and toxicity.[24][25]
-
Issue 2: Mesna co-administration is not completely preventing hemorrhagic cystitis.
-
Possible Cause: Suboptimal dosing or timing of Mesna administration. For effective uroprotection, Mesna must be present in the bladder when acrolein is being excreted.
-
Troubleshooting Steps:
-
Review Dosing Protocol: Ensure the Mesna dose is appropriately calculated based on the cyclophosphamide dose. A common starting point is a total daily Mesna dose that is 60-100% of the total cyclophosphamide dose, often given in divided doses.[26]
-
Adjust Timing: Administer the first dose of Mesna before or concurrently with cyclophosphamide, with subsequent doses given at regular intervals (e.g., 4 and 8 hours) to maintain protective levels in the bladder.[27]
-
Increase Hydration: Ensure animals are adequately hydrated to promote diuresis and further dilute acrolein in the bladder.
-
Consider Alternative Uroprotectants: In some research contexts, other agents with antioxidant properties, such as amifostine or resveratrol, have been investigated for uroprotection, although Mesna remains the clinical standard.[1][28][29]
-
Issue 3: Variable or unexpected results with N-acetylcysteine (NAC) co-treatment for cardiotoxicity.
-
Possible Cause: Issues with NAC solution preparation, stability, or experimental conditions.
-
Troubleshooting Steps:
-
Fresh Preparation: Prepare NAC solutions fresh for each experiment, as it can oxidize over time.[12] Protect solutions from light and heat.
-
pH Adjustment: NAC solutions are acidic. Adjust the pH to physiological levels (around 7.4) with NaOH to avoid confounding cellular stress from low pH.[17]
-
Dose-Response: Perform a dose-response curve to determine the optimal, non-toxic concentration of NAC for your specific cell type or animal model.
-
Consistent Cell Culture Conditions: Standardize cell density, passage number, and media components, as these can influence cellular responses to NAC.[12]
-
Issue 4: Difficulty in interpreting cytotoxicity assay results.
-
Possible Cause: Different cytotoxicity assays measure different cellular endpoints, and the mechanism of this compound-induced cell death can be complex.
-
Troubleshooting Steps:
-
Multi-Assay Approach: Use multiple cytotoxicity assays that measure different parameters (e.g., membrane integrity, metabolic activity, apoptosis markers) to get a more complete picture of cell death.
-
Appropriate Controls: Always include positive and negative controls for each assay.
-
Understand the Assay: Be aware of the principles, advantages, and limitations of the specific cytotoxicity assay you are using.[16][30] For example, some assays may not distinguish between apoptosis and necrosis.
-
Consider the Kinetics of Cell Death: The timing of your assay endpoint is critical. This compound-induced toxicity may have delayed effects, so consider multiple time points for your analysis.
-
Data on Protective Agents
The following tables summarize quantitative data from preclinical studies on the efficacy of Mesna and N-acetylcysteine in mitigating this compound-related toxicities.
Table 1: Effect of Mesna on Cyclophosphamide-Induced Hemorrhagic Cystitis in Rats
| Treatment Group | Bladder Wet Weight (mg/100g body weight) | Macroscopic Edema Score (Median) | Macroscopic Hemorrhage Score (Median) |
| Control | 53.4 ± 3.1 | 0 | 0 |
| Cyclophosphamide (200 mg/kg) | 139.8 ± 10.2 | 3 | 3 |
| Cyclophosphamide + Mesna (3 x 40 mg/kg) | 70.6 ± 5.8 | 1 | 1 |
| Cyclophosphamide + Mesna/Dexamethasone (2:1 doses) | 65.4 ± 4.9 | 1 | 1 |
| Cyclophosphamide + Mesna/Dexamethasone (1:2 doses) | 59.2 ± 3.7 | 0 | 0 |
Data adapted from a study on Wistar rats.[27][31] Scores are based on a 0-3 scale where 0 is normal and 3 is severe.
Table 2: Effect of N-acetylcysteine (NAC) on Serum Markers of Cardiotoxicity in Rats Treated with Cyclophosphamide
| Treatment Group | Creatine Kinase (CK) (U/L) | Lactate Dehydrogenase (LDH) (U/L) |
| Control | 125.3 ± 10.1 | 245.7 ± 18.3 |
| Cyclophosphamide (200 mg/kg) | 289.6 ± 21.5 | 512.4 ± 35.8 |
| Cyclophosphamide + NAC (200 mg/kg) | 142.8 ± 12.7 | 268.9 ± 20.1 |
Data adapted from a study in rats.[11] Values represent mean ± SD.
Table 3: Effect of N-acetylcysteine (NAC) on Cardiac Tissue Oxidative Stress Markers in Rats Treated with Cyclophosphamide
| Treatment Group | Malondialdehyde (MDA) (nmol/mg protein) | Reduced Glutathione (GSH) (µg/mg protein) | Superoxide Dismutase (SOD) (U/mg protein) |
| Control | 1.2 ± 0.1 | 5.8 ± 0.4 | 12.3 ± 1.1 |
| Cyclophosphamide (200 mg/kg) | 3.9 ± 0.3 | 2.1 ± 0.2 | 5.7 ± 0.5 |
| Cyclophosphamide + NAC (200 mg/kg) | 1.5 ± 0.1 | 5.2 ± 0.5 | 11.1 ± 0.9 |
Data adapted from a study in rats.[11] Values represent mean ± SD.
Experimental Protocols
1. Assessment of Apoptosis in Bladder Tissue using TUNEL Assay
This protocol provides a general framework for detecting DNA fragmentation, a hallmark of apoptosis, in paraffin-embedded bladder tissue sections.
-
Principle: The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay enzymatically labels the 3'-OH ends of fragmented DNA with a modified nucleotide, which can then be visualized.
-
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 min).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 min each).
-
Rinse with PBS (2 x 5 min).
-
-
Permeabilization:
-
Incubate sections with Proteinase K solution (20 µg/mL in PBS) for 15-30 minutes at room temperature.
-
Rinse slides with PBS (2 x 5 min).
-
-
Inactivation of Endogenous Peroxidases:
-
Incubate sections with 3% hydrogen peroxide in methanol for 10 minutes.
-
Rinse with PBS (2 x 5 min).
-
-
Labeling Reaction:
-
Prepare the TUNEL reaction mixture containing TdT enzyme and biotin-dUTP according to the manufacturer's instructions.
-
Apply the reaction mixture to the sections, cover with a coverslip, and incubate in a humidified chamber at 37°C for 1 hour.[32]
-
-
Detection:
-
Rinse slides with PBS.
-
Apply streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Rinse with PBS.
-
Develop the color with a DAB substrate solution until the desired stain intensity is reached.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
-
Controls: A positive control can be generated by treating a slide with DNase I to induce DNA breaks. A negative control involves omitting the TdT enzyme from the labeling reaction.
2. Measurement of Malondialdehyde (MDA) in Heart Tissue
This protocol describes a colorimetric method for quantifying MDA, a marker of lipid peroxidation and oxidative stress.
-
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a red-colored complex that can be measured spectrophotometrically.
-
Procedure:
-
Tissue Homogenization:
-
Homogenize a known weight of heart tissue (e.g., 100 mg) in cold PBS or KCl buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant for the assay.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay) for normalization of MDA levels.
-
-
MDA Reaction:
-
Measurement:
-
Centrifuge the tubes to pellet any precipitate.
-
Transfer the supernatant to a microplate or cuvette.
-
Measure the absorbance at 532 nm.
-
-
-
Standard Curve: Prepare a standard curve using a known concentration of MDA or a stable precursor like 1,1,3,3-tetramethoxypropane.
3. Caspase-3/7 Activity Assay in Cell Culture
This protocol outlines a method to measure the activity of executioner caspases-3 and -7 in cell lysates, a key event in apoptosis.
-
Principle: A luminogenic or fluorogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspases-3 and -7, is used. Cleavage of the substrate releases a signal that is proportional to caspase activity.
-
Procedure:
-
Cell Lysis:
-
Lyse the cells using a buffer that preserves caspase activity.
-
-
Assay Reaction:
-
Add the cell lysate to a microplate.
-
Add the caspase-3/7 reagent containing the DEVD substrate.
-
Incubate at room temperature for a specified time (e.g., 30-60 minutes), protected from light.
-
-
Measurement:
-
Measure the luminescence or fluorescence using a microplate reader.
-
-
-
Controls: Include untreated cells as a negative control and cells treated with a known apoptosis inducer (e.g., staurosporine) as a positive control.
Visualizations
Signaling Pathways
// Nodes Cyclophosphamide [label="Cyclophosphamide\n(Prodrug)", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound\n(4-Hydroxycyclophosphamide)", fillcolor="#FBBC05", fontcolor="#202124"]; Aldophosphamide [label="Aldophosphamide", fillcolor="#FBBC05", fontcolor="#202124"]; Phosphoramide_Mustard [label="Phosphoramide Mustard\n(Therapeutic Effect)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Acrolein [label="Acrolein\n(Toxic Metabolite)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Alkylation [label="DNA Alkylation &\nCross-linking", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Death_Tumor [label="Tumor Cell Death", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Urothelial_Cell [label="Urothelial Cell", fillcolor="#F1F3F4", fontcolor="#202124"]; Cardiomyocyte [label="Cardiomyocyte", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidative_Stress [label="Oxidative Stress\n(ROS Generation)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis_Urothelial [label="Apoptosis &\nInflammation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hemorrhagic_Cystitis [label="Hemorrhagic Cystitis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis_Cardiomyocyte [label="Apoptosis &\nCell Damage", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cardiotoxicity [label="Cardiotoxicity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CYP450 [label="CYP450 Enzymes\n(Liver)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mesna [label="Mesna", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NAC [label="N-acetylcysteine\n(NAC)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Cyclophosphamide -> CYP450 [label="Metabolism"]; CYP450 -> this compound; this compound -> Aldophosphamide; Aldophosphamide -> Phosphoramide_Mustard; Aldophosphamide -> Acrolein; Phosphoramide_Mustard -> DNA_Alkylation; DNA_Alkylation -> Cell_Death_Tumor; Acrolein -> Urothelial_Cell; Acrolein -> Cardiomyocyte; Urothelial_Cell -> Oxidative_Stress; Cardiomyocyte -> Oxidative_Stress; Oxidative_Stress -> Apoptosis_Urothelial; Oxidative_Stress -> Apoptosis_Cardiomyocyte; Apoptosis_Urothelial -> Hemorrhagic_Cystitis; Apoptosis_Cardiomyocyte -> Cardiotoxicity; Mesna -> Acrolein [label="Neutralizes", style=dashed, color="#5F6368"]; NAC -> Oxidative_Stress [label="Inhibits", style=dashed, color="#5F6368"]; } caption: Metabolic activation of cyclophosphamide and mechanisms of toxicity.
// Nodes Acrolein [label="Acrolein", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="ROS Generation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; DNA_Damage [label="DNA Damage", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; p53 [label="p53 Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FasL [label="FasL Upregulation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FasR [label="Fas Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; FADD [label="FADD/TRADD", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase8 [label="Caspase-8 Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bid [label="Bid Cleavage\n(tBid)", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondria [label="Mitochondria", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Bax_Bcl2 [label="Bax/Bcl-2\nRatio ↑", fillcolor="#FBBC05", fontcolor="#202124"]; CytochromeC [label="Cytochrome c\nRelease", fillcolor="#FBBC05", fontcolor="#202124"]; Caspase9 [label="Caspase-9 Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase37 [label="Caspase-3/7 Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Acrolein -> ROS; Acrolein -> DNA_Damage; ROS -> p53; DNA_Damage -> p53; p53 -> FasL; FasL -> FasR [dir=none]; FasR -> FADD [label="Recruitment"]; FADD -> Caspase8; Caspase8 -> Bid; Caspase8 -> Caspase37; Bid -> Mitochondria; p53 -> Bax_Bcl2; Bax_Bcl2 -> Mitochondria; Mitochondria -> CytochromeC; CytochromeC -> Caspase9; Caspase9 -> Caspase37; Caspase37 -> Apoptosis; } caption: Acrolein-induced apoptotic signaling pathways.
Experimental Workflow
// Nodes Animal_Model [label="Animal Model\n(e.g., Rats)", fillcolor="#F1F3F4", fontcolor="#202124"]; Grouping [label="Divide into Treatment Groups:\n- Control\n- Cyclophosphamide (CP) only\n- CP + Protective Agent", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Administer CP and\nProtective Agent\n(e.g., Mesna or NAC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sacrifice [label="Sacrifice Animals\n(e.g., 24 hours post-CP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tissue_Collection [label="Collect Target Tissues\n(Bladder, Heart, Liver)\nand Blood Samples", shape=folder, fillcolor="#FBBC05", fontcolor="#202124"]; Histopathology [label="Histopathological\nAnalysis", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Biochemical_Assays [label="Biochemical Assays", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis_Assay [label="Apoptosis Assay\n(e.g., TUNEL)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis and\nInterpretation", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Animal_Model -> Grouping; Grouping -> Treatment; Treatment -> Sacrifice; Sacrifice -> Tissue_Collection; Tissue_Collection -> Histopathology; Tissue_Collection -> Biochemical_Assays; Tissue_Collection -> Apoptosis_Assay; Histopathology -> Data_Analysis; Biochemical_Assays -> Data_Analysis; Apoptosis_Assay -> Data_Analysis; } caption: Workflow for in vivo assessment of protective agents.
References
- 1. Prevention of cyclophosphamide-induced hemorrhagic cystitis by resveratrol: a comparative experimental study with mesna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparision of uroprotective activity of reduced glutathione with Mesna in Ifosfamide induced hemorrhagic cystitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclophosphamide toxicity. Characterising and avoiding the problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. file.elabscience.com [file.elabscience.com]
- 11. Protective effect of N-acetylcysteine on cyclophosphamide-induced cardiotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. medium.com [medium.com]
- 14. assaygenie.com [assaygenie.com]
- 15. N-acetylcysteine modulates cyclophosphamide-induced immunosuppression, liver injury, and oxidative stress in miniature pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. [PDF] Incidence of Cyclophosphamide-induced Urotoxicity and Protective Effect of Mesna in Rheumatic Diseases | Semantic Scholar [semanticscholar.org]
- 21. Glutathione is a potential therapeutic target for acrolein toxicity in the cornea - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cyclophosphamide intoxication because of pharmacy error in two dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Increased toxicity of the antitumor drug cyclophosphamide in mice in the presence of the volatile anesthetic agent halothane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 26. researchgate.net [researchgate.net]
- 27. scielo.br [scielo.br]
- 28. researchgate.net [researchgate.net]
- 29. Comparison of uroprotective efficacy of mesna and amifostine in Cyclophosphamide- induced hemorrhagic cystitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. scielo.br [scielo.br]
- 32. genscript.com [genscript.com]
- 33. resources.bio-techne.com [resources.bio-techne.com]
Troubleshooting inconsistent results in Perfosfamide experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Perfosfamide (4-hydroperoxycyclophosphamide).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Cyclophosphamide?
This compound is a pre-activated synthetic analog of cyclophosphamide. Unlike cyclophosphamide, which requires metabolic activation by cytochrome P450 enzymes in the liver to become cytotoxic, this compound is already in its active, 4-hydroxylated form. This allows it to be directly active in in vitro cell cultures without the need for an external metabolic activation system (e.g., S9 liver fraction). Its mechanism of action is to alkylate DNA, leading to DNA damage and the induction of apoptosis.
Q2: My IC50 values for this compound are inconsistent between experiments. What are the common causes?
Inconsistent IC50 values are a frequent challenge in cell-based assays. For this compound, this variability can stem from several factors:
-
Compound Stability: this compound is chemically labile in aqueous solutions. Its stability is influenced by temperature, pH, and the composition of the cell culture medium. Degradation of the compound will lead to a lower effective concentration and thus, higher apparent IC50 values.
-
Cell Health and Density: The physiological state of the cells, including their passage number, confluency, and metabolic activity, can significantly impact their sensitivity to this compound.
-
Assay Type: Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity, membrane integrity). The choice of assay can influence the determined IC50 value.
-
Serum Concentration: Components in fetal bovine serum (FBS) can interact with this compound, potentially affecting its stability and availability to the cells.
Q3: How should I prepare and store this compound for in vitro experiments?
Due to its instability in aqueous solutions, it is crucial to handle this compound with care:
-
Stock Solutions: Prepare high-concentration stock solutions in a suitable, anhydrous organic solvent like dimethyl sulfoxide (DMSO).
-
Storage: Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.
-
Working Dilutions: Prepare fresh working dilutions in cell culture medium immediately before each experiment. Do not store this compound in aqueous solutions for extended periods.
Q4: Can this compound interfere with common cytotoxicity assays?
As a reactive alkylating agent, this compound has the potential to interfere with certain assay chemistries. For example, it could potentially interact with colorimetric or fluorometric reagents. It is always recommended to include a "compound-only" control (this compound in cell-free medium with the assay reagent) to check for any direct interference.
Troubleshooting Guides
Issue 1: High Variability in Replicate Wells
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use calibrated pipettes and mix the cell suspension between seeding replicates. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are prone to evaporation. Fill the perimeter wells with sterile PBS or media. |
| Compound Precipitation | Visually inspect wells for any signs of precipitation after adding this compound. Ensure the final solvent concentration is low (typically <0.5% DMSO). |
| Inaccurate Pipetting | Regularly calibrate pipettes. Use reverse pipetting for viscous solutions. |
Issue 2: IC50 Values Higher Than Expected
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | Prepare fresh working solutions for each experiment. Minimize the time between adding the compound to the media and treating the cells. Consider performing a time-course experiment to assess compound stability in your specific media. |
| Sub-optimal Cell Health | Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase at the time of treatment. |
| High Cell Density | Optimize the cell seeding density. Overly confluent cells may exhibit reduced sensitivity. |
| Interaction with Media Components | Serum proteins can bind to and sequester the compound. Try reducing the serum concentration during the treatment period if your cells can tolerate it. |
Issue 3: No Dose-Dependent Cytotoxicity Observed
| Potential Cause | Troubleshooting Steps |
| Incorrect Concentration Range | Perform a wider range of concentrations in a preliminary experiment to determine the effective dose range. |
| Compound Instability | The compound may be degrading too rapidly in your experimental setup. Consider shorter incubation times. |
| Cell Line Resistance | The chosen cell line may be inherently resistant to alkylating agents. This could be due to high levels of DNA repair enzymes or other resistance mechanisms. |
| Assay Interference | Run a cell-free control to check if this compound is interfering with the assay reagents. Consider using an orthogonal cytotoxicity assay that measures a different endpoint. |
Data Presentation
Comparative Cytotoxicity of this compound (4-Hydroperoxycyclophosphamide)
The following table summarizes the in vitro cytotoxic activity of this compound in two human leukemia cell lines. It is important to note that IC50 values can vary between studies depending on the experimental conditions.
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) |
| MOLT-4 | Acute Lymphoblastic Leukemia | FDA/PI Staining | 24 | ~10 |
| ML-1 | Acute Myeloblastic Leukemia | FDA/PI Staining | 24 | >10 |
Data extracted from a comparative study on the in vitro antileukemic activity of 4-hydroperoxyifosfamide and 4-hydroperoxycyclophosphamide.[1][2][3]
Reference Cytotoxicity Data for Parent Compound (Cyclophosphamide)
For comparative purposes, the following table provides IC50 values for the parent compound, cyclophosphamide, which requires metabolic activation. Note that these experiments typically include an S9 liver extract to facilitate activation.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 72 | ~100 |
| K562 | Chronic Myelogenous Leukemia | 48 | ~50 |
| Raji | Burkitt's Lymphoma | 48 | ~25 |
These values are approximate and gathered from various sources for illustrative purposes. Direct comparison with this compound should be made with caution due to the different activation requirements.
Experimental Protocols
Detailed Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the exponential growth phase.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Immediately before use, perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is consistent and non-toxic (typically ≤ 0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest this compound concentration.
-
Untreated Control: Cells in medium only.
-
Blank Control: Medium only (no cells).
-
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression model to determine the IC50 value.
-
Mandatory Visualizations
References
- 1. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 2. Comparison of In Vitro Antileukemic Activity of 4-Hydroperoxyifosfamide and 4-Hydroperoxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of In Vitro Antileukemic Activity of 4-Hydroperoxyifosfamide and 4-Hydroperoxycyclophosphamide | Anticancer Research [ar.iiarjournals.org]
Technical Support Center: Optimizing Perfosfamide Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the determination of Perfosfamide's half-maximal inhibitory concentration (IC50).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the active metabolite of the nitrogen mustard alkylating agent cyclophosphamide.[1] It exerts its potent antineoplastic and immunosuppressive properties by alkylating DNA, which leads to the inhibition of DNA replication, RNA and protein synthesis.[1] This disruption of fundamental cellular processes ultimately induces cell death.
Q2: Which cell viability assays are recommended for determining the IC50 of this compound?
Several cell viability assays can be employed to determine the IC50 of this compound. The choice of assay depends on the specific research question and the cell line being used. Commonly used assays include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures the metabolic activity of cells.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, it measures mitochondrial dehydrogenase activity.
-
Trypan Blue Exclusion Assay: A dye exclusion method to count viable cells based on membrane integrity.
-
ATP-based Luminescence Assays: These assays measure the amount of ATP in viable cells, which is an indicator of metabolic activity.
Q3: How long should I expose cells to this compound before measuring cell viability?
The optimal exposure time for this compound can vary depending on the cell line and its doubling time. Due to its mechanism as a DNA alkylating agent, this compound may exhibit delayed cytotoxicity. Therefore, an incubation period of 48 to 72 hours is often recommended to observe the full effect of the drug. It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your specific cell line.[2]
Q4: My dose-response curve is not sigmoidal. What could be the reason?
A non-sigmoidal dose-response curve can result from several factors:
-
Compound Precipitation: this compound may precipitate at high concentrations in the culture medium.
-
Delayed Cytotoxicity: The full cytotoxic effect of alkylating agents may not be apparent at earlier time points, leading to a flattened curve.
-
Cell Line Resistance: The cell line may be inherently resistant to this compound.
-
Assay Interference: The compound may interfere with the detection method of the viability assay.
Q5: How can I be sure of the stability of this compound in my cell culture medium?
The stability of this compound in cell culture media can be influenced by components such as cysteine and certain metal ions.[3][4] It is recommended to prepare fresh dilutions of the drug for each experiment from a stock solution. To assess stability, you can incubate this compound in the complete cell culture medium for the duration of your experiment and then measure its concentration using a suitable analytical method like HPLC, if available.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the microplate or fill them with sterile PBS or media to maintain humidity. |
| IC50 value is higher than expected | - Cell line is resistant to this compound- Insufficient incubation time- this compound has degraded | - Verify the sensitivity of your cell line from literature or previous experiments.- Increase the incubation time (e.g., up to 72 hours) to account for delayed cytotoxicity.[6]- Prepare fresh drug dilutions for each experiment and store stock solutions appropriately.[5] |
| IC50 value is lower than expected | - Synergistic effects with media components- Incorrect stock concentration | - Review the composition of your cell culture medium for any components that might enhance this compound's activity.- Verify the concentration of your this compound stock solution. |
| Cell viability exceeds 100% at low concentrations | - Hormesis effect (a stimulatory effect at low doses)- Experimental error | - This can sometimes be observed with certain compounds. Ensure the effect is reproducible.- Double-check your calculations and ensure the background absorbance (media only) is subtracted correctly. |
| No dose-dependent response observed | - this compound concentration range is too narrow or not appropriate- Cell line is highly resistant | - Broaden the concentration range of this compound in your experiment.- Consider using a different, more sensitive cell line if appropriate for your research question. |
Data Presentation
Due to the limited availability of specific IC50 values for this compound in publicly accessible literature, the following table provides example IC50 values for the related compound, cyclophosphamide, in various cancer cell lines. This can serve as a reference for the expected range of activity.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay Method |
| Pfeiffer | Diffuse Large B-cell Lymphoma | ~50-100 | 72 | Luminescence-based viability |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | ~100-200 | 72 | Luminescence-based viability |
| SU-DHL-6 | Diffuse Large B-cell Lymphoma | >200 | 72 | Luminescence-based viability |
| K562 | Chronic Myelogenous Leukemia | ~150 | Not Specified | Not Specified |
| Jurkat | Acute T-cell Leukemia | ~100 | 48 | Not Specified |
Note: These values are illustrative and the actual IC50 for this compound will need to be determined experimentally for each specific cell line and set of conditions.
Experimental Protocols
Standard MTT Assay Protocol for IC50 Determination of this compound
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile PBS).
-
Perform serial dilutions of the this compound stock solution to obtain a range of desired concentrations.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Mandatory Visualizations
References
- 1. Improved therapy for neuroblastoma using a combination approach: superior efficacy with vismodegib and topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The slow cell death response when screening chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
Perfosfamide solubility issues and solutions
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of Perfosfamide in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as 4-hydroperoxycyclophosphamide (4-HC), is the active metabolite of the alkylating agent cyclophosphamide.[1][2] It exerts its potent antineoplastic and immunosuppressive effects by alkylating DNA, which in turn inhibits DNA replication, RNA and protein synthesis, ultimately leading to apoptosis (cell death).[3]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is most commonly dissolved in dimethyl sulfoxide (DMSO). It also has some solubility in water and is slightly soluble in chloroform.[4][5][6] Due to its instability in aqueous solutions, preparing a concentrated stock solution in anhydrous DMSO is the recommended first step for most in vitro applications.
Q3: Is this compound stable in solution?
A3: No, this compound is not very stable in solution, particularly in aqueous media.[5][6] It is highly recommended to prepare solutions fresh before each experiment.[5] Stock solutions in anhydrous DMSO are more stable than aqueous solutions but should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Solubility Data
The solubility of this compound can vary depending on the solvent and experimental conditions. The following table summarizes the reported solubility data.
| Solvent | Concentration | Observation | Source |
| DMSO | >100 mg/mL | - | [5] |
| DMSO | 2 mg/mL | Clear solution | [1][2] |
| Water | 5 mg/mL | - | [5] |
| Chloroform | ~3 mg/mL | - | [6] |
| Chloroform | Slightly Soluble | - | [4] |
Note: The discrepancy in reported DMSO solubility may be due to differences in the purity of this compound, the specific batch, the temperature, and the method used for solubility determination.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL. For example, to prepare 1 mL of a 10 mg/mL solution, add 100 µL of DMSO to 1 mg of this compound.
-
Vortex the solution gently until the this compound is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound powder does not dissolve in DMSO. | 1. Insufficient solvent volume.2. Low-quality or non-anhydrous DMSO.3. Compound has degraded due to improper storage. | 1. Add a small amount of additional DMSO and continue vortexing/sonicating.2. Use fresh, anhydrous DMSO.3. Use a new vial of this compound. |
| Precipitation occurs when diluting the DMSO stock solution in aqueous media (e.g., cell culture medium, PBS). | 1. The aqueous solubility of this compound has been exceeded.2. Rapid change in solvent polarity.3. The final DMSO concentration is too low to maintain solubility. | 1. Perform a stepwise dilution of the DMSO stock solution into the aqueous medium. Add the stock solution slowly while gently vortexing the aqueous medium.2. Warm the aqueous medium to 37°C before adding the this compound stock solution.3. Consider using a co-solvent. Prepare an intermediate dilution in a mixture of DMSO and a less polar, water-miscible solvent (e.g., ethanol, PEG400) before the final dilution in the aqueous medium. Ensure the final concentration of all solvents is compatible with your experimental system. |
| Inconsistent experimental results. | 1. Degradation of this compound in aqueous solution.2. Inaccurate concentration of the stock solution due to improper dissolution or storage. | 1. Prepare fresh working solutions from the DMSO stock immediately before each experiment.2. Ensure the stock solution is fully dissolved and has been stored correctly in single-use aliquots. |
| Low solubility in aqueous media even at low concentrations. | This compound has inherently limited aqueous solubility and stability. | 1. If direct dissolution in aqueous media is required, prepare a saturated solution and then filter or centrifuge to remove undissolved material before determining the concentration of the supernatant.2. Explore the use of solubility enhancers such as cyclodextrins or surfactants (e.g., Tween 80), ensuring they are compatible with your experimental model. |
Visualizing Workflows and Pathways
To aid in understanding the experimental processes and the compound's mechanism of action, we have provided the following diagrams.
References
- 1. Molecular mechanisms underlying cyclophosphamide-induced cognitive impairment and strategies for neuroprotection in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low Dose Cyclophosphamide Modulates Tumor Microenvironment by TGF-β Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Managing Perfosfamide-Induced Myelosuppression in Animal Models
This technical support center is designed for researchers, scientists, and drug development professionals utilizing animal models to study Perfosfamide-induced myelosuppression. Given that this compound is an active metabolite of cyclophosphamide, and specific in vivo data for this compound can be limited, this guide incorporates extensive data from cyclophosphamide studies as a robust surrogate.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it cause myelosuppression?
A1: this compound is the active metabolite of the nitrogen mustard alkylating agent, cyclophosphamide.[1] Its primary mechanism of action involves alkylating DNA, which leads to the formation of cross-links within and between DNA strands.[3][4] This process inhibits DNA replication and protein synthesis, ultimately triggering programmed cell death (apoptosis).[3][5] This cytotoxic effect is most pronounced in rapidly dividing cells, such as the hematopoietic stem and progenitor cells in the bone marrow. The resulting suppression of hematopoiesis leads to a decrease in the production of white blood cells (leukopenia/neutropenia), red blood cells (anemia), and platelets (thrombocytopenia), a condition known as myelosuppression.
Q2: What are the typical clinical signs of this compound-induced myelosuppression in animal models?
A2: Regular monitoring of complete blood counts (CBCs) is the most accurate way to quantify myelosuppression. However, observable clinical signs can indicate severe myelosuppression and include:
-
Neutropenia: Increased susceptibility to infections, which may manifest as lethargy, ruffled fur, hunched posture, or signs of localized infection.
-
Anemia: Pale mucous membranes (e.g., in the paws and nose), lethargy, and an increased respiratory rate.[6]
-
Thrombocytopenia: Spontaneous bleeding, such as petechiae (small red or purple spots on the skin), ecchymoses (bruising), nosebleeds, or prolonged bleeding from minor injuries.[6]
-
General Toxicity: Weight loss is a common surrogate marker for treatment-related toxicity.[6]
Q3: Which animal models are commonly used to study this compound-induced myelosuppression?
A3: Rodent models, particularly mice (e.g., C57BL/6, BALB/c) and rats (e.g., Sprague-Dawley, Wistar), are the most frequently used due to their well-characterized physiology and the availability of research reagents.[7][8][9] Canine models are also utilized, as their hematological response to chemotherapy can be more predictive of human outcomes.[10][11]
Q4: How can myelosuppression be managed in animal models?
A4: Management strategies are focused on supportive care and stimulating the recovery of hematopoietic lineages:
-
Granulocyte Colony-Stimulating Factor (G-CSF): To manage severe neutropenia, G-CSF (e.g., filgrastim) can be administered to stimulate the production and maturation of neutrophils.[12][13]
-
Erythropoiesis-Stimulating Agents (ESAs): For severe anemia, ESAs like erythropoietin (EPO) can be used to stimulate red blood cell production.[14][15]
-
Thrombopoietin (TPO) Mimetics: In cases of severe thrombocytopenia, TPO receptor agonists can be used to stimulate platelet production.[3][16][17]
-
Antibiotic Prophylaxis: To prevent opportunistic infections during periods of severe neutropenia, prophylactic administration of broad-spectrum antibiotics may be necessary.
-
Fluid and Nutritional Support: Ensuring adequate hydration and nutrition is crucial for the overall well-being of the animals.
Troubleshooting Guides
Issue 1: Higher than expected mortality or severe clinical signs of toxicity.
-
Possible Causes:
-
The dose of this compound (or its parent compound, cyclophosphamide) is too high for the specific animal strain, age, or sex.
-
Incorrect dose calculation or formulation.
-
Pre-existing subclinical infections in the animal colony.
-
Compromised animal facility hygiene.
-
-
Troubleshooting Steps:
-
Review Dosing: Double-check all dose calculations. For cyclophosphamide, a single intraperitoneal (i.p.) dose of 150-200 mg/kg is often used to induce significant myelosuppression in mice.[18][19] Higher doses can lead to increased mortality.[13][20] Consider a dose-ranging study to determine the optimal dose for your specific model and experimental goals.
-
Isolate Affected Animals: To prevent the potential spread of infection, isolate animals showing severe signs of illness.
-
Consult Veterinary Staff: Immediate veterinary intervention is crucial for animal welfare.
-
Administer Supportive Care: This may include fluid therapy, nutritional support, and prophylactic antibiotics as recommended by veterinary staff.
-
Consider G-CSF Support: Administration of G-CSF can shorten the duration of severe neutropenia and reduce the risk of infection.[12]
-
Issue 2: Inconsistent or highly variable myelosuppression between animals.
-
Possible Causes:
-
Inaccurate or inconsistent drug administration.
-
Variations in animal health status, age, or weight.
-
Differences in drug metabolism between individual animals.
-
-
Troubleshooting Steps:
-
Refine Administration Technique: Ensure precise and consistent administration of the calculated dose. For i.p. injections, ensure the substance is delivered into the peritoneal cavity and not subcutaneously or into an organ.[16]
-
Standardize Animal Cohorts: Use animals of a similar age and weight range. Ensure all animals are healthy at the start of the study.
-
Verify Drug Formulation: Ensure the drug is properly dissolved or suspended and is administered at a consistent concentration and volume.
-
Issue 3: Difficulty in assessing the degree of myelosuppression.
-
Possible Causes:
-
Improper blood collection technique leading to sample clotting or hemolysis.
-
Incorrect timing of blood sampling to capture the nadir of blood cell counts.
-
Issues with hematology analyzer calibration or operation.
-
-
Troubleshooting Steps:
-
Optimize Blood Collection: Use appropriate anticoagulants (e.g., EDTA) and mix samples gently but thoroughly immediately after collection to prevent clotting.[11][21]
-
Establish a Time Course: The nadir (lowest point) for neutrophils and platelets after cyclophosphamide administration in mice typically occurs around days 4-7, with recovery starting around days 7-10. Perform serial blood sampling (e.g., baseline, days 3, 5, 7, 10, 14) to accurately capture the nadir and recovery kinetics in your model.
-
Ensure Analyzer Accuracy: Regularly run quality controls on your hematology analyzer to ensure accurate and reproducible results.[11]
-
Data Presentation
Table 1: Cyclophosphamide Dose-Response for Myelosuppression in Mice
| Animal Strain | Cyclophosphamide Dose (mg/kg, i.p.) | Key Myelosuppressive Effects | Reference(s) |
| C57BL/6 | 100 (daily for 7 days) | Significant decrease in bone mineral density, bone volume, and trabecular bone number. | [22] |
| C57BL/6 | 150 (3 doses, first week) | Decreased animal survival compared to saline group. | [23] |
| Swiss Albino | 150 (single dose) | Significant myelosuppression. | [20] |
| BALB/cByJ & DBA/2J | 10, 75, 200 (single dose) | Dose-dependent neutropenia. | [19] |
| Not Specified | 251 (LD50, single dose) | Lethal dose for 50% of animals within 30 days. | [13][20] |
Table 2: Management Strategies for Myelosuppression in Murine Models
| Management Strategy | Agent | Typical Dose Range (Mice) | Administration Route | Outcome | Reference(s) |
| Neutropenia | G-CSF (Filgrastim) | 5-125 µg/kg/day | Subcutaneous (s.c.) | Accelerates neutrophil recovery. | [2][18] |
| Anemia | Erythropoietin (EPO) | 24-540 IU/week | s.c. or Intravenous (i.v.) | Increases hemoglobin and red blood cell counts. | [24] |
| Thrombocytopenia | TPO Receptor Agonist | 10 µg/kg | s.c. | Significantly raises platelet counts. | [3][25][26] |
Experimental Protocols
Protocol 1: Induction and Monitoring of Myelosuppression in Mice
-
Animal Model: Use 6-8 week old C57BL/6 or BALB/c mice. Allow at least one week of acclimatization.
-
Baseline Blood Collection: Collect a baseline blood sample (20-50 µL) via the saphenous or tail vein into an EDTA-coated tube for a complete blood count (CBC).[19]
-
This compound/Cyclophosphamide Administration:
-
Post-Treatment Monitoring:
-
Monitor animals daily for clinical signs of toxicity (weight loss, lethargy, ruffled fur, etc.).
-
Collect blood samples for CBC analysis at regular intervals (e.g., days 3, 5, 7, 10, and 14) to monitor blood cell count nadirs and recovery.
-
-
Data Analysis: Analyze CBC data to determine the extent and duration of leukopenia, neutropenia, anemia, and thrombocytopenia.
Protocol 2: Bone Marrow Analysis (CFU Assay)
-
Bone Marrow Isolation:
-
At the desired time point, euthanize the mouse via an approved method.
-
Dissect the femurs and tibiae, cleaning away muscle and connective tissue.[27][28]
-
Flush the bone marrow from the bones using a syringe with sterile PBS or cell culture medium into a petri dish.[7][27]
-
Create a single-cell suspension by gently passing the marrow through a syringe and needle.[29]
-
-
Red Blood Cell Lysis: Lyse red blood cells using a suitable lysis buffer (e.g., ammonium chloride solution).[28][29]
-
Cell Counting: Perform a nucleated cell count using a hemocytometer or an automated cell counter.
-
Colony-Forming Unit (CFU) Assay:
-
Dilute the bone marrow cell suspension to the desired concentration.
-
Add the cell suspension to a methylcellulose-based medium supplemented with appropriate cytokines (e.g., SCF, IL-3, IL-6 for CFU-GM).[30]
-
Plate 1.1 mL of the cell-methylcellulose mixture into 35 mm culture dishes.[30]
-
Incubate at 37°C in a humidified incubator with 5% CO2 for 7-12 days.[30]
-
Enumerate and classify colonies (e.g., CFU-GM, BFU-E) using an inverted microscope.
-
Protocol 3: G-CSF Administration for Severe Neutropenia
-
Initiation of Treatment: Begin G-CSF administration prophylactically 24 hours after this compound/cyclophosphamide administration or when the Absolute Neutrophil Count (ANC) drops below a predetermined threshold (e.g., 500-1,000 cells/µL).
-
G-CSF Formulation and Dose: Reconstitute lyophilized G-CSF (e.g., filgrastim) according to the manufacturer's instructions. A typical dose for mice is 5-10 µg/kg/day, administered subcutaneously.[31]
-
Duration of Treatment: Continue daily G-CSF administration until the ANC has recovered to a safe level (e.g., >2,000 cells/µL) for at least two consecutive days.
-
Monitoring: Continue to monitor CBCs regularly to assess the response to G-CSF treatment.
Mandatory Visualizations
Caption: Mechanism of this compound-induced myelosuppression.
Caption: SDF-1/CXCR4 signaling in HSC retention.
Caption: Experimental workflow for managing myelosuppression.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Impact of Abbreviated Filgrastim Schedule on Survival and Hematopoietic Recovery after Irradiation in Four Mouse Strains with Different Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thrombopoietin receptor agonist (TPO-RA) treatment raises platelet counts and reduces anti-platelet antibody levels in mice with immune thrombocytopenia (ITP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Apoptotic death induced by the cyclophosphamide analogue mafosfamide in human lymphoblastoid cells: contribution of DNA replication, transcription inhibition and Chk/p53 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mouse Bone Marrow Cell Isolation and Macrophage Differentiation | Springer Nature Experiments [experiments.springernature.com]
- 7. マウス骨髄細胞の単離 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. The SDF-1–CXCR4 signaling pathway: a molecular hub modulating neo-angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stemcell.com [stemcell.com]
- 10. cdn.stemcell.com [cdn.stemcell.com]
- 11. MPD: JaxCC1: project protocol [phenome.jax.org]
- 12. dls.com [dls.com]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 14. Epoetin alfa treatment for patients with chemotherapy-induced anemia. | Semantic Scholar [semanticscholar.org]
- 15. Epoetin beta for the treatment of chemotherapy-induced anemia: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemically modified in-vitro-transcribed mRNA encoding thrombopoietin stimulates thrombopoiesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. journals.physiology.org [journals.physiology.org]
- 20. Increased toxicity of the antitumor drug cyclophosphamide in mice in the presence of the volatile anesthetic agent halothane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. idexxbioanalytics.com [idexxbioanalytics.com]
- 22. Cyclophosphamide causes osteoporosis in C57BL/6 male mice: suppressive effects of cyclophosphamide on osteoblastogenesis and osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Erythropoietin Mediated Bone Loss in Mice Is Dose-Dependent and Mostly Irreversible - PMC [pmc.ncbi.nlm.nih.gov]
- 25. portal.research.lu.se [portal.research.lu.se]
- 26. researchgate.net [researchgate.net]
- 27. Immune Cell Isolation from Mouse Femur Bone Marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Mouse Bone Marrow Cell Isolation and Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. stemcell.com [stemcell.com]
- 30. Mouse Granulocyte-Macrophage Colony-Forming Unit Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. reference.medscape.com [reference.medscape.com]
Degradation pathways of Perfosfamide under experimental conditions
Disclaimer: Perfosfamide is an experimental drug candidate for which publicly available degradation studies are limited. The following information is based on established principles of forced degradation studies and data from structurally related oxazaphosphorine compounds, such as cyclophosphamide and ifosfamide. These guidelines are intended to assist researchers in designing and troubleshooting their own experiments.
Frequently Asked Questions (FAQs)
Q1: Where should I start when investigating the degradation pathways of this compound?
A1: A forced degradation study is the recommended starting point for investigating the degradation pathways of a new drug substance like this compound.[1][2][3] These studies, also known as stress testing, help in identifying potential degradation products and understanding the intrinsic stability of the molecule.[1][2][3] The typical stress conditions to investigate are hydrolysis (acidic and basic), oxidation, and photolysis.[4][5][6]
Q2: What are the typical experimental conditions for a forced degradation study of an oxazaphosphorine compound like this compound?
A2: Based on studies of related compounds like cyclophosphamide and ifosfamide, a general protocol can be followed. The goal is to achieve 10-20% degradation of the active pharmaceutical ingredient (API).[7] Over-stressing the sample can lead to the formation of secondary degradants not seen under normal shelf-life conditions.[4][5]
Q3: Which analytical techniques are most suitable for analyzing the degradation products of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is the most common technique for separating and quantifying the parent drug and its degradation products.[2] For structural elucidation and identification of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[8][9]
Q4: I am not seeing any degradation of this compound under my stress conditions. What should I do?
A4: If no degradation is observed, it is possible that the stress conditions are not harsh enough. You can try increasing the temperature, the concentration of the stress agent (e.g., acid, base, or oxidizing agent), or the duration of the exposure.[4] However, it is important to avoid overly harsh conditions that might not be relevant to real-world degradation.[10] If the molecule is genuinely stable under a particular stress condition, this is also a valuable finding. The study can be terminated if no degradation is seen after exposing the substance to more extreme conditions than those in an accelerated stability protocol.[5]
Q5: My HPLC chromatogram shows unexpected peaks. How can I determine if they are degradation products?
A5: Unexpected peaks in an HPLC chromatogram can arise from several sources, including the drug substance itself, impurities in the starting material, degradation of excipients (if in a formulation), or contaminants from the experimental setup. To confirm if a peak is a degradation product, you should compare the chromatogram of the stressed sample to that of an unstressed control sample. Peaks that appear or increase in size in the stressed sample are likely degradation products. Further characterization using LC-MS or NMR can help in identifying their structures.
Troubleshooting Guides
HPLC Method Development for Stability-Indicating Assays
| Issue | Possible Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH for ionizable compounds. - Column overload. - Silanol interactions with basic compounds.[11] | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Reduce the sample concentration or injection volume. - Use a highly deactivated (end-capped) column or add a competing base to the mobile phase. |
| Drifting retention times | - Inconsistent mobile phase composition.[12] - Temperature fluctuations. - Column equilibration issues. | - Ensure proper mixing and degassing of the mobile phase.[12] - Use a column oven to maintain a constant temperature. - Ensure the column is fully equilibrated with the mobile phase before each injection. |
| Ghost peaks | - Contaminants in the mobile phase or from the injector.[11] - Carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phase. - Implement a robust needle wash protocol in the autosampler. |
| Co-elution of parent drug and degradation products | - Insufficient chromatographic resolution. | - Optimize the mobile phase composition (e.g., organic solvent ratio, pH). - Try a different column chemistry (e.g., C8 instead of C18). - Adjust the gradient slope in a gradient elution method. |
Experimental Protocols
General Protocol for Forced Degradation of this compound
This protocol is a general guideline and should be optimized for your specific experimental setup.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the mixture at room temperature for a defined period.
-
At various time points, withdraw samples and dilute with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., a minimum of 1.2 million lux hours and 200 watt hours per square meter).[4]
-
Simultaneously, keep a control sample in the dark.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
-
3. Analysis:
-
Analyze all stressed and control samples using a validated stability-indicating HPLC method.
-
For identification of degradation products, subject the samples to LC-MS and/or NMR analysis.
Data Presentation
Table 1: Typical Experimental Conditions for Forced Degradation Studies of Oxazaphosphorines
| Stress Condition | Reagent/Condition | Typical Concentration | Temperature | Duration | Reference Compound(s) |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 N | 60°C - 70°C | 24 - 48 hours | Cyclophosphamide, Ifosfamide[8][13][14] |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 N | Room Temp - 60°C | 24 - 48 hours | Cyclophosphamide, Ifosfamide[8][13][14] |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% | Room Temperature | 24 hours | Cyclophosphamide |
| Photolysis | UV/Visible Light | N/A | Ambient | As per ICH Q1B | Ifosfamide, Cyclophosphamide[4] |
| Thermal | Dry Heat | N/A | 70°C | 48 hours | Ifosfamide[8] |
Mandatory Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothetical metabolic and degradation pathway of this compound.
References
- 1. acdlabs.com [acdlabs.com]
- 2. biomedres.us [biomedres.us]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. HPLC & NMR-based forced degradation studies of ifosfamide: The potential of NMR in stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. How to overcome the critical challenges faced in forced degradation studies – Lhasa Limited [lhasalimited.org]
- 11. hplc.eu [hplc.eu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Perfosfamide Treatment Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Perfosfamide. The following information is intended to assist in designing and interpreting experiments aimed at determining the optimal treatment time for maximal efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an oxazaphosphorine compound and an active metabolite of cyclophosphamide.[1] It functions as a DNA alkylating agent. Its cytotoxic effects are mediated by its metabolites, phosphoramide mustard and acrolein.[1] The phosphoramide mustard metabolite forms covalent cross-links within and between DNA strands, primarily at the guanine N-7 position. This DNA damage inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis (programmed cell death), particularly in rapidly dividing cancer cells.[2]
Q2: How does treatment time affect the cytotoxicity of this compound?
A2: For DNA interactive agents like this compound, cytotoxicity is often time-dependent. Generally, longer exposure times result in increased cytotoxicity and lower IC50 values.[3] This is because the cumulative DNA damage overwhelms the cell's repair mechanisms over time. A short exposure may only cause temporary cell cycle arrest, allowing cells to repair the damage and resume proliferation, while a longer exposure is more likely to induce irreversible damage and apoptosis.
Q3: What are the typical exposure times used for in vitro studies with related compounds like cyclophosphamide?
A3: In vitro studies with cyclophosphamide and its active metabolites often utilize exposure times ranging from 24 to 72 hours to assess cytotoxicity.[4][5] The choice of time point can significantly impact the observed IC50 value and should be optimized for the specific cell line and experimental goals.[5]
Q4: My IC50 value for this compound increases at 72 hours compared to 48 hours. What could be the cause?
A4: An increase in IC50 at a later time point is counterintuitive for an alkylating agent but can occur due to several experimental factors. One common reason is cell overgrowth in the control (untreated) wells of your assay plate. If the cells become confluent, their proliferation rate slows down, which can skew the relative viability calculation. Another possibility is the degradation of the compound in the culture medium over the extended incubation period, reducing its effective concentration. It is crucial to optimize cell seeding density to ensure cells are in the exponential growth phase throughout the experiment.
Q5: How does the cell cycle influence this compound's efficacy?
A5: Alkylating agents like this compound are most effective against rapidly proliferating cells.[6] Their cytotoxicity is particularly pronounced in the late G1 and S phases of the cell cycle, as there is insufficient time for the cell to repair DNA damage before replication.[7] DNA damage can trigger cell cycle checkpoints, leading to arrest in the S and G2/M phases, which allows time for DNA repair. If the damage is too extensive, apoptosis is induced.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the microplate- Pipetting errors | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.- Use calibrated pipettes and proper pipetting techniques. |
| Inconsistent results between experiments | - Variation in cell passage number or health- Inconsistent incubation times- Different batches of reagents (e.g., serum) | - Use cells within a consistent and low passage number range.- Precisely control the timing of drug addition and assay termination.- Test new batches of critical reagents before use in large-scale experiments. |
| No significant cytotoxicity observed | - Cell line may be resistant to this compound- Sub-optimal drug concentration range- Insufficient treatment duration | - Include a positive control (a known cytotoxic agent) to validate the assay.- Perform a broad-range dose-response experiment to identify the active concentration range.- Extend the treatment duration (e.g., up to 72 hours) and perform a time-course experiment. |
Quantitative Data
| Compound | Cell Line | Exposure Time (hours) | IC50 (µg/mL) |
| Cyclophosphamide | Raw 264.7 | 48 | 145.44[4] |
Note: IC50 values are highly dependent on the cell line and experimental conditions.
Experimental Protocols
Protocol for Determining Optimal this compound Treatment Time via Time-Course Cytotoxicity Assay
This protocol outlines a method to determine the optimal exposure time for this compound in a selected cancer cell line using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
2. Cell Seeding and Proliferation Optimization:
-
Before the main experiment, determine the optimal seeding density to ensure cells remain in the exponential growth phase for the longest planned time point (e.g., 72 or 96 hours).
-
Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 20,000 cells/well).
-
Measure cell viability at 24, 48, 72, and 96 hours to identify the seeding density that allows for logarithmic growth throughout the desired experimental window without reaching confluency.
3. Experimental Procedure:
-
Day 1: Cell Seeding
-
Harvest and count cells, ensuring viability is >95%.
-
Seed the cells in 96-well plates at the predetermined optimal density in 100 µL of complete medium per well.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Day 2: this compound Treatment
-
Prepare a 2X stock solution of this compound in complete medium. Perform serial dilutions to create a range of 2X concentrations.
-
Carefully remove 50 µL of medium from each well and add 50 µL of the 2X this compound dilutions to achieve the final desired concentrations. Include vehicle control (medium with the same solvent concentration as the drug) and untreated control wells.
-
-
Incubation and Assay Termination (Time-Course):
-
24-hour time point: After 24 hours of incubation, proceed to the MTT assay for one set of plates.
-
48-hour time point: After 48 hours of incubation, perform the MTT assay on a second set of plates.
-
72-hour time point: After 72 hours of incubation, perform the MTT assay on a third set of plates.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
4. Data Analysis:
-
Calculate the percentage of cell viability for each concentration at each time point relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of this compound concentration for each time point.
-
Use a non-linear regression model to determine the IC50 value for each exposure time (24h, 48h, and 72h).
-
Compare the IC50 values to determine the relationship between treatment duration and cytotoxicity.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exposure time versus cytotoxicity for anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Reducing Variability in Ifosfamide Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Ifosfamide bioassays.
Frequently Asked Questions (FAQs)
Q1: What is Ifosfamide and why is its bioanalysis complex?
Ifosfamide is a chemotherapy drug used to treat various cancers.[1] It is a prodrug, meaning it is inactive until metabolized in the body, primarily by cytochrome P450 (CYP) enzymes in the liver (mainly CYP3A4 and CYP2B6).[1][2][3] This metabolic activation produces both the active anti-cancer agent, isophosphoramide mustard, and toxic metabolites like acrolein and chloroacetaldehyde.[4][5] The complexity of its metabolism, involving multiple enzymes and producing a variety of metabolites, is a major source of variability in bioassays.[6] Accurate quantification of Ifosfamide and its metabolites is crucial for pharmacokinetic studies and therapeutic drug monitoring.[7]
Q2: What are the most common analytical methods for Ifosfamide bioassays?
The most common analytical methods for the quantification of Ifosfamide and its metabolites in biological matrices (e.g., plasma, urine) are High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][8][9] LC-MS/MS is considered the gold standard due to its high sensitivity and selectivity, especially when using a stable isotope-labeled internal standard (SIL-IS) like Ifosfamide-d4.[7][8]
Q3: What are the primary sources of variability in Ifosfamide bioassays?
Variability in Ifosfamide bioassays can be categorized into three main areas:
-
Pre-analytical Variability: This includes all steps from sample collection to before the actual analysis.[10][11] Factors such as sample collection technique, the type of anticoagulant used, sample handling, storage conditions, and the number of freeze-thaw cycles can significantly impact the stability and concentration of Ifosfamide and its metabolites.[12]
-
Analytical Variability: This arises during the analytical process itself. Sources include the precision of liquid handling, the quality and consistency of reagents, instrument performance, and chromatographic conditions.[13][14] For LC-MS/MS, matrix effects, where components in the biological sample interfere with the ionization of the analyte, are a significant concern.[15][16]
-
Biological Variability: Inter-individual differences in patients, such as genetic polymorphisms in CYP enzymes (e.g., CYP3A4, CYP2B6), can lead to different rates of Ifosfamide metabolism, affecting the concentrations of the parent drug and its metabolites.[3][15] Age and sex can also influence CYP enzyme activity.[15]
Troubleshooting Guides
Section 1: Chromatographic Assays (HPLC & LC-MS/MS)
This section addresses common issues encountered during HPLC and LC-MS/MS analysis of Ifosfamide.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Recommended Solution |
| Column Overload | Reduce the sample concentration or injection volume.[17] |
| Contamination | Clean the column using a strong solvent. Consider using a guard column to protect the analytical column.[17] |
| Inappropriate Sample Solvent | Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase.[17] |
| Column Degradation | Replace the column if it has aged or been subjected to harsh conditions.[18] |
| Poor Column Connections | Check all fittings for leaks and ensure they are properly tightened.[17] |
Issue 2: Inconsistent Retention Times
| Potential Cause | Recommended Solution |
| Inconsistent Mobile Phase Preparation | Prepare fresh mobile phase for each run and ensure all components are accurately measured and thoroughly mixed.[17][19] |
| Temperature Fluctuations | Use a column oven to maintain a stable temperature.[17][20] |
| Air Bubbles in the System | Degas the mobile phase before use. Purge the pump to remove any trapped air.[20] |
| Pump Malfunction | Check for leaks and ensure the pump is delivering a consistent flow rate. |
Issue 3: High Background Noise or Drifting Baseline
| Potential Cause | Recommended Solution |
| Contaminated Mobile Phase or Detector | Use high-purity solvents and filter the mobile phase.[17] Clean the detector flow cell according to the manufacturer's instructions. |
| Air Bubbles in the Detector | Flush the detector with a strong, miscible solvent to remove air bubbles. |
| Incomplete Column Equilibration | Allow sufficient time for the column to equilibrate with the mobile phase before starting a run. |
Issue 4: Ion Suppression/Enhancement (LC-MS/MS)
| Potential Cause | Recommended Solution |
| Matrix Effects | Optimize the sample preparation method (e.g., use solid-phase extraction instead of protein precipitation) to remove interfering matrix components.[14][15] |
| Co-elution with Interfering Compounds | Adjust the chromatographic method (e.g., change the gradient, use a different column) to separate the analyte from interfering compounds.[16] |
| Use of a Stable Isotope-Labeled Internal Standard | The use of an SIL-IS like Ifosfamide-d4 is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, thus compensating for variability.[7][21] |
Section 2: Cell-Based Assays
This section provides guidance for reducing variability in cell-based assays that measure the cytotoxic effects of Ifosfamide's active metabolites.
Issue 1: High Well-to-Well Variability
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before plating. Use calibrated pipettes and a consistent pipetting technique.[22] |
| Edge Effects | Avoid using the outer wells of the microplate, or fill them with sterile media or PBS to create a more uniform environment. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, as it can significantly affect cell health and assay results.[23] |
Issue 2: Poor Assay Reproducibility Between Experiments
| Potential Cause | Recommended Solution |
| High Passage Number of Cells | Use cells with a low and consistent passage number, as extensive passaging can lead to phenotypic drift.[24] |
| Inconsistent Cell Culture Conditions | Standardize all cell culture parameters, including media composition, serum lot, incubation time, and cell density.[24] |
| Reagent Variability | Use reagents from the same lot for the duration of a study whenever possible. Qualify new lots of critical reagents. |
| "Thaw-and-Use" Approach | For large-scale screening, consider creating a large, quality-controlled frozen stock of cells. Thaw a new vial for each experiment to eliminate variability from continuous culturing.[24] |
Quantitative Data Summary
The performance of bioanalytical methods is assessed through various validation parameters. Below is a summary of typical performance metrics for LC-MS/MS methods for Ifosfamide quantification. Note that direct comparisons can be challenging as these values are from different studies conducted under varying conditions.[7]
Table 1: Example Performance of an LC-MS/MS Method for Ifosfamide [7]
| Validation Parameter | Performance Metric |
| Linearity Range | 0.2 - 4.0 µg/L |
| Lower Limit of Quantification (LLOQ) | 0.2 µg/L |
| Intra-day Precision (%RSD) | < 11.2% |
| Inter-day Precision (%RSD) | < 11.2% |
| Accuracy | 88.8 - 108.5% |
Experimental Protocols
Protocol 1: Quantification of Ifosfamide in Plasma using LC-MS/MS
This protocol provides a general workflow for the quantification of Ifosfamide in plasma samples.
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing a known concentration of the internal standard (e.g., Ifosfamide-d4).[15]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[15]
-
Carefully transfer the supernatant to a clean tube or HPLC vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.[15]
-
-
LC-MS/MS Analysis:
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
-
Chromatographic separation is typically achieved on a C18 reversed-phase column.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for Ifosfamide and the internal standard.
-
Protocol 2: In Vitro Metabolism of Ifosfamide using Liver Microsomes
This protocol is for assessing the metabolic rate of Ifosfamide in an in vitro system.
-
Incubation Preparation:
-
Prepare a reaction mixture containing liver microsomes, NADPH regenerating system, and buffer in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Reaction Initiation and Termination:
-
Sample Processing and Analysis:
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis to quantify the remaining Ifosfamide and the formation of its metabolites.[15]
-
Visualizations
Ifosfamide Metabolic Pathway
Caption: Metabolic activation pathway of the prodrug Ifosfamide.
General Workflow for Bioanalytical Method Troubleshooting
Caption: A logical workflow for troubleshooting variability in bioassays.
References
- 1. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Ifosamide? [synapse.patsnap.com]
- 5. Ifosfamide clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The analysis of ifosfamide and its metabolites (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Ifosfamide Assay Analyzed with HPLC – AppNote [mtc-usa.com]
- 10. eclinpath.com [eclinpath.com]
- 11. selectscience.net [selectscience.net]
- 12. Understanding Preanalytical Variables and their Effects on Clinical Biomarkers of Oncology and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mt.com [mt.com]
- 14. resolian.com [resolian.com]
- 15. benchchem.com [benchchem.com]
- 16. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 17. maxisci.com [maxisci.com]
- 18. lcms.cz [lcms.cz]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. HPLC Troubleshooting Guide [scioninstruments.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis (copy) [labroots.com]
- 24. promegaconnections.com [promegaconnections.com]
Validation & Comparative
A Comparative Guide to the In Vitro Efficacy of Perfosfamide and Mafosfamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of two key cyclophosphamide analogs, perfosfamide and mafosfamide. Both are active metabolites or pre-activated forms of the widely used anticancer drugs ifosfamide and cyclophosphamide, respectively. Their direct activity in vitro makes them valuable tools for cancer research, bypassing the need for metabolic activation by liver enzymes. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to aid in the selection and application of these compounds in a research setting.
Quantitative Comparison of In Vitro Cytotoxicity
| Compound | Cell Line/Tumor Type | Assay | IC50/ID50 | Citation |
| This compound (as 4-hydroxyifosfamide) | MX1 (Human Tumor) | MTT Assay | 10.8 µM | |
| S117 (Human Tumor) | MTT Assay | 25.0 µM | ||
| Mafosfamide | 107 Human Tumors (Median) | Human Tumor Clonogenic Assay | 5.7 x 10⁻⁵ M (57 µM) | [1] |
| Precursor-B ALL | In Vitro Colony Assay | Mean IC50: 29.2 µg/mL | [2] |
A study comparing 4-hydroperoxyifosfamide (a precursor of this compound) and 4-hydroperoxycyclophosphamide (a precursor of the same active metabolite as mafosfamide) found that 4-hydroperoxycyclophosphamide was more cytotoxic against MOLT-4 and ML-1 leukemia cell lines.[3] Another study on lymphocyte proliferation indicated that a three-fold higher concentration of activated ifosfamide was required to achieve a comparable inhibitory effect to mafosfamide, suggesting mafosfamide may be more potent in this context.[4]
Mechanism of Action and Signaling Pathways
This compound and mafosfamide are both DNA alkylating agents. Their primary mechanism of action involves the formation of covalent bonds with DNA, leading to the formation of DNA cross-links. This damage disrupts DNA replication and transcription, triggering cell cycle arrest and ultimately leading to programmed cell death (apoptosis).
The activation of these compounds and their subsequent effects on cellular pathways are illustrated below.
Caption: Activation of this compound and Mafosfamide leading to DNA damage and apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of in vitro drug efficacy. Below are protocols for key experiments used to evaluate the cytotoxic and apoptotic effects of this compound and mafosfamide.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for determining cell viability using the MTT assay.
Detailed Steps:
-
Cell Culture: Maintain the desired cancer cell line in the appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Drug Preparation: Prepare a stock solution of this compound or mafosfamide in a suitable solvent (e.g., DMSO or culture medium). Create a series of dilutions to treat the cells with a range of concentrations.
-
Drug Treatment: Replace the culture medium in the wells with medium containing the different drug concentrations. Include a vehicle control (solvent only).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for quantifying apoptosis using Annexin V and Propidium Iodide staining.
Detailed Steps:
-
Cell Treatment: Culture cells in 6-well plates and treat them with this compound or mafosfamide at a concentration around their respective IC50 values for a predetermined time.
-
Cell Harvesting: Collect both the floating and adherent cells. Adherent cells can be detached using trypsin.
-
Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Detailed Steps:
-
Cell Treatment: Treat cells with this compound or mafosfamide for the desired time.
-
Cell Harvesting: Harvest the cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cells in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Both this compound and mafosfamide are potent inducers of cell death in cancer cells in vitro, acting through the well-established mechanism of DNA alkylation. While direct comparative data is limited, the available evidence suggests that mafosfamide may exhibit greater potency in some cellular contexts. The choice between these two agents for in vitro studies may depend on the specific research question, the cell lines being investigated, and the desired kinetics of the active compound. The experimental protocols provided in this guide offer a standardized framework for generating robust and comparable data to further elucidate the in vitro efficacy of these important research compounds.
References
- 1. Comparative in vitro cytotoxicity of cyclophosphamide, its major active metabolites and the new oxazaphosphorine ASTA Z 7557 (INN mafosfamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of cyclophosphamide on Fas-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of In Vitro Antileukemic Activity of 4-Hydroperoxyifosfamide and 4-Hydroperoxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Cytotoxicity Analysis: Perfosfamide vs. Cyclophosphamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cytotoxicity of perfosfamide and its parent compound, cyclophosphamide. Both are oxazaphosphorine alkylating agents crucial to many chemotherapy regimens. Their cytotoxic efficacy hinges on metabolic activation to produce DNA-damaging metabolites. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying molecular pathways to aid in research and development.
Executive Summary
This compound, a pre-activated derivative of cyclophosphamide, generally exhibits greater in vitro cytotoxicity. As 4-hydroperoxycyclophosphamide, this compound circumvents the need for initial hepatic cytochrome P450 activation, leading to a more direct and potent effect in cell-based assays. In contrast, cyclophosphamide's cytotoxicity in vitro is dependent on the presence of a metabolic activation system, such as a liver S9 fraction. The primary mechanism for both compounds involves the generation of phosphoramide mustard, which induces DNA cross-linking and triggers apoptosis through the DNA Damage Response (DDR) pathway.
Quantitative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound (as 4-hydroperoxycyclophosphamide) and cyclophosphamide across various cancer cell lines. It is important to note that direct comparisons are challenging due to variations in experimental conditions, particularly the methods of metabolic activation for cyclophosphamide.
Table 1: IC50 Values of this compound (4-Hydroperoxycyclophosphamide)
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) | Reference |
| MOLT-4 | Acute lymphoblastic leukemia | Not Specified | Less cytotoxic than 4-OOH-IF | [1] |
| ML-1 | Acute myeloblastic leukemia | Not Specified | Less cytotoxic than 4-OOH-IF | [1] |
| EMT-6 | Mammary carcinoma | Not Specified | More potent than cyclophosphamide | [2] |
| 13762 | Mammary carcinoma | Not Specified | More potent than cyclophosphamide | [2] |
Table 2: IC50 Values of Cyclophosphamide
| Cell Line | Cancer Type | Metabolic Activation | Assay Duration | IC50 (µM) | Reference |
| Various | Various | S9 Fraction | Not Specified | Generally higher than activated forms | [3] |
| Murine Lymphocytes | N/A | S9 Mix | Not Specified | ED50 of 6.7-8.1 µg/ml |
Experimental Protocols
In Vitro Cytotoxicity Assay with S9 Metabolic Activation
This protocol is essential for evaluating the cytotoxicity of prodrugs like cyclophosphamide that require metabolic activation.
-
Cell Culture:
-
Cancer cell lines are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.
-
Cells are cultured in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.[3]
-
-
Preparation of S9 Mix:
-
A commercially available rat liver S9 fraction is used as the source of metabolic enzymes.
-
The S9 mix is prepared fresh and typically includes the S9 fraction, a NADP-regenerating system (e.g., isocitrate dehydrogenase and isocitrate), and a suitable buffer.[3]
-
-
Drug Treatment:
-
Cyclophosphamide is dissolved in a suitable solvent (e.g., DMSO or culture medium) to create a stock solution.
-
A series of dilutions are prepared from the stock solution.
-
The drug dilutions are mixed with the S9 mix and then added to the cells.
-
Control wells include cells with medium only, cells with S9 mix only, and cells with the drug but without the S9 mix.[3]
-
-
Cytotoxicity Assessment (MTT Assay):
-
Following the incubation period (typically 24-72 hours), an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plates are incubated for an additional 2-4 hours to allow viable cells to metabolize the MTT into formazan crystals.
-
The supernatant is removed, and a solvent like DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured on a microplate reader at approximately 570 nm.
-
Cell viability is calculated relative to the untreated control, and the IC50 value is determined from the dose-response curve.[3]
-
Signaling Pathways and Mechanisms
The cytotoxic effects of both this compound and cyclophosphamide are mediated through the induction of DNA damage, which activates a cascade of intracellular signaling pathways, primarily the DNA Damage Response (DDR) pathway, leading to apoptosis.
Metabolic Activation Pathway
Both compounds must be converted to their active metabolites to exert their cytotoxic effects. This compound, being pre-activated, has a more direct route.
Caption: Metabolic activation of Cyclophosphamide and this compound.
DNA Damage Response and Apoptosis Pathway
The primary cytotoxic metabolite, phosphoramide mustard, is a bifunctional alkylating agent that forms inter- and intra-strand DNA cross-links. This damage triggers the DNA Damage Response (DDR) pathway.
References
- 1. Comparison of In Vitro Antileukemic Activity of 4-Hydroperoxyifosfamide and 4-Hydroperoxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor efficacy and pharmacokinetic analysis of 4-hydroperoxycyclophosphamide in comparison with cyclophosphamide +/- hepatic enzyme effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Perfosfamide's Anticancer Efficacy: A Comparative Guide Across Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer effects of Perfosfamide and its analogues, focusing on their performance in various preclinical cancer models. This compound, an oxazaphosphorine cyclophosphamide analogue, and its active metabolites are potent DNA alkylating agents used in cancer chemotherapy. This document summarizes key experimental data, details methodologies for crucial experiments, and visualizes the underlying molecular pathways and experimental workflows to offer a comprehensive resource for researchers in oncology and drug development.
Understanding this compound and its Analogues
This compound is closely related to cyclophosphamide and ifosfamide, all of which are prodrugs requiring metabolic activation to exert their cytotoxic effects. The primary active metabolite responsible for their anticancer activity is a mustard derivative, such as phosphoramide mustard, which alkylates DNA, leading to strand breaks and apoptosis. Palifosfamide is a stabilized active metabolite of ifosfamide that does not require hepatic activation, potentially offering a more consistent therapeutic effect. Mafosfamide is another analogue of cyclophosphamide that is active without the need for metabolic activation.
Data Presentation: In Vitro Cytotoxicity
The in vitro cytotoxicity of this compound and its analogues has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Citation |
| Palifosfamide lysine | Various Sarcoma Cell Lines | Sarcoma | 0.5 - 1.5 | [1][2] |
| OS222 | Osteosarcoma | 7 | [1][2] | |
| 4-Hydroperoxy-CPA | 107 Human Tumor Cell Lines | Various | Median ID50 = 5.7 x 10-5 M | [3] |
| Phosphoramide mustard | Rat Granulosa Cells | Ovarian | 3 - 6 µM (reduces viability) | [4] |
Note: 4-Hydroperoxy-CPA is a pre-activated form of cyclophosphamide.
Data Presentation: In Vivo Antitumor Efficacy
Preclinical in vivo studies using tumor xenograft models in mice are crucial for evaluating the therapeutic potential of anticancer agents. These studies provide insights into a compound's ability to inhibit tumor growth in a living organism.
| Compound | Tumor Model | Cancer Type | Key Findings | Citation |
| Palifosfamide lysine | OS31, OS33, and RMS xenografts | Osteosarcoma, Rhabdomyosarcoma | Significant tumor growth inhibition and increased event-free survival. Active against cyclophosphamide-resistant osteosarcoma xenograft. | [1][2] |
| Stabilized Palifosfamide | MX-1 mammary tumor xenografts | Breast Cancer | >80% tumor growth suppression with 17% complete responses. | [5] |
| P388-1 leukemia | Leukemia | Increased median survival by 9 days over controls. | [5] | |
| Palifosfamide + Doxorubicin | Soft Tissue Sarcoma Xenografts | Soft Tissue Sarcoma | Marked synergistic efficacy. | [6] |
| Palifosfamide + Etoposide + Carboplatin | Small Cell Lung Cancer Xenografts | Small Cell Lung Cancer | Promising clinical activity. | [7] |
Signaling Pathways and Mechanism of Action
The primary mechanism of action for this compound and its analogues is the alkylation of DNA by their active metabolites, predominantly phosphoramide mustard. This leads to the formation of DNA adducts, particularly at the N7 position of guanine, causing inter- and intrastrand cross-links.[8][9] This DNA damage triggers a cellular stress response, activating downstream signaling pathways that ultimately lead to apoptosis (programmed cell death).
Experimental Workflows
Standardized and reproducible experimental workflows are essential for the cross-validation of anticancer effects. Below is a generalized workflow for in vitro and in vivo evaluation.
References
- 1. Preclinical activity of palifosfamide lysine (ZIO-201) in pediatric sarcomas including oxazaphosphorine-resistant osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative in vitro cytotoxicity of cyclophosphamide, its major active metabolites and the new oxazaphosphorine ASTA Z 7557 (INN mafosfamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Anticancer activity of stabilized palifosfamide in vivo: schedule effects, oral bioavailability, and enhanced activity with docetaxel and doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor efficacy of seventeen anticancer drugs in human breast cancer xenograft (MX-1) transplanted in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphoramide mustard exposure induces DNA adduct formation and the DNA damage repair response in rat ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Covalent DNA-Protein Cross-linking by Phosphoramide Mustard and Nornitrogen Mustard in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
Perfosfamide Efficacy in Cisplatin-Resistant Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of cisplatin resistance remains a significant hurdle in the effective treatment of various cancers. This guide provides a comparative analysis of perfosfamide's efficacy, particularly focusing on its performance in cisplatin-resistant cell lines. By examining available preclinical data, this document aims to offer an objective resource for researchers and professionals in the field of oncology drug development.
Introduction to this compound and Cisplatin Resistance
Cisplatin is a cornerstone of chemotherapy for numerous solid tumors, exerting its cytotoxic effects primarily through the formation of DNA adducts, which trigger apoptosis. However, cancer cells can develop resistance to cisplatin through various mechanisms, including reduced intracellular drug accumulation, increased detoxification by molecules like glutathione, enhanced DNA repair pathways, and diminished apoptotic responses.
This compound, an active metabolite of the alkylating agent ifosfamide, is investigated for its potential to overcome cisplatin resistance. As a pre-activated form of ifosfamide, this compound does not require hepatic cytochrome P450 activation, allowing for direct cytotoxic activity in vitro. Its mechanism of action also involves DNA alkylation, leading to the formation of DNA cross-links and subsequent cell death. The critical question for researchers is whether this activity is retained or even enhanced in cancer cells that have developed resistance to platinum-based agents.
Comparative Cytotoxicity in a Cisplatin-Resistant Ovarian Cancer Model
To quantitatively assess the efficacy of this compound and its related metabolites in a cisplatin-resistant context, we will refer to data from studies utilizing the well-established A2780 human ovarian cancer cell line and its cisplatin-resistant counterpart, A2780/CP70. While direct comparative studies on "this compound" are limited in publicly available literature, we can infer its potential by examining the activity of its parent compound, ifosfamide, and its key active metabolites.
Table 1: Comparative IC50 Values in A2780 and A2780/CP70 Cell Lines
| Compound | Cell Line | IC50 (µM) | Resistance Factor (RF) |
| Cisplatin | A2780 (Sensitive) | ~1-5 | - |
| A2780/CP70 (Resistant) | ~10-50 | ~5-15 | |
| 4-Hydroxyifosfamide | A2780 (Sensitive) | Data not available | Data not available |
| A2780/CP70 (Resistant) | Data not available | Data not available | |
| Isophosphoramide Mustard | A2780 (Sensitive) | Data not available | Data not available |
| A2780/CP70 (Resistant) | Data not available | Data not available |
The lack of direct comparative data for ifosfamide's active metabolites in this specific cisplatin-resistant model highlights a significant gap in the current preclinical research landscape. However, studies on other cancer cell lines provide some insight into the cytotoxic potential of these metabolites.
Table 2: Cytotoxicity of Ifosfamide Metabolites in Other Cancer Cell Lines
| Metabolite | Cell Line | Cancer Type | IC50 (µM) |
| 4-Hydroxyifosfamide | MX1 | Melanoma | 10.8 |
| S117 | Sarcoma | 25.0 | |
| Chloroacetaldehyde | MX1 | Melanoma | 8.6 |
| S117 | Sarcoma | 15.3 |
This data indicates that the active metabolites of ifosfamide are cytotoxic to cancer cells in the micromolar range. Further investigation is required to determine their efficacy specifically in cisplatin-resistant phenotypes.
Experimental Protocols
The determination of cytotoxic efficacy relies on robust and standardized experimental protocols. The following section details the methodology for a key experiment used to generate the type of data presented above.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cisplatin-sensitive (e.g., A2780) and -resistant (e.g., A2780/CP70) cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound, Cisplatin, and other test compounds
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested during their logarithmic growth phase and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Plates are incubated for 24 hours to allow for cell attachment.
-
Drug Treatment: A series of dilutions of the test compounds (this compound, Cisplatin) are prepared in complete culture medium. The culture medium from the wells is replaced with the medium containing the various drug concentrations. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the highest drug dose.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, the drug-containing medium is removed, and MTT solution diluted in serum-free medium is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the MTT tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Data Analysis: The absorbance values are corrected by subtracting the background absorbance of the medium-only wells. Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways involved in cisplatin resistance and how this compound might circumvent them is crucial for rational drug development.
Cisplatin Resistance Mechanisms
Cisplatin resistance is a multifactorial phenomenon. The following diagram illustrates some of the key cellular changes that contribute to this resistance.
Caption: Key mechanisms of cisplatin resistance in cancer cells.
This compound's Potential to Overcome Resistance
This compound, as an alkylating agent, induces a different spectrum of DNA lesions compared to cisplatin. While both can form DNA cross-links, the specific adducts and their recognition by the DNA repair machinery may differ. This difference could potentially lead to retained efficacy in cells with enhanced repair mechanisms for cisplatin-induced adducts.
The following workflow outlines the proposed mechanism of action for this compound and its potential advantage in the context of cisplatin resistance.
Caption: Proposed workflow of this compound in overcoming cisplatin resistance.
Conclusion and Future Directions
While the direct comparative efficacy of this compound in well-characterized cisplatin-resistant cell lines requires further investigation, the existing data on its active metabolites suggest a cytotoxic potential that warrants exploration. The key to overcoming cisplatin resistance lies in understanding the specific molecular vulnerabilities of resistant tumors. Future research should focus on:
-
Direct Comparative Studies: Performing head-to-head in vitro studies of this compound, its active metabolites, and cisplatin in a panel of cisplatin-sensitive and -resistant cell lines from various cancer types.
-
Mechanism of Action Studies: Elucidating the precise DNA adducts formed by this compound and how they are recognized and processed by the DNA repair machinery in cisplatin-resistant cells.
-
Combination Therapies: Investigating synergistic combinations of this compound with other agents that target distinct resistance pathways.
By addressing these research gaps, the scientific community can better define the potential role of this compound and other novel alkylating agents in the treatment of cisplatin-resistant cancers.
Head-to-Head Comparison: Perfosfamide vs. Ifosfamide in Preclinical Oncology
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Oxazaphosphorine Alkylating Agents
This guide provides a comprehensive, data-driven comparison of Perfosfamide and Ifosfamide, two structurally related oxazaphosphorine alkylating agents. While Ifosfamide is a clinically established anticancer drug, this compound (also known as 4-hydroperoxycyclophosphamide) remained an investigational agent that did not achieve market approval. This comparison delves into their fundamental mechanisms of action, preclinical efficacy, and the experimental data that defined their distinct profiles.
Executive Summary
Both this compound and Ifosfamide are prodrugs that, upon activation, exert their cytotoxic effects through DNA alkylation, leading to apoptosis. Preclinical studies reveal significant differences in their potency and metabolic activation pathways. This compound, as a pre-activated derivative of cyclophosphamide, demonstrates potent antitumor activity in vitro and in vivo without the need for hepatic microsomal activation. In contrast, Ifosfamide requires cytochrome P450-mediated metabolism to become active. This fundamental difference in activation underpins their varying efficacy and toxicity profiles observed in preclinical models.
Chemical Structures and Mechanism of Action
This compound and Ifosfamide are both nitrogen mustard compounds belonging to the oxazaphosphorine class.[1] Their cytotoxic effects are mediated by their active metabolites, which are highly reactive alkylating agents.
This compound (4-hydroperoxycyclophosphamide) is a synthetic, pre-activated analog of cyclophosphamide.[2] It spontaneously decomposes in aqueous solution to form 4-hydroxycyclophosphamide, which in turn yields the ultimate alkylating species, phosphoramide mustard, and a byproduct, acrolein.[3]
Ifosfamide , on the other hand, is a prodrug that requires enzymatic activation in the liver by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6.[4] This metabolic process generates the active metabolite, isophosphoramide mustard, as well as the toxic byproducts acrolein and chloroacetaldehyde.[5][6]
The active mustards of both compounds alkylate DNA, primarily at the N7 position of guanine residues. This leads to the formation of DNA interstrand and intrastrand cross-links, which inhibit DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[4][7][8]
Figure 1: Comparative Metabolic Activation and Mechanism of Action.
In Vitro Antileukemic Activity
A head-to-head in vitro study compared the antileukemic activity of 4-hydroperoxyifosfamide (an activated form of Ifosfamide) and 4-hydroperoxycyclophosphamide (this compound) on human acute lymphoblastic leukemia (MOLT-4) and human acute myeloblastic leukemia (ML-1) cell lines.[9]
The results indicated that This compound (4-hydroperoxycyclophosphamide) was more cytotoxic against both leukemia cell lines compared to the activated form of Ifosfamide .[9] MOLT-4 cells were found to be more sensitive to both agents than ML-1 cells.[9] The study concluded that the differing antileukemic activities are associated with their potential to trigger regulated cell death.[9]
Table 1: In Vitro Cytotoxicity of this compound vs. Activated Ifosfamide
| Cell Line | Drug | Endpoint | Result |
| MOLT-4 | 4-hydroperoxycyclophosphamide (this compound) | Cell Viability, Apoptosis, Necrosis | Higher reduction in cell viability and induction of cell death compared to 4-hydroperoxyifosfamide. |
| 4-hydroperoxyifosfamide | Cell Viability, Apoptosis, Necrosis | Less cytotoxic than 4-hydroperoxycyclophosphamide. | |
| ML-1 | 4-hydroperoxycyclophosphamide (this compound) | Cell Viability, Apoptosis, Necrosis | Higher reduction in cell viability and induction of cell death compared to 4-hydroperoxyifosfamide. |
| 4-hydroperoxyifosfamide | Cell Viability, Apoptosis, Necrosis | Less cytotoxic than 4-hydroperoxycyclophosphamide. |
Experimental Protocol: In Vitro Cytotoxicity Assays
-
Cell Lines: Human acute lymphoblastic leukemia (MOLT-4) and human acute myeloblastic leukemia (ML-1) cells were used.[9]
-
Cell Culture: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.[10]
-
Drug Preparation: 4-hydroperoxycyclophosphamide (this compound) and 4-hydroperoxyifosfamide were dissolved in sterile phosphate-buffered saline (PBS) immediately before use.
-
Cytotoxicity Assessment:
-
Cell Viability: Assessed using the fluorescein diacetate (FDA) and propidium iodide (PI) staining method via flow cytometry.[9]
-
Apoptosis and Necrosis: Determined by Annexin V-FITC and PI double staining followed by flow cytometry analysis.[9][11]
-
Caspase Activity: Caspase-3, -8, and -9 activation was measured using specific fluorescent substrates and flow cytometry.[9]
-
Mitochondrial Membrane Potential (MMP): Changes in MMP were evaluated using a lipophilic cationic dye and flow cytometry.[9]
-
-
Experimental Workflow:
Figure 2: Workflow for In Vitro Cytotoxicity Experiments.
In Vivo Antitumor Efficacy
A preclinical study compared the systemic antitumor efficacy of this compound (4-hydroperoxycyclophosphamide) with Ifosfamide and cyclophosphamide in mice bearing EMT-6 mammary carcinoma and rats bearing 13762 mammary carcinoma.
The study found that This compound was a more potent tumor cell killing agent than Ifosfamide in the EMT-6 tumor model. Notably, there were no significant differences in bone marrow toxicity among the three drugs.
Table 2: In Vivo Antitumor Efficacy in EMT-6 Mammary Carcinoma Model
| Drug | Dose | Schedule | Tumor Growth Delay (days) |
| This compound | 90 mg/kg | Days 7, 9, 11 | 11.5 |
| Ifosfamide | 150 mg/kg | Days 7, 9, 11 | 7.1 |
| Cyclophosphamide | 150 mg/kg | Days 7, 9, 11 | 10.4 |
Experimental Protocol: In Vivo Tumor Growth Delay Assay
-
Animal Models:
-
BALB/c mice bearing EMT-6 mammary carcinoma.[12]
-
Fischer 344 rats bearing 13762 mammary carcinoma.
-
-
Tumor Implantation: EMT-6 cells were implanted subcutaneously into the flank of the mice.[13]
-
Drug Administration: Drugs were administered intraperitoneally (i.p.) according to the specified dose and schedule.
-
Tumor Measurement: Tumor dimensions (length and width) were measured regularly with calipers, and tumor volume was calculated using the formula: Volume = 0.5 x (length) x (width)^2.[14]
-
Endpoint: Tumor growth delay was determined as the difference in the time required for tumors in the treated group to reach a predetermined size compared to the control group.[8]
-
Toxicity Assessment: Bone marrow toxicity was assessed by monitoring white blood cell counts.
Figure 3: Workflow for In Vivo Tumor Growth Delay Experiments.
Signaling Pathways
The primary signaling pathway initiated by both this compound and Ifosfamide is the DNA damage response (DDR). The formation of DNA cross-links activates a cascade of signaling events that ultimately lead to apoptosis.
Upon DNA damage, sensor proteins recognize the lesions and activate transducer kinases such as ATM and ATR. These kinases then phosphorylate a host of downstream effector proteins, including p53 and CHK1/CHK2, which orchestrate cell cycle arrest to allow time for DNA repair. If the damage is too extensive to be repaired, the apoptotic pathway is initiated.[15]
This involves the activation of the caspase cascade. Both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways can be involved. For oxazaphosphorines, the intrinsic pathway is considered predominant, involving the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and the executioner caspase-3.[15][16] Studies have shown that Ifosfamide treatment leads to the activation of caspases-3, -8, and -9.[15][16] this compound has also been shown to induce apoptosis through a caspase-independent pathway involving the release of apoptosis-inducing factor (AIF) from the mitochondria.[7]
References
- 1. iacuc.wsu.edu [iacuc.wsu.edu]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. ClinPGx [clinpgx.org]
- 4. Cyclophosphamide stimulates endoplasmic reticulum stress and induces apoptotic cell death in human glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Article - Standard on Tumor Productio... [policies.unc.edu]
- 6. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 4-hydroperoxy-cyclophosphamide mediates caspase-independent T-cell apoptosis involving oxidative stress-induced nuclear relocation of mitochondrial apoptogenic factors AIF and EndoG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aminer.org [aminer.org]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Induction of DNA breaks and apoptosis in crosslink-hypersensitive V79 cells by the cytostatic drug β-D-glucosyl-ifosfamide mustard - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the In Vivo Landscape of Oxazaphosphorine Anti-Tumor Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo anti-tumor activity of key oxazaphosphorine compounds. While the initial focus was on Perfosfamide, a comprehensive literature search revealed a scarcity of in vivo data for this specific agent, which was an experimental drug candidate that did not achieve market approval. Therefore, this guide pivots to a detailed comparison of the clinically established and structurally related compounds, Ifosfamide and Cyclophosphamide, for which a wealth of in vivo efficacy data exists.
Comparative Efficacy in Preclinical Models
The in vivo anti-tumor efficacy of Ifosfamide and Cyclophosphamide has been evaluated in numerous preclinical studies, primarily utilizing xenograft models in immunocompromised mice. These studies provide crucial data on the ability of these agents to inhibit tumor growth in a living system.
A preclinical phase II study in thymus aplastic nude mice assessed the effects of Ifosfamide on 43 human tumor xenografts. Of these, 15 (36%) showed regression, including 4 out of 5 breast cancers, 1 out of 3 colon cancers, 1 out of 1 gastric cancer, 2 out of 7 non-small-cell lung cancers, 3 out of 4 small-cell lung cancers, 1 out of 2 sarcomas, and 3 out of 3 testicular cancers[1]. In a direct comparison within this study involving 30 human tumor xenografts, Ifosfamide induced tumor regression or remission in 43% of the xenografts, whereas Cyclophosphamide did so in 33%[1].
It is important to note that direct head-to-head comparative studies with extensive quantitative in vivo data for these compounds are limited in publicly available literature, and data from different experiments should be interpreted with caution[2].
| Drug | Tumor Model | Dosing Regimen | Efficacy Metric | Result | Citation |
| Ifosfamide | Human Tumor Xenografts (n=43) | 130 mg/kg/day (s.c.), days 1-3 & 15-17 | Tumor Regression | 36% of tumors showed regression | [1] |
| Ifosfamide | Human Tumor Xenografts (n=30) | Not specified | Tumor Regression/Remission | 43% response rate | [1] |
| Cyclophosphamide | Human Tumor Xenografts (n=30) | 200 mg/kg/day (i.p.), days 1 & 15 | Tumor Regression/Remission | 33% response rate | [1] |
| Cyclophosphamide | L1210 Leukemia | 100 mg/kg (i.p.) on day +8 | % Cured Mice | 5% (single agent) | [2] |
| Cyclophosphamide | L1210 Leukemia | 200 mg/kg (i.p.) on Day 5 | Mean Lifespan | Significant increase vs. control | [2] |
| Cyclophosphamide | Methylnitrosourea-induced rat mammary carcinoma (Clone B) | 62.6 mg/kg or 41.8 mg/kg once weekly for 3 weeks | Tumor Volume | Diminished tumor volume | [3] |
Mechanism of Action: DNA Alkylation and Apoptosis Induction
Both Ifosfamide and Cyclophosphamide are prodrugs that require metabolic activation in the liver by cytochrome P450 enzymes to exert their cytotoxic effects[4]. Their primary mechanism of action involves the alkylation of DNA, which ultimately leads to cell death[2][4].
The active metabolites of these drugs, primarily phosphoramide mustard, are DNA-alkylating agents[4][5]. They form covalent bonds with DNA, leading to the formation of intra- and inter-strand cross-links[6]. This DNA damage inhibits DNA replication and transcription, triggering cell cycle arrest and inducing apoptosis (programmed cell death)[4][6][7]. The bifunctional alkylation of DNA is considered the main mechanism of their anticancer effect[6].
Signaling pathway of Ifosfamide and Cyclophosphamide.
Experimental Protocols for In Vivo Evaluation
The validation of anti-tumor activity in vivo requires well-defined and reproducible experimental protocols. Below is a representative methodology for evaluating the efficacy of oxazaphosphorine compounds in murine tumor models.
1. Animal Models and Tumor Implantation:
-
Animals: Immunocompromised mice (e.g., nude, SCID) are commonly used for xenograft studies to prevent rejection of human tumor cells[1].
-
Tumor Cells: Human cancer cell lines are cultured and then implanted into the mice, typically subcutaneously or orthotopically.
-
Tumor Establishment: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the initiation of treatment.
2. Drug Preparation and Administration:
-
Formulation: The drug is typically dissolved in a sterile vehicle suitable for injection (e.g., saline).
-
Dosing and Schedule: The maximum tolerated dose (MTD) is often determined in preliminary studies[1]. Dosing can be administered through various routes, including intraperitoneal (i.p.) or subcutaneous (s.c.) injections, on a defined schedule (e.g., daily, weekly)[1][2].
3. Efficacy Evaluation:
-
Tumor Growth Inhibition: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²) / 2 is commonly used.
-
Survival: The lifespan of the treated mice is monitored and compared to a control group. The percent increase in lifespan (% ILS) is a common metric[2].
-
Tumor Regression: A decrease in tumor size is monitored as an indicator of treatment efficacy[2].
4. Toxicity Assessment:
-
Body Weight: Animal body weight is monitored as a general indicator of health and drug toxicity.
-
Clinical Observations: Animals are observed for any signs of distress or adverse effects.
-
Hematological Analysis: Complete blood counts (CBC) can be performed to assess myelosuppression.
Workflow for in vivo comparison of anti-tumor agents.
Conclusion
While this compound's clinical development did not proceed, its structural relatives, Ifosfamide and Cyclophosphamide, remain important tools in cancer chemotherapy. The available in vivo data, though not always from direct head-to-head comparisons, suggest that Ifosfamide may have a higher response rate in certain tumor types compared to Cyclophosphamide[1]. Both compounds operate through a well-established mechanism of DNA alkylation, leading to tumor cell death. The standardized in vivo experimental protocols outlined in this guide are essential for the continued evaluation and development of novel anti-cancer agents. Researchers should continue to pursue direct comparative studies to better delineate the relative efficacy and toxicity of these and other emerging anti-tumor compounds.
References
- 1. Preclinical phase II study of ifosfamide in human tumour xenografts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Different effects of cyclophosphamide in vivo and phosphamide mustard in vitro on two cell clones of chemically induced mammary carcinoma of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. irispublishers.com [irispublishers.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancerresearchuk.org [cancerresearchuk.org]
Comparative Gene Expression Analysis Following Perfosfamide Treatment: An Analog-Based In-Depth Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of gene expression changes following treatment with cyclophosphamide analogs, offering insights into the potential molecular impacts of Perfosfamide. Due to the limited direct research on this compound, this guide leverages extensive data from its close structural and functional relatives, cyclophosphamide and ifosfamide, to provide a robust predictive analysis.
Introduction
This compound is an alkylating agent belonging to the oxazaphosphorine class of compounds, which are renowned for their cytotoxic effects in cancer therapy. These agents function as prodrugs, requiring metabolic activation, primarily by cytochrome P450 enzymes in the liver, to exert their therapeutic effects. The active metabolites of these compounds, such as isophosphoramide mustard, induce cytotoxicity by alkylating DNA, leading to the formation of DNA cross-links. This damage disrupts essential cellular processes like DNA replication and transcription, ultimately triggering apoptosis in rapidly dividing cancer cells.[1][2] Understanding the downstream effects on gene expression is crucial for elucidating the complete mechanism of action, identifying biomarkers of response and resistance, and developing more effective therapeutic strategies.[3]
This guide synthesizes findings from multiple studies on cyclophosphamide and ifosfamide to present a comparative overview of their impact on the transcriptome.
Experimental Protocols
The data presented in this guide are derived from various studies investigating the gene expression profiles induced by cyclophosphamide and ifosfamide. The following is a generalized summary of the methodologies employed in these key studies.
| Parameter | Cyclophosphamide Study Example | Ifosfamide Study Context |
| Biological System | Patients undergoing hematopoietic stem cell transplantation[4][5][6] | In vitro studies using MDCK cells[2] |
| Treatment | Conditioning regimen prior to transplantation[4][5][6] | Not specified[2] |
| Exposure Time | 2 days[4][5][6] | Not specified[2] |
| Gene Expression Analysis | Gene expression profiling[4][5][6] | Not specified[2] |
| Control Group | Pre-treatment samples[4] | Not specified[2] |
A generalized workflow for such comparative transcriptomic studies is illustrated below. This process typically begins with the exposure of biological samples (cell lines or patient samples) to the respective chemical agents, followed by RNA extraction and high-throughput sequencing or microarray analysis. The resulting data undergoes rigorous bioinformatic processing to identify differentially expressed genes and altered biological pathways.
Comparative Gene Expression Data
Treatment with both cyclophosphamide and ifosfamide induces significant alterations in gene expression, reflecting the cellular response to DNA damage. However, the specific genes and the magnitude of their dysregulation can differ, highlighting agent-specific cellular responses.
Cyclophosphamide-Induced Gene Expression Changes
In patients treated with high doses of cyclophosphamide, a significant number of genes were found to be differentially expressed.[4] A study identified 299 genes as being specific to cyclophosphamide treatment, which were categorized into four clusters: highly down-regulated, highly up-regulated, early up-regulated but later normalized, and moderately up-regulated genes.[4][5][6]
Table 1: Key Gene Expression Changes Induced by Cyclophosphamide [4][5][6]
| Regulation | Gene/Gene Family | Biological Process |
| Down-regulated | CD3, CD28, CTLA4, MHC II, PRF1, GZMB, IL-2R | Immune/autoimmune activation, graft rejection |
| Up-regulated | IL1R2, IL18R1, FLT3 | Immune-related receptors |
Notably, the expression of ANGPTL1 and c-JUN genes remained high and was independent of cyclophosphamide treatment, which is in contrast to the effects of several other alkylating agents that do influence c-JUN expression.[4][5]
Ifosfamide-Induced Gene Expression Changes
Ifosfamide (IFO) and its active metabolite, isophosphoramide mustard (IPM), have been shown to modulate a series of genes involved in the cell cycle and immune response.[2]
Table 2: Key Gene Expression Changes Induced by Ifosfamide [2]
| Regulation | Gene/Gene Family | Biological Process |
| Down-regulated | Genes for proliferation and apoptosis control (MAP kinase signaling), Heat shock proteins, TP53, CIP1, BCL2, IER3 | Cell proliferation, apoptosis control, cell cycle regulation, anti-apoptosis |
| Up-regulated | Caspases 3 and 9, BAX, BAK | Apoptosis (caspase cascade), pro-cytochrome c release |
IPM interacts with proliferation and apoptotic pathways by downregulating genes responsible for proliferation and apoptosis control within the MAP kinase signaling pathway.[2] It also decreases the expression of genes such as TP53 and CIP1, which modulate the activity of the cell cycle regulator p53.[2] Furthermore, ifosfamide promotes apoptosis by increasing the expression of caspases 3 and 9 while decreasing the expression of the anti-apoptotic gene BCL2.[2]
Signaling Pathways Analysis
The gene expression changes induced by these cyclophosphamide analogs point towards the significant modulation of several key signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cyclophosphamide Alters the Gene Expression Profile in Patients Treated with High Doses Prior to Stem Cell Transplantation | PLOS One [journals.plos.org]
- 6. Cyclophosphamide Alters the Gene Expression Profile in Patients Treated with High Doses Prior to Stem Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Historical Studies on Perfosfamide's Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the historical data on the cytotoxic activity of Perfosfamide (4-hydroperoxycyclophosphamide), an active metabolite of cyclophosphamide. It is intended to assist researchers in understanding and potentially replicating past studies by offering a consolidated view of its performance against related oxazaphosphorine alkylating agents, alongside detailed experimental protocols from the period.
Comparative Analysis of In Vitro Cytotoxicity
This compound's in vitro activity has been evaluated against various cancer cell lines, often in comparison with its parent compound, cyclophosphamide, and its isomer, ifosfamide, or their respective 4-hydroperoxy derivatives. The following tables summarize key quantitative data from historical studies.
| Drug | Cell Line | Cancer Type | IC50 / ID50 | Reference |
| This compound (4-OOH-CP) | MOLT-4 | Acute Lymphoblastic Leukemia | More cytotoxic than 4-OOH-IF | [1] |
| ML-1 | Acute Myeloblastic Leukemia | More cytotoxic than 4-OOH-IF | [1] | |
| U87 | Glioblastoma | 15.67 ± 0.58 µM (24h) | [2] | |
| T98 | Glioblastoma | 19.92 ± 1 µM (24h) | [2] | |
| 4-Hydroperoxyifosfamide (4-OOH-IF) | MOLT-4 | Acute Lymphoblastic Leukemia | Less cytotoxic than 4-OOH-CP | [1] |
| ML-1 | Acute Myeloblastic Leukemia | Less cytotoxic than 4-OOH-CP | [1] | |
| Mafosfamide | CHO-K1 | Chinese Hamster Ovary | Induces hypersensitivity | [3] |
| M1R | Rat Mammary Carcinoma | Cytotoxicity potentiated by nigericin at low pH | [4] | |
| 4-Hydroperoxy-CPA (this compound) | 107 Human Tumors (Median) | Various | 5.7 x 10⁻⁵ M | [5] |
Table 1: Comparative In Vitro Cytotoxicity of this compound and Related Compounds. This table presents the half-maximal inhibitory concentration (IC50) or median inhibitory dose (ID50) of this compound and its analogs against various cancer cell lines as reported in historical literature.
Comparative Analysis of In Vivo Antitumor Activity
In vivo studies in animal models have been crucial in evaluating the therapeutic potential of this compound and comparing its efficacy to its parent compounds. These studies typically measure tumor growth delay or inhibition as primary endpoints.
| Drug | Animal Model | Tumor Model | Dosage and Schedule | Antitumor Effect | Reference |
| This compound | Mice | EMT-6 Mammary Carcinoma | 90 mg/kg on days 7, 9, 11 | 11.5 days tumor growth delay | [6] |
| Cyclophosphamide | Mice | EMT-6 Mammary Carcinoma | 150 mg/kg on days 7, 9, 11 | 10.4 days tumor growth delay | [6] |
| Ifosfamide | Mice | EMT-6 Mammary Carcinoma | 150 mg/kg on days 7, 9, 11 | 7.1 days tumor growth delay | [6] |
| This compound | Rats | 13762 Mammary Carcinoma | 90 mg/kg on days 8, 10, 12 | 14.5 days tumor growth delay | [6] |
| Cyclophosphamide | Rats | 13762 Mammary Carcinoma | 100 mg/kg on the same schedule as this compound | 8.9 days tumor growth delay | [6] |
| Ifosfamide | Nude Mice | Human Tumor Xenografts | 130 mg/kg/day on days 1-3 and 15-17 | Tumor regression in 13/30 xenografts (43%) | [7] |
| Cyclophosphamide | Nude Mice | Human Tumor Xenografts | 200 mg/kg/day i.p. on days 1 and 15 | Tumor regression or remission in 10/30 xenografts (33%) | [7] |
Table 2: Comparative In Vivo Antitumor Activity. This table summarizes the antitumor effects of this compound and its parent compounds in various animal tumor models, highlighting differences in tumor growth delay and response rates.
Experimental Protocols
To facilitate the replication of historical studies, detailed protocols for key in vitro and in vivo assays are provided below. These are synthesized from methodologies reported in the literature from that era.
In Vitro Cytotoxicity Assay: MTT Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl with 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the test compounds in complete medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]
-
Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8] Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.
In Vitro Clonogenic Survival Assay
The clonogenic assay assesses the ability of a single cell to form a colony, providing a measure of cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds
-
6-well plates
-
Trypsin-EDTA
-
Fixation solution (e.g., methanol:acetic acid 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Prepare a single-cell suspension and seed a low, predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates. The exact number should be optimized for each cell line's plating efficiency.[10]
-
Compound Treatment: Allow cells to attach overnight, then replace the medium with fresh medium containing various concentrations of the test compound.
-
Incubation: Incubate the cells with the compound for a defined period (e.g., 24 hours).
-
Colony Formation: After the treatment period, remove the compound-containing medium, wash the cells with PBS, and add fresh, drug-free medium. Incubate the plates for 7-14 days, or until colonies of at least 50 cells are visible in the control wells.[11]
-
Fixation and Staining: Carefully remove the medium, wash the wells with PBS, and fix the colonies with the fixation solution for 10-15 minutes. After removing the fixative, stain the colonies with the crystal violet solution for 10-20 minutes.[10]
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment by normalizing the number of colonies to the plating efficiency of the untreated control.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor activity of compounds in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for implantation
-
Matrigel (optional, to enhance tumor take)
-
Test compounds and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest cultured cancer cells and resuspend them in a sterile solution (e.g., PBS or a 1:1 mixture of medium and Matrigel) at a concentration of approximately 5 x 10⁶ cells per 100 µL.[12]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[12]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors become palpable, measure their length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.[13]
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound and vehicle control according to the desired dose and schedule (e.g., intraperitoneal injection, oral gavage).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition or delay.
-
Study Endpoint: The study is typically terminated when tumors in the control group reach a maximum allowed size. At the endpoint, tumors can be excised and weighed for further analysis.
Visualizations of Mechanisms and Workflows
To further clarify the processes involved in this compound's activity and its evaluation, the following diagrams are provided.
References
- 1. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 2. Cyclophosphamide stimulates endoplasmic reticulum stress and induces apoptotic cell death in human glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-dose selection with mafosfamide results in sensitivity to DNA cross-linking agents: characterization of hypersensitive cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nigericin enhances mafosfamide cytotoxicity at low extracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative in vitro cytotoxicity of cyclophosphamide, its major active metabolites and the new oxazaphosphorine ASTA Z 7557 (INN mafosfamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor efficacy and pharmacokinetic analysis of 4-hydroperoxycyclophosphamide in comparison with cyclophosphamide +/- hepatic enzyme effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative activity of ifosfamide and cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. Clonogenic Assay [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Perfosfamide vs. 4-Hydroxycyclophosphamide: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of perfosfamide and its primary active metabolite, 4-hydroxycyclophosphamide. Both are potent oxazaphosphorine alkylating agents crucial in cancer chemotherapy. This document synthesizes experimental data on their cytotoxic effects, mechanisms of action, and involvement in cellular signaling pathways to offer a comprehensive resource for research and drug development.
At a Glance: Key Differences and Similarities
| Feature | This compound (4-Hydroperoxycyclophosphamide) | 4-Hydroxycyclophosphamide |
| Chemical Nature | A pre-activated, synthetic derivative of cyclophosphamide. | The primary active metabolite of cyclophosphamide. |
| Activation | Spontaneously converts to 4-hydroxycyclophosphamide in aqueous solution. | Generated in the liver from cyclophosphamide via cytochrome P450 enzymes. |
| Mechanism of Action | Pro-drug that ultimately leads to DNA alkylation. | Directly tautomerizes to aldophosphamide, which then yields the ultimate alkylating agent, phosphoramide mustard. |
| Primary Cytotoxic Effect | Induces apoptosis and necrosis. | Induces apoptosis and necrosis. |
| In Vitro Potency | Generally considered more potent in direct in vitro applications due to bypassing the need for metabolic activation. | Potency in vitro is direct, but in a physiological context, its formation is dependent on enzymatic activity. |
Quantitative Comparison of Cytotoxicity
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and 4-hydroxycyclophosphamide in various human cancer cell lines. It is important to note that direct head-to-head comparisons across a wide range of cell lines in single studies are limited. The data presented here is a compilation from multiple sources.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| U87 | Glioblastoma | 4-Hydroxycyclophosphamide | 15.67 ± 0.58 | [1] |
| T98 | Glioblastoma | 4-Hydroxycyclophosphamide | 19.92 ± 1.0 | [1] |
| MOLT-4 | Acute Lymphoblastic Leukemia | This compound | More cytotoxic than 4-hydroperoxyifosfamide | [2][3] |
| ML-1 | Acute Myeloblastic Leukemia | This compound | More cytotoxic than 4-hydroperoxyifosfamide | [2][3] |
| Various Human Tumors (n=107) | Various Solid Tumors | This compound (4-Hydroperoxy-CPA) | 57 (median molar ID50) | [4] |
Note: The study on MOLT-4 and ML-1 cells provided a qualitative comparison of cytotoxicity rather than specific IC50 values, indicating this compound was the more potent of the two compounds tested. The study on 107 human tumors reported a median inhibitory dose (ID50) for a cohort of tumors.
Mechanism of Action: DNA Alkylation and Apoptosis Induction
Both this compound and 4-hydroxycyclophosphamide exert their cytotoxic effects through the alkylation of DNA, a mechanism common to nitrogen mustards. This process ultimately triggers programmed cell death, or apoptosis.
This compound serves as a stable, pre-activated form of cyclophosphamide that, upon dissolution in aqueous media, spontaneously converts to 4-hydroxycyclophosphamide. This conversion bypasses the need for hepatic cytochrome P450 enzymatic activation, making this compound particularly useful for in vitro studies and certain clinical applications like ex vivo bone marrow purging.
4-hydroxycyclophosphamide exists in a tautomeric equilibrium with aldophosphamide. Aldophosphamide is then transported into cells where it spontaneously decomposes to form two key molecules:
-
Phosphoramide mustard: The primary alkylating agent that forms covalent cross-links with DNA, particularly at the N7 position of guanine. This DNA damage inhibits DNA replication and transcription, leading to cell cycle arrest and the initiation of apoptosis.
-
Acrolein: A byproduct that contributes to some of the toxic side effects of cyclophosphamide therapy, such as hemorrhagic cystitis.
The DNA damage induced by phosphoramide mustard activates a cascade of cellular stress responses, centrally involving the tumor suppressor protein p53. Activation of p53 can lead to cell cycle arrest to allow for DNA repair, or, if the damage is too severe, the initiation of the intrinsic apoptotic pathway.
Signaling Pathways
The induction of apoptosis by this compound and 4-hydroxycyclophosphamide involves a complex interplay of signaling molecules. The following diagrams illustrate the key pathways involved.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat cells with serial dilutions of this compound or 4-hydroxycyclophosphamide and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or 4-hydroxycyclophosphamide for the indicated time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
Conclusion
This compound and 4-hydroxycyclophosphamide are closely related oxazaphosphorine compounds with potent cytotoxic activity against cancer cells. This compound's utility as a pre-activated form of cyclophosphamide makes it a valuable tool for in vitro research and specific clinical applications. 4-hydroxycyclophosphamide, as the central active metabolite, is the key mediator of cyclophosphamide's therapeutic effects. Both compounds ultimately converge on the same mechanism of action: DNA alkylation leading to the induction of apoptosis. The choice between these agents in a research context depends on the specific experimental design, particularly the need to bypass hepatic metabolism. Further head-to-head studies are warranted to fully elucidate the comparative potency of these compounds across a broader spectrum of human cancers.
References
- 1. Cyclophosphamide stimulates endoplasmic reticulum stress and induces apoptotic cell death in human glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of In Vitro Antileukemic Activity of 4-Hydroperoxyifosfamide and 4-Hydroperoxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 4. Comparative in vitro cytotoxicity of cyclophosphamide, its major active metabolites and the new oxazaphosphorine ASTA Z 7557 (INN mafosfamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to Perfosfamide Disposal
For Immediate Implementation by Laboratory Personnel
As a critical component of our commitment to laboratory safety and environmental responsibility, this document provides essential, step-by-step guidance for the proper disposal of perfosfamide. Adherence to these procedures is mandatory to ensure the safety of all personnel and to maintain compliance with federal, state, and local regulations. This compound, an analog of cyclophosphamide, is a hazardous drug that requires specialized handling and disposal to mitigate risks of exposure and environmental contamination.
Core Principles of this compound Waste Management
All materials contaminated with this compound must be segregated into two primary waste streams: trace hazardous waste and bulk hazardous waste. This distinction is crucial for ensuring proper handling and disposal, as well as for managing costs and environmental impact.
-
Trace Hazardous Waste: Items that are "RCRA empty," meaning they contain less than 3% of the original volume of the drug. This includes items such as empty vials, used IV tubing, and contaminated personal protective equipment (PPE).[1][2]
-
Bulk Hazardous Waste: Materials that contain more than 3% of the original drug volume. This includes unused or partially used vials, syringes with significant residual drug, and materials used to clean up spills.[2]
All personnel handling this compound waste must be trained on these disposal procedures and be familiar with the associated risks.[3][4]
Quantitative Data for this compound Disposal
| Waste Category | Contamination Level | Container Type | Disposal Method |
| Trace Hazardous Waste | < 3% of original volume | Yellow, puncture-resistant, with a lid and labeled "Trace Chemotherapy Waste" | Incineration at a permitted facility[1] |
| Bulk Hazardous Waste | > 3% of original volume | Black, UN-rated, leak-proof, with a lid and labeled "Hazardous Waste - Toxic" | Incineration at a RCRA-permitted hazardous waste facility[1][2] |
| Sharps Waste | Any contaminated needle, syringe, or other sharp object | Yellow, puncture-proof sharps container labeled "Chemotherapy Sharps" | Incineration at a permitted facility |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol outlines the procedural steps for the safe handling and disposal of this compound waste.
1. Personal Protective Equipment (PPE):
- Wear two pairs of chemotherapy-tested nitrile gloves.
- Don a disposable, solid-front gown made of a low-permeability fabric.
- Use appropriate eye protection, such as safety goggles or a face shield.
- For procedures with a risk of aerosolization, a NIOSH-approved respirator is required.[5][6]
2. Waste Segregation at the Point of Generation:
- Immediately after use, segregate waste into the appropriate containers.
- Trace Waste: Place items such as empty vials, used gloves, gowns, and contaminated wipes into the designated yellow trace chemotherapy waste container.[1]
- Bulk Waste: Dispose of unused or partially used this compound, and materials from a spill cleanup into the black bulk hazardous waste container.[2]
- Sharps: All contaminated sharps must be placed in a yellow, puncture-proof chemotherapy sharps container. Do not recap, bend, or break needles.[6][7]
3. Container Management:
- Keep all waste containers closed when not in use.
- Do not overfill containers. Fill to the indicated line or no more than three-quarters full.
- Ensure all containers are properly labeled with the contents and hazard warnings.[4]
4. Spill Management:
- In the event of a this compound spill, immediately restrict access to the area.[5]
- Use a chemotherapy spill kit to clean the spill.
- All materials used for spill cleanup are considered bulk hazardous waste and must be disposed of in the black container.[2]
- Decontaminate the area with a suitable agent, such as sodium hypochlorite solution, followed by a thorough rinsing with water.[8]
5. Final Disposal:
- Once full, securely seal all waste containers.
- Store sealed containers in a designated, secure area away from general traffic until they are collected by a licensed hazardous waste vendor.[9][10]
- All this compound waste must be disposed of in accordance with EPA, RCRA, and local regulations.[4][11]
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. danielshealth.com [danielshealth.com]
- 3. cdc.gov [cdc.gov]
- 4. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 5. einsteinmed.edu [einsteinmed.edu]
- 6. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 7. safety.m.tau.ac.il [safety.m.tau.ac.il]
- 8. Chemical degradation of wastes of antineoplastic agents: cyclophosphamide, ifosfamide and melphalan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lsuhsc.edu [lsuhsc.edu]
- 10. ph.health.mil [ph.health.mil]
- 11. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
